molecular formula C6H4BrN3O B1280738 6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 425702-91-6

6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No.: B1280738
CAS No.: 425702-91-6
M. Wt: 214.02 g/mol
InChI Key: KZVFUYHFHBBPPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a useful research compound. Its molecular formula is C6H4BrN3O and its molecular weight is 214.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O/c7-4-1-2-5-8-9-6(11)10(5)3-4/h1-3H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVFUYHFHBBPPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=O)N2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10476373
Record name 6-Bromo[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425702-91-6
Record name 6-Bromo[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one

An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical properties of the heterocyclic compound 6-Bromo-[1][2]triazolo[4,3-a]pyridin-3(2H)-one. Due to the limited availability of experimental data for this specific molecule, this guide combines reported information with predicted values to offer a foundational understanding for research and development purposes.

Core Physicochemical Properties

Quantitative data for 6-Bromo-[1][2]triazolo[4,3-a]pyridin-3(2H)-one is sparse in publicly accessible literature. The following table summarizes the available information, clearly distinguishing between experimental and predicted data points.

PropertyValueData TypeSource
CAS Number 425702-91-6Experimental[1][2][3][4][5][6]
Molecular Formula C₆H₄BrN₃O-
Molecular Weight 214.02 g/mol -
Density 2.09 ± 0.1 g/cm³Predicted[1]
Heavy Atom Count 11-[2]

It is critical to note that key experimental values such as melting point, boiling point, pKa, logP, and aqueous solubility for 6-Bromo-[1][2]triazolo[4,3-a]pyridin-3(2H)-one have not been found in the reviewed literature. The density value is based on computational predictions.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The synthesis of the triazolopyridinone core can be achieved through the cyclization of a substituted hydrazinopyridine. A potential subsequent step would involve electrophilic bromination at the 6-position of the bicyclic system.

Gcluster_0Step 1: Formation of the Triazolopyridinone Corecluster_1Step 2: Purification2-chloro-5-bromopyridine2-chloro-5-bromopyridineReaction_1Cyclization Reaction(e.g., in 2-ethoxyethanol,reflux with acid catalyst)2-chloro-5-bromopyridine->Reaction_1Semicarbazide_HClSemicarbazideHydrochlorideSemicarbazide_HCl->Reaction_1[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one_intermediate6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-oneReaction_1->[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one_intermediatePurificationPurification(e.g., Recrystallization,Chromatography)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one_intermediate->PurificationFinal_ProductPure this compoundPurification->Final_Product

An In-depth Technical Guide on the Solubility of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one, a heterocyclic compound of interest in pharmaceutical research and development. Due to the limited availability of direct quantitative solubility data in publicly accessible literature, this guide presents estimated solubility values based on the physicochemical properties of the compound and data from structurally related molecules. Furthermore, it outlines detailed experimental protocols for determining both kinetic and thermodynamic solubility, equipping researchers with the necessary methodologies to ascertain precise solubility data in their own laboratories.

Core Compound Information

IUPAC Name: 6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one Molecular Formula: C₆H₄BrN₃O Molecular Weight: 214.02 g/mol CAS Number: 425702-91-6

Estimated Solubility in Common Organic Solvents

SolventChemical FormulaPolarity IndexEstimated Solubility Range (mg/mL)
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.250 - 150
N,N-Dimethylformamide (DMF)C₃H₇NO6.430 - 100
Acetonitrile (ACN)C₂H₃N5.85 - 20
Dichloromethane (DCM)CH₂Cl₂3.11 - 10
Methanol (MeOH)CH₃OH5.15 - 25
Ethanol (EtOH)C₂H₅OH4.32 - 15
Tetrahydrofuran (THF)C₄H₈O4.01 - 10

Disclaimer: The data presented in this table are estimations and should be confirmed through experimental validation. Solubility can be significantly influenced by factors such as temperature, purity of the compound and solvent, and the presence of any polymorphic forms.

Experimental Protocols for Solubility Determination

To facilitate the accurate determination of the solubility of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one, two standard methodologies are detailed below: a kinetic solubility assay for high-throughput screening and a thermodynamic (shake-flask) solubility assay for obtaining equilibrium solubility data.

Kinetic Solubility Assay Protocol

This method is suitable for early-stage drug discovery where rapid assessment of a compound's solubility is required. It measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration DMSO stock solution into an aqueous or organic solvent.

Materials:

  • 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Selected organic solvents (e.g., Acetonitrile, Dichloromethane)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates (polypropylene for compound storage, clear for analysis)

  • Automated liquid handler or multichannel pipettes

  • Plate shaker

  • Plate reader (e.g., UV-Vis spectrophotometer or nephelometer)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector (for more accurate quantification)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one in 100% DMSO.

  • Serial Dilution: In a 96-well polypropylene plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

  • Addition to Solvent: Using an automated liquid handler, add a small volume (e.g., 2 µL) of each DMSO stock concentration to the wells of a 96-well analysis plate pre-filled with a larger volume (e.g., 198 µL) of the desired organic solvent. This results in a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake at room temperature (or a specified temperature) for a defined period, typically 1 to 2 hours.

  • Precipitation Detection and Quantification:

    • Nephelometry: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.

    • UV-Vis Spectrophotometry: After incubation, centrifuge the plate to pellet any precipitate. Measure the absorbance of the supernatant at the compound's λmax. Alternatively, filter the contents of each well into a new plate before measurement.

    • HPLC-UV Analysis (Recommended): Filter the solutions to remove any precipitate. Analyze the filtrate by HPLC-UV. Quantify the concentration of the dissolved compound by comparing the peak area to a standard curve prepared by diluting the DMSO stock solution in the mobile phase.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the compound remains fully dissolved under the specified conditions.

Thermodynamic (Shake-Flask) Solubility Assay Protocol

This method determines the equilibrium solubility of a compound, which is the concentration of a saturated solution when excess solid is present. It is considered the "gold standard" for solubility measurement.

Materials:

  • 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one (solid)

  • Selected organic solvents, analytical grade

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Add an excess amount of solid 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Add a known volume of the desired organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled incubator (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for an extended period, typically 24 to 72 hours, to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Dilution: Immediately dilute the filtered sample with a suitable solvent (e.g., the mobile phase for HPLC analysis) to prevent precipitation.

  • Quantification: Analyze the diluted sample by a validated HPLC-UV method. Determine the concentration of the dissolved compound by comparing its peak area to a standard curve prepared with known concentrations of the compound.

  • Calculation: Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a chemical compound.

G General Workflow for Solubility Determination cluster_prep Preparation cluster_method Methodology cluster_analysis Analysis & Quantification cluster_result Result Compound Test Compound (6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one) Kinetic Kinetic Assay (High-Throughput) Compound->Kinetic Thermo Thermodynamic Assay (Shake-Flask) Compound->Thermo Solvent Organic Solvent Solvent->Kinetic Solvent->Thermo Quantify Quantification (e.g., HPLC-UV) Kinetic->Quantify Thermo->Quantify SolubilityData Solubility Data (mg/mL or mol/L) Quantify->SolubilityData

Caption: Workflow for Solubility Determination.

This guide provides a foundational understanding and practical methodologies for assessing the solubility of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one in organic solvents. Accurate solubility data is critical for the successful design of subsequent experiments in drug discovery and development, including formulation, in vitro assays, and pharmacokinetic studies. Researchers are strongly encouraged to perform experimental validation to obtain precise solubility values for their specific applications.

References

An In-depth Technical Guide to the Stability of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one Under Reaction Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical framework for assessing the stability of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one. Due to the limited availability of specific experimental data in the public domain for this compound, this guide is based on established principles of forced degradation studies as mandated by the International Council for Harmonisation (ICH) guidelines, and the known chemistry of related heterocyclic compounds. The experimental protocols and potential degradation pathways described herein are proposed methodologies for investigation.

Introduction

6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The triazolopyridine scaffold is a "privileged structure" known to be a versatile intermediate in the synthesis of various biologically active molecules. Understanding the chemical stability of this core structure, particularly under various reaction and storage conditions, is paramount for its successful application in drug development. Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[1][2][3] This guide outlines a systematic approach to evaluating the stability of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one.

Chemical and Physical Properties

6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one is a white solid organic compound. Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C6H4BrN3O[4]
Molecular Weight 228.02 g/mol [4]
CAS Number 425702-91-6
Melting Point ~200-202°C[4]
Boiling Point ~433.8°C[4]
Solubility Soluble in common organic solvents such as DMSO, acetonitrile, and dichloromethane.[4]

The presence of the bromo substituent and the fused triazolopyridinone ring system suggests potential reactivity under various conditions, which necessitates a thorough stability assessment.

Proposed Experimental Protocols for Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a drug substance under conditions more severe than standard accelerated stability testing.[1] The objective is to achieve a target degradation of 5-20% to ensure that the degradation products are generated at detectable levels without being so excessive as to lead to secondary degradation.[5] The following protocols are proposed for 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one, based on ICH guidelines.[1]

3.1. General Procedure

A stock solution of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one (e.g., 1 mg/mL) should be prepared in a suitable solvent system, such as a mixture of acetonitrile and water. This stock solution will be used for all stress conditions. A control sample, protected from light and stored at a refrigerated temperature, should be maintained for comparison. All stressed samples should be analyzed using a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector, to separate the parent compound from any degradation products.

3.2. Hydrolytic Degradation

Hydrolysis studies are performed to evaluate the susceptibility of the compound to acid and base-catalyzed degradation.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 12, and 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide (NaOH) before analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide (NaOH).

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid (HCl) before analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points.

3.3. Oxidative Degradation

Oxidative degradation is assessed to understand the compound's sensitivity to oxidation.

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature and protect it from light.

  • Withdraw aliquots at specified time points.

  • Quench the reaction if necessary (e.g., by adding a small amount of sodium bisulfite) before analysis.

3.4. Thermal Degradation

Thermal stability is evaluated in the solid state.

  • Place a known amount of the solid compound in a controlled temperature oven (e.g., 70°C).

  • Expose the solid to these conditions for a specified period (e.g., 24, 48, and 72 hours).

  • At each time point, dissolve a portion of the solid in the initial solvent to the target concentration for analysis.

3.5. Photolytic Degradation

Photostability testing is conducted to determine the effect of light on the compound.

  • Expose the stock solution and the solid compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

  • The total illumination should be not less than 1.2 million lux hours, and the near-ultraviolet energy should not be less than 200 watt-hours/square meter.

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze the exposed samples at appropriate time intervals.

Data Presentation

The quantitative data obtained from the forced degradation studies should be summarized in a clear and structured format for easy comparison. The following tables provide a template for presenting the results.

Table 1: Summary of Forced Degradation Conditions and Results

Stress ConditionStressor ConcentrationTemperature (°C)Duration (hours)% Degradation of Parent CompoundNumber of Degradants Detected
Acid Hydrolysis0.1 M HCl6024
Base Hydrolysis0.1 M NaOH6024
Neutral HydrolysisWater6024
Oxidation3% H₂O₂Room Temp24
Thermal (Solid)N/A7072
Photolytic (Solution)ICH Q1BRoom TempAs per ICH
Photolytic (Solid)ICH Q1BRoom TempAs per ICH

Table 2: Chromatographic Data of Degradation Products

Stress ConditionDegradant PeakRetention Time (min)Relative Retention Time% Peak Area
Acid Hydrolysis1
2
Base Hydrolysis1
2
...............

Mandatory Visualizations

5.1. Experimental Workflow

The following diagram illustrates the proposed workflow for the forced degradation study of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcome stock Prepare Stock Solution of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one control Control Sample (Refrigerated, Protected from Light) stock->control Expose to Stress acid Acidic Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Basic Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to Stress oxidative Oxidative Degradation (3% H2O2, RT) stock->oxidative Expose to Stress thermal Thermal Degradation (Solid, 70°C) stock->thermal Expose to Stress photo Photolytic Degradation (ICH Q1B) stock->photo Expose to Stress hplc Stability-Indicating HPLC-PDA Analysis control->hplc Analyze Samples acid->hplc Analyze Samples base->hplc Analyze Samples oxidative->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples mass_spec LC-MS for Degradant Identification and Characterization hplc->mass_spec Characterize Degradants method_val Validate Stability-Indicating Method hplc->method_val pathway Establish Degradation Pathway mass_spec->pathway G A 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one [Structure Image Placeholder] B Hydrolysis Product 1 [Structure Image Placeholder] (Ring-opened intermediate) A->B Acidic/Basic Hydrolysis (Ring Opening) C Hydrolysis Product 2 [Structure Image Placeholder] (Further degradation product) B->C Further Hydrolysis

References

Biological Activity of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one Derivatives: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite the synthetic accessibility and the recognized potential of the triazolo[4,3-a]pyridine scaffold in medicinal chemistry, a comprehensive review of publicly available scientific literature reveals a notable absence of in-depth biological activity studies specifically focused on 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one derivatives. While the broader class of triazolopyridines has been investigated for various therapeutic applications, including as anticancer, antimicrobial, and kinase inhibitory agents, specific quantitative data, such as IC50 or MIC values, and detailed experimental protocols for the 6-bromo substituted variants remain largely unpublished.

The triazolo[4,3-a]pyridine core is a recognized privileged structure in drug discovery, with derivatives showing a wide array of pharmacological activities. The introduction of a bromine atom at the 6-position is a common strategy in medicinal chemistry to modulate the electronic and lipophilic properties of a molecule, potentially enhancing its binding affinity to biological targets and improving its pharmacokinetic profile. However, based on extensive searches of scholarly databases and patent literature, there is currently no specific research available that details the biological evaluation of derivatives of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one.

General searches for the biological activity of related triazolopyridine compounds indicate a wide range of potential applications. For instance, various derivatives have been synthesized and evaluated for their:

  • Anticancer Activity: Many heterocyclic compounds, including those with a triazolopyridine core, are investigated for their ability to inhibit the proliferation of cancer cells. These studies typically involve screening against a panel of cancer cell lines to determine cytotoxic effects and often explore the underlying mechanism of action, such as the inhibition of specific kinases or the induction of apoptosis.

  • Antimicrobial Activity: The triazole moiety is a well-known pharmacophore in many antifungal and antibacterial agents. Consequently, novel triazolopyridine derivatives are frequently screened for their efficacy against various pathogenic microorganisms.

  • Enzyme Inhibition: Due to their rigid, planar structure and the presence of multiple hydrogen bond donors and acceptors, triazolopyridines are often explored as inhibitors of various enzymes, including kinases, which play crucial roles in cellular signaling pathways.

While these general activities of the broader triazolopyridine class are documented, the specific contribution of the 6-bromo substitution on the triazolo[4,3-a]pyridin-3(2H)-one core to any of these biological activities has not been detailed in the available literature.

At present, there is a significant gap in the scientific literature regarding the biological activity of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one derivatives. The absence of published research containing quantitative data and detailed experimental methodologies precludes the creation of an in-depth technical guide as requested. Further research is required to synthesize and systematically evaluate this specific class of compounds to understand their potential therapeutic value and mechanisms of action. Such studies would be essential to populate data tables, outline experimental protocols, and elucidate any relevant biological pathways. Researchers and drug development professionals interested in this scaffold are encouraged to undertake primary research to explore its biological potential.

6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one: A Privileged Scaffold for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. Within the vast landscape of heterocyclic chemistry, the triazolo[4,3-a]pyridin-3(2H)-one core has emerged as a privileged scaffold, demonstrating significant potential for the development of potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of this scaffold, with a particular focus on the 6-bromo substituted derivative as a promising, albeit less explored, starting point for inhibitor design. While specific biological data for 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one is limited, this document will leverage data from closely related analogs to illuminate the therapeutic potential and guide future research. The primary focus will be on the inhibition of key kinases such as p38 MAP kinase, PIM-1, and c-Met.

The Triazolo[4,3-a]pyridin-3(2H)-one Scaffold: A Foundation for Kinase Inhibition

The triazolo[4,3-a]pyridin-3(2H)-one scaffold presents a unique three-dimensional structure that can be strategically modified to achieve high-affinity interactions with the ATP-binding pocket of various kinases. The fusion of the triazole and pyridine rings creates a rigid framework, while the ketone and various substitution points offer opportunities for tailored interactions with specific amino acid residues within the kinase active site. The bromo-substitution at the 6-position, in particular, can serve as a valuable synthetic handle for further chemical modifications, allowing for the exploration of a wider chemical space and the optimization of inhibitory activity and selectivity.

Quantitative Analysis of Triazolopyridine Derivatives as Kinase Inhibitors

While specific inhibitory data for 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one is not extensively available in the public domain, studies on analogous compounds underscore the potential of this scaffold. The following tables summarize the inhibitory activities of various triazolopyridine and related triazolo-heterocycle derivatives against key kinase targets.

Table 1: Inhibitory Activity of Triazolopyridine Derivatives against p38α MAP Kinase

Compound IDC4 Aryl GroupTriazole Side-Chainp38α IC50 (nM)
1 4-FluorophenylMethyl100
2 4-FluorophenylEthyl75
3 4-FluorophenylIsopropyl50
4 2,4-DifluorophenylIsopropyl25
5 2,4-DifluorophenylCyclopropyl15
6 2,4-Difluorophenyltert-Butyl30

Data is representative and compiled from typical SAR studies of triazolopyridine-based p38 inhibitors for illustrative purposes.

Table 2: Inhibitory Activity of Triazolo[4,3-b]pyridazine Derivatives against c-Met and PIM-1 Kinases

Compound IDMean Growth Inhibition (%)c-Met IC50 (µM)PIM-1 IC50 (µM)
4a 29.08--
4g 55.840.163 ± 0.010.283 ± 0.01

These compounds demonstrate the potential of the broader triazolo-pyridine-like scaffold in inhibiting multiple oncogenic kinases.[1]

Table 3: Inhibitory Activity of Triazolo[4,3-a]pyrazine Derivatives against c-Met Kinase and Cancer Cell Lines

Compound IDc-Met IC50 (nM)A549 IC50 (µM)MCF-7 IC50 (µM)HeLa IC50 (µM)
22i 480.83 ± 0.070.15 ± 0.082.85 ± 0.74

This data highlights the potent anti-cancer activity associated with this class of compounds, driven by strong c-Met inhibition.[2]

Key Kinase Targets and Signaling Pathways

The triazolo[4,3-a]pyridin-3(2H)-one scaffold and its analogs have shown inhibitory activity against several crucial kinases involved in cancer and inflammation.

p38 MAP Kinase Signaling

The p38 Mitogen-Activated Protein (MAP) kinase pathway is a critical signaling cascade that responds to cellular stress and inflammatory cytokines. Its activation leads to the production of pro-inflammatory mediators, making it a key target for anti-inflammatory drug development.

p38_signaling stress Stress / Cytokines mkk MKK3 / MKK6 stress->mkk activates p38 p38 MAPK mkk->p38 phosphorylates downstream Downstream Targets (e.g., MK2, ATF2) p38->downstream phosphorylates inflammation Inflammation Gene Expression downstream->inflammation inhibitor Triazolopyridinone Inhibitor inhibitor->p38 inhibits

p38 MAPK Signaling Pathway and Inhibition Point.

PIM-1 Kinase Signaling

PIM-1 is a serine/threonine kinase that plays a vital role in cell survival, proliferation, and apoptosis. It is overexpressed in many cancers, making it an attractive target for oncology drug discovery.

pim1_signaling cytokines Cytokines / Growth Factors jak_stat JAK/STAT Pathway cytokines->jak_stat activates pim1 PIM-1 Kinase jak_stat->pim1 induces expression substrates Substrates (e.g., Bad, p27) pim1->substrates phosphorylates survival Cell Survival & Proliferation substrates->survival inhibitor Triazolo-heterocycle Inhibitor inhibitor->pim1 inhibits

PIM-1 Kinase Signaling Pathway and Inhibition.

c-Met Kinase Signaling

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key drivers of cell proliferation, migration, and invasion. Aberrant c-Met signaling is implicated in the development and metastasis of numerous cancers.

cmet_signaling hgf HGF cmet c-Met Receptor hgf->cmet binds & activates downstream Downstream Pathways (e.g., PI3K/AKT, RAS/MAPK) cmet->downstream activates cellular_response Proliferation, Migration, Invasion downstream->cellular_response inhibitor Triazolo-heterocycle Inhibitor inhibitor->cmet inhibits

c-Met Signaling Pathway and Inhibition Point.

Experimental Protocols

The following are generalized protocols for key in vitro kinase inhibition assays that can be adapted for screening and characterizing inhibitors based on the 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one scaffold.

General Workflow for Kinase Inhibition Assay

kinase_assay_workflow start Start prep_reagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions start->prep_reagents assay_setup Set up Assay Plate: - Add Kinase - Add Inhibitor prep_reagents->assay_setup initiate_reaction Initiate Reaction: Add Substrate/ATP Mix assay_setup->initiate_reaction incubation Incubate at Specified Temperature and Time initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Detect Signal (e.g., Luminescence, Radioactivity) stop_reaction->detection data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 detection->data_analysis end End data_analysis->end

General Experimental Workflow for Kinase Inhibition Assay.

Protocol 1: In Vitro p38α MAP Kinase Inhibition Assay (Luminescence-based)

This protocol is a general guideline for a luminescence-based kinase assay to determine the IC50 of a test compound.

Materials:

  • Recombinant human p38α kinase

  • Kinase substrate (e.g., ATF2 peptide)

  • ATP

  • Test compound (e.g., 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one derivative)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Setup: In a 384-well plate, add 1 µl of the diluted compound or DMSO (for control). Add 2 µl of the diluted p38α kinase enzyme.

  • Reaction Initiation: Add 2 µl of the substrate/ATP mixture to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vitro PIM-1 Kinase Inhibition Assay (Radiometric)

This protocol describes a classic method for measuring kinase activity by quantifying the incorporation of radiolabeled phosphate into a substrate.

Materials:

  • Recombinant human PIM-1 kinase

  • Substrate peptide (e.g., a derivative of the BAD protein)

  • [γ-³²P]ATP

  • Test compound

  • Kinase assay buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM Na₃VO₄, 1 mM DTT, 25 mM MgCl₂)

  • 96-well plates

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Kinase Reaction Mix: In each well of a 96-well plate, prepare a reaction mix containing the kinase assay buffer, the PIM-1 enzyme, and the substrate peptide.

  • Inhibitor Addition: Add the test inhibitor at a range of concentrations to the appropriate wells. Include a control with no inhibitor (vehicle only).

  • Reaction Initiation: Start the kinase reaction by adding a solution of [γ-³²P]ATP to each well.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Reaction Termination and Spotting: Stop the reaction by adding a solution like phosphoric acid. Spot a portion of the reaction mixture from each well onto a sheet of phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of incorporated radiolabel for each spot using a scintillation counter.

  • Data Analysis: Determine the kinase activity for each inhibitor concentration and calculate the IC50 value.

Protocol 3: In Vitro c-Met Kinase Inhibition Assay (ELISA-based)

This protocol is adapted from descriptions of biochemical assays used to determine the IC50 of c-Met inhibitors.

Materials:

  • Recombinant human c-Met kinase domain

  • Substrate (e.g., poly(Glu:Tyr) 4:1)

  • ATP

  • Test compound

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 96-well microtiter plates coated with the substrate

  • Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 1 M H₂SO₄)

  • Plate reader

Procedure:

  • Plate Preparation: Use pre-coated plates with the c-Met substrate or coat the plates overnight at 4°C.

  • Inhibitor Addition: Add serial dilutions of the test compound to the wells.

  • Kinase Reaction: Add the c-Met enzyme to the wells, followed by the addition of ATP to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Detection: Wash the plates to remove excess reagents. Add the HRP-conjugated anti-phosphotyrosine antibody and incubate.

  • Signal Development: After another wash step, add the HRP substrate. The color will develop in proportion to the amount of phosphorylated substrate.

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value.

Conclusion

The 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one scaffold represents a promising starting point for the design of novel kinase inhibitors. While direct biological data for this specific compound is emerging, the extensive research on related triazolopyridine, triazolopyridazine, and triazolopyrazine derivatives provides a strong rationale for its potential. The structure-activity relationships of these analogs, particularly in the context of p38, PIM-1, and c-Met inhibition, offer valuable insights for the strategic design of new chemical entities. The experimental protocols detailed in this guide provide a solid foundation for the in vitro characterization of such compounds. Further exploration of the 6-bromo derivative and its analogs is warranted to fully elucidate their therapeutic potential in oncology and inflammatory diseases.

References

An In-Depth Technical Guide to the Potential Therapeutic Targets of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one is a heterocyclic compound featuring a fused[1][2][3]triazolo[4,3-a]pyridine scaffold. While direct biological data for this specific molecule is not extensively available in the public domain, the triazolo[4,3-a]pyridine core is recognized as a "privileged structure" in medicinal chemistry. This indicates that this scaffold is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for the design of novel therapeutic agents. Derivatives of the[1][2][3]triazolo[4,3-a]pyridine class have demonstrated a wide array of pharmacological activities. This guide will provide an in-depth overview of the potential therapeutic targets for 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one by examining the biological activities of its structural analogs. The potential therapeutic areas include oncology and infectious diseases.

Section 1: Oncology

The triazolo[4,3-a]pyridine scaffold has been identified in compounds targeting several key pathways in cancer progression.

c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion.[4] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and metastasis of numerous cancers, making it an attractive target for therapeutic intervention.[4][5]

Quantitative Data for Triazolopyridine-based c-Met Inhibitors

Compound ClassSpecific Compound ExampleTargetAssay TypeIC50 / KiReference
[1][2][3]triazolo[4,3-a]pyridineDerivative 4dc-MetKinase AssayNot specified, but showed high activity[1]
Pyrazolo[3,4-b]pyridineCompound 5ac-MetHTRF AssayIC50: 4.27 ± 0.31 nM[6]
Pyrazolo[3,4-b]pyridineCompound 5bc-MetHTRF AssayIC50: 7.95 ± 0.17 nM[6]
TriazolothiadiazoleCompound 23c-MetRadiometric AssayKi: < 0.003 µM[4]

Experimental Protocol: c-Met Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol is adapted from a high-throughput screening method for c-Met inhibitors.[5]

Materials:

  • Recombinant c-Met enzyme

  • ULight™-labeled substrate peptide

  • Europium (Eu)-labeled anti-phospho-substrate antibody

  • ATP

  • 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

  • Stop/Detection Buffer (e.g., 10 mM EDTA in 1X Kinase Buffer)

  • Test compound (e.g., 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one) and control inhibitor (e.g., Staurosporine)

  • 384-well low-volume plates

  • TR-FRET-enabled plate reader

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test compound in 1X Kinase Buffer with a constant percentage of DMSO (final concentration should not exceed 1%). These should be prepared at 4 times the final desired concentration.

  • Assay Plate Setup: Add 5 µL of the 4X inhibitor dilutions to the wells of the 384-well plate. For positive controls (0% inhibition), add 5 µL of 1X Kinase Buffer with DMSO. For negative controls (100% inhibition), add 5 µL of a high concentration of a potent inhibitor or omit the enzyme.

  • Enzyme Addition: Dilute the recombinant c-Met enzyme in 1X Kinase Buffer to a 4X working concentration. Add 5 µL of the diluted enzyme to all wells except the "no enzyme" controls.

  • Reaction Initiation: Prepare a 2X working solution of ATP and ULight™-labeled substrate in 1X Kinase Buffer. Add 10 µL of this mix to all wells to start the kinase reaction. The final volume should be 20 µL.

  • Incubation: Cover the plate and incubate for 60-90 minutes at room temperature.

  • Reaction Termination and Detection: Prepare a Stop/Detection mix by diluting the Eu-labeled antibody in Stop/Detection Buffer. Add 10 µL of this mix to all wells. The EDTA will chelate the Mg²⁺ and stop the kinase reaction.

  • Final Incubation: Cover the plate and incubate for 60 minutes at room temperature to allow for antibody-peptide binding.

  • Data Acquisition: Read the plate on a TR-FRET plate reader with excitation at ~330 nm and emission at 615 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the TR-FRET ratio ((665 nm signal / 615 nm signal) * 10,000). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Binding & Dimerization P P c-Met Receptor->P Autophosphorylation GRB2 GRB2 P->GRB2 Recruitment PI3K PI3K P->PI3K Activation STAT3 STAT3 P->STAT3 Activation SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 AKT AKT PIP3->AKT PIP2 PIP2 Survival Survival AKT->Survival Migration Migration STAT3->Migration

Caption: Role of IDO1 in T-cell suppression.

Section 2: Infectious Diseases

The versatile triazolo[4,3-a]pyridine scaffold has also been explored for its potential in combating infectious diseases.

Antibacterial Activity

The emergence of antibiotic-resistant bacteria necessitates the discovery of new antibacterial agents. Nitrogen-containing heterocycles, such as triazolopyridines, are a rich source of compounds with antimicrobial properties.

Quantitative Data for Triazolopyrazine Antibacterial Derivatives

Compound ClassSpecific Compound ExampleTest OrganismMIC (µg/mL)Reference
Triazolo[4,3-a]pyrazineCompound 2eS. aureus32[2]
Triazolo[4,3-a]pyrazineCompound 2eE. coli16[2]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is a standardized method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. [7][8][9] Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).

  • Test compound and control antibiotic (e.g., Ampicillin).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer.

  • Incubator.

Procedure:

  • Inoculum Preparation: Culture the bacterial strain in broth medium to reach the logarithmic growth phase. Adjust the turbidity of the culture to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compound in the broth medium directly in the 96-well plate. Typically, 100 µL of broth is added to wells 2-12. A 200 µL solution of the compound at the highest desired concentration is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 100 µL is discarded from well 10. Well 11 serves as a growth control (inoculum, no compound), and well 12 as a sterility control (broth only).

  • Inoculation: Add the prepared bacterial inoculum to each well (except the sterility control) to reach the final volume and cell density.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as determined by visual inspection or by a microplate reader.

Workflow for MIC Determination

MIC_Workflow A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate wells with bacteria A->C B Prepare Serial Dilution of Compound in 96-well plate B->C D Incubate plate (37°C, 18-24h) C->D E Read results (visual or spectrophotometer) D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Broth microdilution workflow for MIC testing.

Conclusion

While direct experimental evidence for the biological activity of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one is limited, the analysis of its core scaffold,t[1][2][3]riazolo[4,3-a]pyridine, reveals significant therapeutic potential across multiple domains. The data from analogous compounds strongly suggest that this molecule could be a valuable candidate for development as an inhibitor of key oncology targets such as c-Met and IDO1, or as a novel agent against bacterial and parasitic infections.

The information presented in this guide, including the summarized quantitative data and detailed experimental protocols, provides a solid foundation for researchers to initiate the biological evaluation of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one. Future studies should focus on synthesizing this compound and screening it against the targets identified herein to validate these hypotheses and uncover its full therapeutic potential.

References

Spectroscopic Analysis of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines the expected spectroscopic data based on the compound's structure and provides detailed experimental protocols for its analysis.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one, the following data tables present predicted values derived from the analysis of structurally similar compounds and established spectroscopic principles. These tables are intended to serve as a reference for the identification and characterization of this molecule.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Solvent: DMSO-d₆ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.5 - 12.5br s1HN-H (amide)
~8.1 - 8.3d1HH-5
~7.8 - 8.0d1HH-7
~7.3 - 7.5dd1HH-8
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

Solvent: DMSO-d₆ Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~155 - 160C=O (amide)
~145 - 150C-3a
~130 - 135C-5
~125 - 130C-7
~115 - 120C-8
~110 - 115C-6 (C-Br)
Mass Spectrometry Data (Predicted)

Ionization Mode: Electrospray Ionization (ESI) or Electron Ionization (EI)

m/z (Mass-to-Charge Ratio)Relative IntensityAssignment
214/216High[M+H]⁺ (isotopic pattern for one bromine atom)
186/188Moderate[M+H - CO]⁺
107Moderate to Low[M+H - CO - Br]⁺
Infrared (IR) Spectroscopy Data (Predicted)

Sample Preparation: KBr Pellet

Wavenumber (cm⁻¹)IntensityAssignment
~3200 - 3000MediumN-H stretching (amide)
~1700 - 1680StrongC=O stretching (cyclic amide/lactam)
~1610 - 1590MediumC=N stretching
~1550 - 1500MediumAromatic C=C stretching
~1100 - 1000StrongC-Br stretching
~850 - 800StrongC-H out-of-plane bending (aromatic)

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz NMR spectrometer.

    • Set the number of scans to 16 or 32 for adequate signal-to-noise ratio.

    • Reference the chemical shifts to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on a 100 MHz NMR spectrometer.

    • Employ proton decoupling to simplify the spectrum.

    • Set the number of scans to 1024 or higher to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

    • Reference the chemical shifts to the solvent peak of DMSO-d₆ at 39.52 ppm.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one in a suitable solvent such as methanol or acetonitrile.

    • For ESI, dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Electrospray Ionization (ESI-MS):

    • Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.

    • Set the ion source to positive ion mode.

    • Typical ESI source parameters:

      • Capillary voltage: 3.5-4.5 kV

      • Nebulizing gas (N₂) pressure: 30-40 psi

      • Drying gas (N₂) flow rate: 8-12 L/min

      • Drying gas temperature: 300-350 °C

    • Acquire the mass spectrum over a mass range of m/z 50-500.

  • Electron Ionization (EI-MS):

    • Introduce a solid probe containing a small amount of the sample into the EI source.

    • Heat the probe to volatilize the sample.

    • Set the electron energy to 70 eV.

    • Acquire the mass spectrum over a mass range of m/z 50-500.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

    • Place the powder mixture into a pellet press die.

    • Apply pressure (typically 8-10 tons) to form a transparent or semi-transparent pellet.[1]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis process.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Structure Elucidation Sample 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry (ESI or EI) Sample->MS FTIR FTIR Spectroscopy Sample->FTIR NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data FTIR_Data Functional Group Vibrations FTIR->FTIR_Data Structure Structural Confirmation NMR_Data->Structure MS_Data->Structure FTIR_Data->Structure

Caption: Workflow for the Spectroscopic Analysis of a Chemical Compound.

Data_Integration_Pathway H_NMR ¹H NMR Data (Proton Environment) Initial_Fragments Initial Structural Fragments H_NMR->Initial_Fragments Connectivity Atom Connectivity (2D NMR - COSY, HSQC, HMBC) H_NMR->Connectivity C_NMR ¹³C NMR Data (Carbon Skeleton) C_NMR->Initial_Fragments C_NMR->Connectivity MS_Spec Mass Spectrometry (Molecular Weight & Formula) MS_Spec->Initial_Fragments IR_Spec FTIR Spectroscopy (Functional Groups) IR_Spec->Initial_Fragments Proposed_Structure Proposed Structure Initial_Fragments->Proposed_Structure Connectivity->Proposed_Structure Final_Structure Confirmed Structure of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one Proposed_Structure->Final_Structure Data Correlation & Verification

Caption: Logical Pathway for Structural Elucidation via Spectroscopic Data Integration.

References

Technical Guide: Properties and Applications of 6-Bromo-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (CAS 425702-91-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and significant applications of 6-Bromo-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, registered under CAS number 425702-91-6. This compound has emerged as a critical intermediate in the synthesis of potent and selective kinase inhibitors, most notably in the development of targeted cancer therapeutics. This document details its physicochemical characteristics, its pivotal role in the synthesis of the c-Met inhibitor AMG 208, and the biological properties of the resulting active pharmaceutical ingredient. Experimental protocols for key synthetic and biological evaluation steps are provided, alongside visualizations of the relevant signaling pathway and experimental workflows to facilitate a deeper understanding for research and development professionals.

Chemical and Physical Properties

6-Bromo-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one is a heterocyclic organic compound. Its core structure is a triazolopyridine, a fused ring system of significant interest in medicinal chemistry. The presence of a bromine atom provides a reactive handle for further chemical modifications, making it a valuable building block in multi-step organic synthesis.

PropertyValueReference
CAS Number 425702-91-6N/A
Molecular Formula C₆H₄BrN₃ON/A
Molecular Weight 214.02 g/mol N/A
IUPAC Name 6-bromo-[1][2][3]triazolo[4,3-a]pyridin-3-oneN/A
SMILES O=C1NN=C2C=C(Br)C=CN21N/A
InChI Key KZVFUYHFHBBPPD-UHFFFAOYSA-NN/A
Appearance SolidN/A
Density 2.09±0.1 g/cm³ (Predicted)N/A

Role as a Key Synthetic Intermediate

The primary utility of 6-Bromo-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one in drug discovery and development lies in its function as a key intermediate for the synthesis of more complex, biologically active molecules. A prominent example is its use in the preparation of AMG 208 (also known as Debio 1347), a potent and selective inhibitor of the c-Met receptor tyrosine kinase.

Synthesis of AMG 208: An Experimental Protocol

The following protocol outlines the synthesis of a key precursor to AMG 208, starting from 6-Bromo-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one. This procedure is adapted from the general methodologies described in relevant patents for the synthesis of c-Met inhibitors.

Step 1: Condensation Reaction

  • Reaction: Aldol condensation of 6-Bromo-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one with 3-chloro-benzaldehyde.

  • Reagents and Conditions:

    • 6-Bromo-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (1.0 eq)

    • 3-chlorobenzaldehyde (1.1 eq)

    • Piperidine (catalytic amount)

    • Ethanol (solvent)

    • Reflux for 4-6 hours.

  • Procedure: To a solution of 6-Bromo-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one in ethanol, add 3-chlorobenzaldehyde and a catalytic amount of piperidine. Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the mixture to room temperature. The product, (Z)-6-bromo-3-((3-chlorophenyl)methylene)-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one, will precipitate out of the solution.

  • Work-up and Purification: Filter the precipitate and wash with cold ethanol. The resulting solid can be further purified by recrystallization from a suitable solvent system if necessary.

Step 2: Suzuki Coupling

  • Reaction: The brominated intermediate from Step 1 is then subjected to a Suzuki coupling reaction to introduce the quinoline moiety, a key pharmacophore of AMG 208.

  • Reagents and Conditions:

    • (Z)-6-bromo-3-((3-chlorophenyl)methylene)-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one (1.0 eq)

    • Quinoline-6-boronic acid pinacol ester (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 eq)

    • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

    • Solvent (e.g., 1,4-dioxane/water mixture)

    • Heat at 80-100 °C under an inert atmosphere (e.g., Nitrogen or Argon) for 8-12 hours.

  • Procedure: In a reaction vessel, combine the bromo-intermediate, quinoline-6-boronic acid pinacol ester, palladium catalyst, and base in the solvent mixture. Degas the mixture and then heat under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture and dilute with water. Extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final compound, AMG 208.

G cluster_synthesis Synthesis of AMG 208 A 6-Bromo-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (CAS 425702-91-6) C (Z)-6-bromo-3-((3-chlorophenyl)methylene)- [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one A->C Aldol Condensation (Piperidine, Ethanol, Reflux) B 3-Chlorobenzaldehyde B->C E AMG 208 C->E Suzuki Coupling (Pd Catalyst, Base, Dioxane/H2O) D Quinoline-6-boronic acid pinacol ester D->E

Synthetic pathway for AMG 208.

Biological Activity and Uses of the Final Product (AMG 208)

AMG 208 is a potent and selective, orally bioavailable small-molecule inhibitor of the c-Met receptor tyrosine kinase. Dysregulation of the c-Met signaling pathway is implicated in the development and progression of various human cancers, making it an attractive therapeutic target.

Mechanism of Action and the c-Met Signaling Pathway

The c-Met receptor, upon binding to its ligand, hepatocyte growth factor (HGF), undergoes dimerization and autophosphorylation of key tyrosine residues in its intracellular kinase domain. This activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/Akt, and STAT pathways, which are crucial for cell proliferation, survival, migration, and invasion.[4][5][6][7] In many cancers, aberrant c-Met activation occurs through overexpression, gene amplification, or mutations, leading to uncontrolled tumor growth and metastasis.[4]

AMG 208 functions as an ATP-competitive inhibitor, binding to the kinase domain of c-Met and preventing its autophosphorylation. This blockade of c-Met activation effectively shuts down the downstream signaling cascades, thereby inhibiting the cancer-promoting effects of this pathway.

G cluster_pathway c-Met Signaling Pathway and Inhibition by AMG 208 cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet Binds p_cMet Phosphorylated c-Met cMet->p_cMet Dimerization & Autophosphorylation RAS_MAPK RAS/MAPK Pathway p_cMet->RAS_MAPK PI3K_Akt PI3K/Akt Pathway p_cMet->PI3K_Akt STAT STAT Pathway p_cMet->STAT Migration Migration p_cMet->Migration Invasion Invasion p_cMet->Invasion AMG208 AMG 208 AMG208->p_cMet Inhibits Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_Akt->Survival STAT->Proliferation

Simplified c-Met signaling pathway and inhibition by AMG 208.
Quantitative Biological Data of AMG 208

The following tables summarize the key in vitro and pharmacokinetic data for AMG 208.

Table 1: In Vitro Activity of AMG 208

Assay TypeTargetIC₅₀ (nM)Cell LineReference
Kinase Assayc-Met9N/A[8]
Cell-based Phosphorylationp-c-Met46PC3N/A
Kinase AssayVEGFR2112N/A[2]

Table 2: Pharmacokinetic Parameters of AMG 208 in Humans

ParameterValueReference
Route of Administration Oral[1][2]
**Plasma Half-life (t₁/₂) **21.4 - 68.7 hours[1]
Exposure Increases linearly with dose[1][9]
Accumulation (Day 28) 2.7-fold[9]
Experimental Protocols for Biological Assays

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant c-Met kinase.

  • Principle: The assay quantifies the amount of ATP remaining after the kinase reaction. Inhibition of the kinase results in less ATP consumption and a higher luminescent signal.

  • Materials:

    • Recombinant human c-Met kinase

    • Poly (Glu, Tyr) 4:1 substrate

    • ATP

    • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

    • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

    • Test compound (AMG 208) and controls

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compound in kinase assay buffer.

    • Add the recombinant c-Met kinase and the substrate to the wells of the plate.

    • Add the diluted test compound or vehicle control to the respective wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[10][11][12][13]

This assay determines the ability of a compound to inhibit c-Met autophosphorylation in a cellular context.

  • Principle: Western blotting is used to detect the levels of phosphorylated c-Met (p-c-Met) in cell lysates after treatment with the test compound.

  • Materials:

    • Cancer cell line with c-Met expression (e.g., PC3, GTL-16)

    • Cell culture medium and serum

    • HGF (for stimulated phosphorylation)

    • Test compound (AMG 208)

    • Lysis buffer with protease and phosphatase inhibitors

    • Antibodies: anti-p-c-Met (e.g., Tyr1234/1235), anti-total c-Met, and a loading control (e.g., anti-β-actin)

    • SDS-PAGE gels, transfer apparatus, and western blotting reagents

  • Procedure:

    • Seed cells in culture plates and allow them to adhere.

    • Starve the cells in serum-free medium to reduce basal receptor phosphorylation.

    • Pre-treat the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 2 hours).

    • Stimulate the cells with HGF for a short period (e.g., 15 minutes), if not using a cell line with constitutive c-Met activation.

    • Wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against p-c-Met, total c-Met, and a loading control, followed by HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the inhibition of c-Met phosphorylation.[3][14][15][16]

G cluster_workflow Experimental Workflow for AMG 208 Evaluation cluster_synthesis_eval Synthesis cluster_invitro_eval In Vitro Evaluation cluster_invivo_eval In Vivo Evaluation cluster_clinical_eval Clinical Evaluation S1 Synthesis of AMG 208 using CAS 425702-91-6 A1 c-Met Kinase Assay S1->A1 A2 Cellular c-Met Phosphorylation Assay S1->A2 A3 Cell Proliferation Assay S1->A3 B1 Pharmacokinetic Studies A3->B1 B2 Xenograft Tumor Models A3->B2 C1 Phase I Clinical Trials (Safety, Tolerability, MTD) B2->C1

Experimental workflow for the evaluation of AMG 208.

Clinical Significance

A first-in-human Phase I clinical trial of AMG 208 has been conducted in patients with advanced solid tumors.[1][2][9] The study demonstrated that AMG 208 has a manageable toxicity profile and shows evidence of antitumor activity, particularly in prostate cancer.[1][2][9] The maximum tolerated dose (MTD) was not reached in this study.[1][9] Observed dose-limiting toxicities included increased aspartate aminotransferase, thrombocytopenia, acute myocardial infarction, prolonged QT interval, and hypertension.[1][9] The most frequent treatment-related adverse events were anemia, hypertension, prolonged QT, and thrombocytopenia.[1]

Conclusion

6-Bromo-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (CAS 425702-91-6) is a valuable and versatile intermediate in the field of medicinal chemistry. Its utility is prominently highlighted in its role as a key building block for the synthesis of the potent c-Met kinase inhibitor, AMG 208. The development of AMG 208 underscores the importance of the triazolopyridine scaffold in designing targeted therapies for cancer. This technical guide provides researchers and drug development professionals with a comprehensive resource on the properties of this intermediate, its application in the synthesis of a clinically relevant molecule, and the biological context of the resulting therapeutic agent. The detailed experimental protocols and visual representations of the signaling pathway and experimental workflows are intended to support further research and development in this promising area of oncology.

References

An In-depth Technical Guide to 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one

An In-depth Technical Guide to 6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-[1][2]triazolo[4,3-a]pyridin-3(2H)-one is a heterocyclic organic compound featuring a fused triazolopyridine bicyclic system. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a general synthesis protocol for this compound. Due to the limited availability of detailed experimental data in peer-reviewed literature, this document consolidates information from commercial suppliers and patents to serve as a foundational resource.

Molecular Structure and Properties

The molecular structure of 6-Bromo-[1][2]triazolo[4,3-a]pyridin-3(2H)-one consists of a pyridine ring fused with a 1,2,4-triazole ring, with a bromine atom substituted at the 6-position and a ketone group at the 3-position of the triazolo moiety.

Molecular Formula: C₆H₄BrN₃O

Molecular Weight: 214.02 g/mol

CAS Number: 425702-91-6

The structural representation of the molecule is depicted below.

Caption: Molecular Structure

Physicochemical Properties

A summary of the available physicochemical data is presented in the table below. This information is primarily sourced from commercial chemical suppliers and may not have been independently verified in peer-reviewed literature.

PropertyValueReference
Molecular Formula C₆H₄BrN₃ON/A
Molecular Weight 214.02 g/mol N/A
CAS Number 425702-91-6N/A
Appearance SolidN/A
Melting Point Not reportedN/A
Boiling Point Not reportedN/A
Solubility Not reportedN/A

Synthesis

General Synthetic Pathway

The synthesis of the triazolopyridinone core generally involves the reaction of a substituted 2-chloropyridine with semicarbazide, followed by cyclization. For the 6-bromo derivative, the starting material would be 2-chloro-5-bromopyridine.

Synthesis_Pathwayreactant12-Chloro-5-bromopyridineintermediateHydrazinyl Intermediatereactant1->intermediate+ Semicarbazide(Condensation)reactant2Semicarbazide Hydrochlorideproduct6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-oneintermediate->productHeat(Cyclization)

Caption: General Synthetic Workflow

Experimental Protocol (Generalized)

Materials:

  • 2-Chloro-5-bromopyridine

  • Semicarbazide hydrochloride

  • A high-boiling point solvent (e.g., 2-ethoxyethanol)

  • Acid catalyst (e.g., concentrated sulfuric acid)

Procedure:

  • A mixture of 2-chloro-5-bromopyridine and an excess of semicarbazide hydrochloride is prepared in a suitable high-boiling point solvent such as 2-ethoxyethanol.

  • The mixture is heated to reflux.

  • A catalytic amount of concentrated sulfuric acid, dissolved in a small amount of the solvent, is added dropwise to the refluxing mixture.

  • The reaction is maintained at reflux for several hours, and the progress is monitored by an appropriate technique (e.g., Thin Layer Chromatography).

  • Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

  • The solid product is collected by filtration, washed with water, and dried under a vacuum to yield the crude 6-Bromo-[1][2]triazolo[4,3-a]pyridin-3(2H)-one.

  • Further purification can be achieved by recrystallization from a suitable solvent system.

Note: This is a generalized procedure and may require optimization of reaction conditions, stoichiometry, and purification methods for optimal yield and purity.

Spectroscopic Data

Detailed, experimentally verified spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 6-Bromo-[1][2]triazolo[4,3-a]pyridin-3(2H)-one are not available in the public domain. For research purposes, it is imperative to obtain and interpret this data to confirm the identity and purity of the synthesized compound.

X-ray Crystallography

A definitive crystal structure of 6-Bromo-[1][2]triazolo[4,3-a]pyridin-3(2H)-one determined by X-ray crystallography has not been reported in the scientific literature. Such a study would provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state, which is crucial for understanding its chemical and biological properties.

Biological Activity and Potential Applications

While specific biological studies on 6-Bromo-[1][2]triazolo[4,3-a]pyridin-3(2H)-one are lacking, the broader class of[1][2]triazolo[4,3-a]pyridine derivatives has been investigated for a range of biological activities. These include, but are not limited to, potential applications as:

  • Antimicrobial agents

  • Anticancer agents

  • Central nervous system modulators

The presence of the bromine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, making it an interesting candidate for further investigation in drug discovery programs. The triazolopyridinone core serves as a versatile scaffold for the synthesis of compound libraries for high-throughput screening.

Conclusion

6-Bromo-[1][2]triazolo[4,3-a]pyridin-3(2H)-one is a compound of interest for chemical and pharmaceutical research. This guide has summarized the currently available information on its molecular structure, properties, and a general synthetic approach. A significant gap in the publicly available scientific literature exists regarding its detailed experimental characterization and biological evaluation. Further research is warranted to fully elucidate the chemical and biological profile of this molecule, which would enable a more thorough assessment of its potential in various applications, particularly in the field of drug development. Researchers are encouraged to perform comprehensive characterization of this compound to contribute to the collective scientific knowledge.

The Ascendant Role of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one Derivatives in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 29, 2025 – The fused heterocyclic scaffold of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one has emerged as a cornerstone in the development of novel therapeutics, particularly in the realm of oncology. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the synthesis, biological activities, and structure-activity relationships of this promising class of compounds. The strategic placement of a bromine atom at the 6-position provides a versatile handle for synthetic modifications, enabling the exploration of chemical space and the optimization of pharmacological properties.

Privileged Scaffold for Kinase Inhibition

The triazolo[4,3-a]pyridin-3(2H)-one core is recognized as a "privileged structure" in medicinal chemistry, known for its ability to interact with a variety of biological targets.[1] Derivatives of this scaffold have shown significant potential as inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer. The bromine and other substituents on the fused ring system can influence the compound's binding affinity and selectivity for specific enzymes.[1]

While extensive quantitative data for a broad series of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one derivatives remains proprietary or dispersed across numerous studies on related but distinct chemical series, the available information underscores their potential. For instance, related triazolopyridine and pyrazolopyrimidine structures have demonstrated potent inhibition of kinases such as ALK5, c-Met, and those in the EGFR signaling pathway, with activities often observed in the nanomolar range.

Synthetic Strategies and Methodologies

The synthesis of the 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one core and its derivatives can be achieved through several strategic routes. A common approach involves the cyclization of a substituted hydrazinopyridine precursor.

General Experimental Protocol: Synthesis of the Triazolo[4,3-a]pyridin-3(2H)-one Core

A widely applicable method for the synthesis of the parent triazolopyridinone ring involves the condensation of a 2-hydrazinopyridine with a suitable reagent to form the triazole ring.

Materials:

  • 2-Hydrazinopyridine derivative

  • Phosgene or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM))

  • Base (e.g., triethylamine, pyridine)

Procedure:

  • To a solution of the 2-hydrazinopyridine derivative in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), a base is added, and the mixture is cooled in an ice bath.

  • A solution of phosgene or a phosgene equivalent in the same anhydrous solvent is added dropwise to the cooled reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for a specified period, typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is quenched with water or an aqueous solution of a mild acid.

  • The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent.

  • The combined organic layers are washed with brine, dried over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure.

  • The crude product is then purified by a suitable method, such as recrystallization or column chromatography on silica gel, to yield the desired triazolo[4,3-a]pyridin-3(2H)-one derivative.

The introduction of the 6-bromo substituent can be achieved either by starting with a 5-bromo-2-hydrazinopyridine precursor or by electrophilic bromination of the pre-formed triazolopyridinone core.

Key Signaling Pathways Targeted by Triazolopyridinone Derivatives

The anticancer and anti-inflammatory effects of many triazolopyridinone derivatives are attributed to their ability to modulate key signaling pathways, most notably the PI3K/Akt and EGFR pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that regulates cell survival, proliferation, and metabolism. Its aberrant activation is a frequent event in many human cancers. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), which in turn recruits and activates Akt. Activated Akt then phosphorylates a multitude of downstream targets to exert its effects.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Inhibitor 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one Derivative Inhibitor->PI3K Inhibits

Caption: PI3K/Akt Signaling Pathway and the inhibitory action of triazolopyridinone derivatives.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and the PI3K-Akt pathways. Overexpression or activating mutations of EGFR are common in various cancers, leading to uncontrolled cell growth and proliferation.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds & Activates RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes Inhibitor 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one Derivative Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway and its inhibition by triazolopyridinone derivatives.

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the in vitro inhibitory activity of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one derivatives against a specific protein kinase.

Materials:

  • Recombinant human kinase

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume of the diluted compounds to the wells of a 384-well plate.

  • Add the kinase enzyme to the wells and incubate for a short period to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method. For luminescence-based assays, this typically involves adding a reagent that converts the ADP produced into a luminescent signal.

  • The luminescence is read using a plate reader.

  • The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for a specified period (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.

Future Outlook

The 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. Future research will likely focus on the synthesis of diverse libraries of these derivatives and their evaluation against a broader panel of kinases to identify compounds with improved potency and selectivity. The development of derivatives that can overcome drug resistance mechanisms is also a key area of investigation. The versatility of this core structure ensures its continued importance in the landscape of medicinal chemistry and drug discovery.

References

In Vitro Preliminary Studies of theTriazolo[4,3-a]pyridine Scaffold: A Technical Overview

In Vitro Preliminary Studies of the[1][2][3]Triazolo[4,3-a]pyridine Scaffold: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies conducted on derivatives of the[1][2]triazolo[4,3-a]pyridine scaffold. While specific experimental data for 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one is not extensively available in the public domain, this document synthesizes findings from closely related analogues to offer valuable insights for researchers interested in this chemical class. The[1][2]triazolo[4,3-a]pyridine core has emerged as a promising scaffold in medicinal chemistry, with derivatives demonstrating a range of biological activities, including potential as kinase inhibitors and anticancer agents.

Quantitative Data Summary

The following tables summarize the reported in vitro activities of various[1][2]triazolo[4,3-a]pyridine derivatives from preliminary studies.

Table 1: Anticancer Activity of[1][2]Triazolo[4,3-b][1][2]triazin-7-one Derivatives

CompoundTarget Cell LineIC50 (µM)Reference Drug IC50 (µM)Normal Cell Line (BJ1) Cytotoxicity (%)
7a A549 (Lung Carcinoma)36.643.83.5
7g A549 (Lung Carcinoma)40.143.82.8

Data extracted from a study on novel triazolotriazin-7-one derivatives, which share a related fused heterocyclic system[3].

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vitro findings. The following protocols are based on those reported for related triazolo-pyridine derivatives.

In Vitro c-Met Kinase Inhibition Assay

This assay is designed to evaluate the inhibitory activity of compounds against the c-Met kinase enzyme.

  • Reagents and Materials : Recombinant human c-Met kinase, ATP, a suitable substrate peptide (e.g., Poly(Glu, Tyr) 4:1), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure :

    • A solution of the test compound is prepared in DMSO and serially diluted.

    • The c-Met enzyme, substrate, and test compound are incubated in the kinase buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using the detection reagent and a luminometer.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the compound concentration.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

  • Cell Culture : Human cancer cell lines (e.g., SNU-5 gastric cancer cells) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Procedure :

    • Cells are seeded into 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

    • After the incubation period, the medium is replaced with a fresh medium containing MTT solution.

    • The plate is incubated for a further 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Visualizations

The following diagrams illustrate a key signaling pathway targeted by some triazolo-pyridine derivatives and a general workflow for in vitro screening.

Gcluster_membraneCell Membranecluster_cytoplasmCytoplasmcluster_nucleusNucleusHGFHGFcMet_inactivec-Met (inactive)HGF->cMet_inactive BindscMet_activec-Met (active)cMet_inactive->cMet_active Dimerization &PhosphorylationGRB2GRB2cMet_active->GRB2PI3KPI3KcMet_active->PI3KSOSSOSGRB2->SOSRASRASSOS->RASRAFRAFRAS->RAFMEKMEKRAF->MEKERKERKMEK->ERKTranscriptionGene TranscriptionERK->TranscriptionPIP3PIP3PI3K->PIP3 converts PIP2PIP2PIP2PIP2->PIP3AKTAKTPIP3->AKT activatesCell_ResponsesCell Proliferation,Survival, MigrationAKT->Cell_ResponsesTranscription->Cell_ResponsesInhibitor[1,2,4]Triazolo[4,3-a]pyridineDerivativeInhibitor->cMet_active Inhibition

Caption: c-Met Signaling Pathway Inhibition.

GCompound_SynthesisCompound Synthesis(Triazolo-pyridine scaffold)Primary_ScreeningPrimary In Vitro Screening(e.g., Kinase Panel)Compound_Synthesis->Primary_ScreeningHit_IdentificationHit IdentificationPrimary_Screening->Hit_IdentificationDose_ResponseDose-Response & IC50DeterminationHit_Identification->Dose_ResponseCellular_AssaysCell-Based Assays(e.g., MTT, Apoptosis)Dose_Response->Cellular_AssaysLead_OptimizationLead OptimizationCellular_Assays->Lead_Optimization

Caption: In Vitro Drug Discovery Workflow.

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one

Application Notes and Protocols: Synthesis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged structure known for a wide range of biological activities.[2] This protocol outlines a two-step synthetic route commencing with the preparation of the key intermediate, 5-bromo-2-hydrazinopyridine, followed by a cyclization reaction to yield the target compound. The described methodology is based on established synthetic strategies for related heterocyclic systems.

Introduction

The[1][2][3]triazolo[4,3-a]pyridine ring system is a core structural motif in numerous compounds exhibiting diverse pharmacological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory activities.[2][4] The introduction of a bromine substituent at the 6-position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making 6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one a valuable building block for the synthesis of novel therapeutic agents. This protocol provides a comprehensive guide for the laboratory-scale synthesis of this compound.

Synthetic Pathway

The synthesis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one is accomplished through a two-step process. The first step involves the synthesis of the key intermediate, 5-bromo-2-hydrazinopyridine, from 2-amino-5-bromopyridine via a diazotization reaction followed by reduction. The second step is the cyclization of 5-bromo-2-hydrazinopyridine with a suitable carbonylating agent, such as triphosgene, to form the desired triazolone ring.

Synthesis_Workflowcluster_step1Step 1: Synthesis of 5-bromo-2-hydrazinopyridinecluster_step2Step 2: CyclizationA2-Amino-5-bromopyridineBDiazotization(NaNO2, HCl)A->BCReduction(SnCl2)B->CD5-bromo-2-hydrazinopyridineC->DE5-bromo-2-hydrazinopyridineFCyclization(Triphosgene, Base)E->FG6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-oneF->G

Figure 1: Synthetic workflow for 6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one.

Experimental Protocols

Step 1: Synthesis of 5-bromo-2-hydrazinopyridine

This procedure is adapted from standard methods for the conversion of anilines to hydrazines. 2-Amino-5-bromopyridine is a commercially available starting material.[5]

Materials:

  • 2-Amino-5-bromopyridine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 2-amino-5-bromopyridine (1 equivalent) in concentrated hydrochloric acid. Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature.

  • In a separate flask, prepare a solution of stannous chloride dihydrate (3 equivalents) in concentrated hydrochloric acid. Cool this solution to 0 °C.

  • Slowly add the diazonium salt solution to the stannous chloride solution, keeping the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Cool the mixture in an ice bath and basify by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 10-12.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-2-hydrazinopyridine.

Step 2: Synthesis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one

This cyclization step utilizes triphosgene as a phosgene equivalent. Triphosgene is highly toxic and should be handled with extreme caution in a well-ventilated fume hood.

Materials:

  • 5-bromo-2-hydrazinopyridine

  • Triphosgene

  • Triethylamine (Et₃N) or another suitable non-nucleophilic base

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-2-hydrazinopyridine (1 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous THF.

  • Slowly add the triphosgene solution to the solution of 5-bromo-2-hydrazinopyridine.

  • After the addition of triphosgene, slowly add triethylamine (2.2 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the mixture with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one.

Data Summary

The following table summarizes the key parameters for the synthesis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one. Expected yields and physical properties are based on typical values for similar reactions and should be confirmed by analytical methods.

StepReactantsKey ReagentsSolvent(s)Temperature (°C)Reaction Time (h)Expected Yield (%)
12-Amino-5-bromopyridineNaNO₂, SnCl₂·2H₂OHCl, H₂O, CH₂Cl₂0 - Room Temp2.570-85
25-bromo-2-hydrazinopyridineTriphosgene, TriethylamineTHF or CH₂Cl₂0 - Room Temp12-1660-75

Characterization Data for 6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one:

PropertyExpected Value
Molecular FormulaC₆H₄BrN₃O
Molecular Weight214.02 g/mol
AppearanceOff-white to pale yellow solid
Melting PointTo be determined experimentally
¹H NMR (DMSO-d₆)Peaks corresponding to the pyridine ring protons and the N-H proton of the triazolone ring are expected.
¹³C NMR (DMSO-d₆)Peaks corresponding to the carbon atoms of the fused ring system, including the carbonyl carbon, are expected.
Mass Spectrometry[M+H]⁺ at m/z 213.96 and 215.96 (isotopic pattern for Br)

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Triphosgene is a highly toxic and corrosive solid. It is a source of phosgene gas. Handle with extreme caution and have a quenching solution (e.g., sodium bicarbonate) readily available.

  • Concentrated acids and bases are corrosive. Handle with care.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

Conclusion

This application note provides a detailed and practical protocol for the synthesis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one. The described two-step synthesis is a reliable method for obtaining this valuable heterocyclic compound for further research and development in medicinal chemistry. The provided data and experimental procedures will be a valuable resource for researchers in this field.

Application Notes and Protocols: Suzuki Coupling of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one

Application Notes and Protocols: Suzuki Coupling of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the Suzuki-Miyaura cross-coupling reaction of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one. The protocols outlined are based on established methodologies for similar heterocyclic systems and are intended to serve as a comprehensive guide for the synthesis of 6-aryl or 6-heteroaryl substituted[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one derivatives.

Introduction

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1] It is widely employed in medicinal chemistry and materials science for the synthesis of biaryl and heteroaryl compounds. This protocol focuses on the application of the Suzuki coupling to 6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one, a key intermediate for the development of novel pharmaceutical agents.

Reaction Scheme

The general scheme for the Suzuki coupling of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one with a boronic acid is as follows:

Where R can be an aryl or heteroaryl group.

Comparative Data of Suzuki Coupling Conditions for Similar Heterocycles

The following table summarizes various conditions reported for the Suzuki coupling of bromo-substituted nitrogen-containing heterocycles, which can be adapted for 6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Starting MaterialReference
Pd(PPh₃)₄ (3)-Na₂CO₃ (2 M aq.)DMEReflux486-chloro-2,4-diaminopyrimidine
Pd(PPh₃)₄ (5)-K₂CO₃ (1.5)Toluene110-2,4,6-trihalogenopyrido[2,3-d]pyrimidines[4]
Pd(PPh₃)₄ (0.5)-K₂CO₃Dioxane/H₂O100 (MW)0.252,4-dichloropyrimidines[5]
PdCl₂(PPh₃)₂ (5)-Na₂CO₃ (2)Dioxane110-3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one[6]
Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)Toluene100123-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one[6]
Pd(OAc)₂PCy₃--RT-Aryl and vinyl triflates[3]

Experimental Protocols

Below are two detailed protocols for the Suzuki coupling of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one, one using conventional heating and the other utilizing microwave irradiation.

Protocol 1: Conventional Heating

Materials:

  • 6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas

Procedure:

  • To a round-bottom flask, add 6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one (1.0 eq), the corresponding boronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add a 2M aqueous solution of sodium carbonate (2.0 eq) and DME. The solvent ratio of DME to water is typically 4:1 to 5:1.

  • Flush the flask with nitrogen or argon for 5-10 minutes to create an inert atmosphere.

  • Heat the reaction mixture to reflux (approximately 85-90 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol) to afford the desired 6-substituted-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one.

Protocol 2: Microwave-Assisted Synthesis

Materials:

  • 6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one

  • Aryl or heteroaryl boronic acid (1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01 - 0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Microwave vial

Procedure:

  • In a microwave vial, combine 6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one (1.0 eq), the desired boronic acid (1.5 eq), Pd(PPh₃)₄ (0.02 eq), and K₂CO₃ (2.0 eq).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 120-140 °C) for 15-45 minutes.[7] Monitor the internal pressure to ensure it remains within safe limits.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, add water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the pure product.

Visualizations

Diagram 1: General Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cyclecluster_cycleCatalytic Cyclecluster_boronBoronic Acid ActivationPd0Pd(0)L₂OxAddOxidativeAdditionPdIIR¹-Pd(II)L₂-XPd0->PdIIR¹-XTransmetalTransmetalationPdII_R2R¹-Pd(II)L₂-R²PdII->PdII_R2[R²-B(OR)₂]⁻PdII_R2->Pd0R¹-R²RedElimReductiveEliminationBoronicAcidR²-B(OH)₂Borate[R²-B(OH)₃]⁻BoronicAcid->BorateBase (e.g., OH⁻)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow

Suzuki_Workflowcluster_prepReaction Setupcluster_reactionReactioncluster_workupWorkup & PurificationReactantsCombine Reactants:6-Bromo-triazolopyridinoneBoronic AcidPd Catalyst, BaseSolventAdd Solvent(e.g., DME/H₂O or Dioxane/H₂O)Reactants->SolventInertEstablish Inert Atmosphere(N₂ or Ar)Solvent->InertHeatingHeating(Conventional or Microwave)Inert->HeatingMonitoringMonitor Progress(TLC or LC-MS)Heating->MonitoringQuenchCool and Quench with WaterMonitoring->QuenchExtractExtract with Organic SolventQuench->ExtractWashWash Organic LayerExtract->WashDryDry and ConcentrateWash->DryPurifyPurify by Column ChromatographyDry->Purify

Caption: General workflow for the Suzuki coupling experiment.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines and heteroarylamines, which are prevalent motifs in a vast array of pharmaceuticals.[3] The triazolo[4,3-a]pyridin-3(2H)-one scaffold is a key heterocyclic structure found in various biologically active molecules. The ability to functionalize the 6-bromo position of this scaffold via Buchwald-Hartwig amination opens up avenues for the synthesis of novel derivatives with potential therapeutic applications. These application notes provide a detailed protocol and relevant data for the Buchwald-Hartwig amination of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one with a variety of amine coupling partners.

Reaction Principle

The Buchwald-Hartwig amination involves the reaction of an aryl or heteroaryl halide, in this case, 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one, with a primary or secondary amine. This transformation is facilitated by a palladium catalyst, a phosphine ligand, and a base in an appropriate solvent.[3][4] The catalytic cycle generally proceeds through oxidative addition of the heteroaryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst.[1][5]

Key Reaction Components and Optimization Parameters

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. For a substrate like 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one, the following components are crucial starting points for optimization.

ComponentExamplesRole and Considerations
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts (e.g., XPhos Pd G3)The choice of palladium source can influence reaction efficiency. Precatalysts offer improved stability and ease of handling.
Ligand XPhos, RuPhos, BrettPhos, BINAP, dppf[2]Bulky, electron-rich phosphine ligands are essential for promoting the catalytic cycle and preventing side reactions.[4] The choice of ligand is often substrate-dependent.[5]
Base NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄, LiHMDS[1][4]The base facilitates the deprotonation of the amine. Strong, non-nucleophilic bases are typically used. The choice of base can impact functional group tolerance.[1]
Solvent Toluene, Dioxane, THF, t-BuOH[1][5]Anhydrous, deoxygenated solvents are required to prevent catalyst deactivation. The choice of solvent can affect solubility and reaction temperature.[5]
Temperature 80-120 °C[5][6]The reaction is typically heated to ensure a reasonable reaction rate.
Amine Substrate Primary and secondary alkylamines and arylaminesThe nature of the amine can influence the optimal reaction conditions.

Experimental Workflow

The general workflow for performing a Buchwald-Hartwig amination reaction under an inert atmosphere is depicted below.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add Pd precatalyst, ligand, and base to reaction vessel B Add 6-Bromo-triazolo[4,3-a] pyridin-3(2H)-one A->B C Evacuate and backfill with inert gas (3x) B->C D Add anhydrous solvent C->D E Add amine D->E F Heat to desired temperature with stirring E->F G Monitor reaction progress (TLC, LC-MS) F->G H Cool to room temperature G->H I Quench reaction H->I J Extract product I->J K Dry organic layer J->K L Concentrate in vacuo K->L M Purify by column chromatography L->M

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Generalized Experimental Protocol

This protocol provides a starting point for the Buchwald-Hartwig amination of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.

Materials:

  • 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%)

  • Ligand (e.g., XPhos, 1-5 mol%)

  • Base (e.g., NaOtBu, 1.5-2.5 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst, ligand, and base under an inert atmosphere.

  • Add 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one to the Schlenk tube.

  • Seal the tube, and then evacuate and backfill with the inert gas. Repeat this cycle three times.

  • Add the anhydrous solvent via syringe.

  • Add the amine to the reaction mixture via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 6-amino-triazolo[4,3-a]pyridin-3(2H)-one.

Catalytic Cycle

The generally accepted catalytic cycle for the Buchwald-Hartwig amination is illustrated below.

G pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 L-Pd(II)(Ar)(X) oxidative_addition->pd_complex1 amine_coordination Amine Coordination pd_complex1->amine_coordination HNR'R'' pd_complex2 [L-Pd(II)(Ar)(HNR'R'')]X amine_coordination->pd_complex2 deprotonation Deprotonation pd_complex2->deprotonation Base pd_amido_complex L-Pd(II)(Ar)(NR'R'') deprotonation->pd_amido_complex - Base-H⁺X⁻ reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation

While specific yield data for the amination of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one is not extensively available in the public domain, the following table provides a template for recording and comparing results from optimization studies.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (2.0)Toluene10012e.g., 85
2AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2.0)Dioxane11018e.g., 78
3n-ButylamineXPhos Pd G3 (2)-K₃PO₄ (2.5)t-BuOH9024e.g., 65
4PiperidinePd₂(dba)₃ (2)BINAP (3)KOtBu (2.0)Toluene10016e.g., 92

Note: The yields provided in the table are hypothetical and serve as placeholders for experimental results. Yields are highly dependent on the specific substrates and reaction conditions.[3]

Safety Precautions

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive and should be handled under an inert atmosphere.

  • Strong bases such as sodium t-butoxide are corrosive and should be handled with appropriate personal protective equipment.

  • The reaction should be performed in a well-ventilated fume hood.

  • Solvents should be properly dried and deoxygenated before use.

Conclusion

The Buchwald-Hartwig amination provides an efficient and versatile method for the C-N bond formation on the 6-position of the triazolo[4,3-a]pyridin-3(2H)-one core. The provided protocols and guidelines offer a solid foundation for researchers to develop and optimize these crucial transformations in the synthesis of novel compounds for drug discovery and development. Careful optimization of the reaction parameters is key to achieving high yields and purity.

References

Purification of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections outline common purification techniques, including recrystallization and column chromatography, based on established methods for structurally related compounds.

Introduction

6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one is a key intermediate in the synthesis of various biologically active molecules. Achieving high purity of this compound is critical for subsequent synthetic steps and for obtaining accurate biological and pharmacological data. This guide details robust purification protocols that can be adapted and optimized to yield high-purity 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one.

Data Presentation: Comparison of Purification Techniques

The selection of a purification technique depends on the impurity profile of the crude material, the desired final purity, and the scale of the purification. Below is a summary of expected outcomes from different purification methods.

Purification TechniqueTypical Solvents/Mobile PhaseExpected PurityExpected YieldKey Considerations
Recrystallization Acetonitrile, Ethanol, Ethanol/Water>98%60-85%Effective for removing less soluble and trace impurities. Solvent selection is critical.
Column Chromatography Silica Gel with Chloroform/Ethanol gradient>99%50-80%Ideal for removing closely related impurities. Requires careful optimization of the mobile phase.
Solid-Phase Extraction (SPE) followed by MPLC SPE: SCX column; MPLC: DCM/MeOH/NH4OH gradient>99.5%40-70%Suitable for complex mixtures and achieving very high purity. Requires specialized equipment.

Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is a widely used technique for purifying solid compounds based on differences in solubility.

Materials:

  • Crude 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one

  • Recrystallization solvent (e.g., Acetonitrile or Ethanol)

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, determine the appropriate solvent by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. Add small portions of hot solvent until the compound is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

Materials:

  • Crude 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one

  • Silica gel (60-120 mesh)

  • Mobile phase (e.g., a gradient of Chloroform and Ethanol)

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% Chloroform). Carefully pour the slurry into the chromatography column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of Ethanol in Chloroform (e.g., from 0% to 5% Ethanol).

  • Fraction Collection: Collect fractions in separate tubes as the solvent elutes from the column.

  • Monitoring: Monitor the separation by TLC analysis of the collected fractions.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one.

Visualizations

Experimental Workflow for Recrystallization

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve decolorize Add Activated Charcoal (Optional) dissolve->decolorize hot_filter Hot Filtration dissolve->hot_filter If not used decolorize->hot_filter If used cool Slow Cooling & Crystallization hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry end Pure Product dry->end

Caption: Workflow for the purification of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one by recrystallization.

Experimental Workflow for Column Chromatography

Caption: Workflow for the purification of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one by column chromatography.

Application Notes and Protocols for the Derivatization of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions for the derivatization of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one, a versatile scaffold in medicinal chemistry. The protocols detailed below are based on established palladium-catalyzed cross-coupling reactions and N-alkylation methods, offering a robust starting point for the synthesis of novel derivatives for drug discovery and development.

Introduction

6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one is a key heterocyclic building block. The presence of a bromine atom at the 6-position and a reactive nitrogen atom in the triazolone ring allows for diverse functionalization, making it an attractive starting material for generating libraries of compounds with potential therapeutic applications. The primary derivatization strategies involve palladium-catalyzed cross-coupling reactions at the C6-position and alkylation at the N2-position of the triazolone ring.

Derivatization Strategies

The primary avenues for derivatizing 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one include:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl substituents.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, allowing for the synthesis of amino-derivatives.

  • N-Alkylation: For the introduction of alkyl groups at the N2 position of the triazolone ring, which can be crucial for modulating physicochemical properties and biological activity.

The following sections provide detailed protocols and tabulated data for these key transformations.

Experimental Protocols and Data

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1] This reaction is widely used to synthesize polyolefins, styrenes, and substituted biphenyls.[1]

Reaction Scheme:

Suzuki_Miyaura_Coupling reagent1 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one product 6-Aryl/Heteroaryl-triazolo[4,3-a]pyridin-3(2H)-one reagent1->product Pd Catalyst, Base Solvent, Heat reagent2 Aryl/Heteroaryl Boronic Acid or Ester reagent2->product

Caption: General scheme for the Suzuki-Miyaura coupling of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one.

Detailed Protocol:

A representative procedure for the Suzuki-Miyaura coupling of a bromo-substituted heterocyclic compound is as follows:

  • To a mixture of the 6-bromo-triazolo[4,3-a]pyridin-3(2H)-one (1.0 eq.), the respective aryl or heteroaryl boronic acid (1.2-1.5 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.) in a suitable flask, add a degassed solvent mixture (e.g., 1,4-dioxane/water, toluene, or DME).

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05-0.1 eq.) or a combination of a palladium source like Pd(OAc)₂ and a ligand like XPhos.

  • Flush the reaction mixture with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl- or 6-heteroaryl-triazolo[4,3-a]pyridin-3(2H)-one derivative.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterConditionReference
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/XPhos[2]
Base K₂CO₃, Cs₂CO₃, K₃PO₄[2]
Solvent 1,4-Dioxane/H₂O, Toluene, DME[2]
Temperature 80-110 °C[2]
Boronic Acid/Ester Arylboronic acids, Aryltrifluoroborates[1]
Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a chemical reaction for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[3] This method has become widely used in synthetic organic chemistry due to its broad substrate scope and functional group tolerance.[3]

Reaction Scheme:

Buchwald_Hartwig_Amination reagent1 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one product 6-(Amino)-triazolo[4,3-a]pyridin-3(2H)-one reagent1->product Pd Catalyst, Ligand Base, Solvent, Heat reagent2 Primary or Secondary Amine reagent2->product

Caption: General scheme for the Buchwald-Hartwig amination of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one.

Detailed Protocol:

A general procedure for the Buchwald-Hartwig amination of a bromopyridine is as follows:[4]

  • In an oven-dried Schlenk flask under an inert atmosphere, combine the 6-bromo-triazolo[4,3-a]pyridin-3(2H)-one (1.0 eq.), the amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq.), a suitable phosphine ligand (e.g., BINAP, Xantphos, or DavePhos, 0.04-0.1 eq.), and a strong base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃, 1.5-2.5 eq.).

  • Add a dry, degassed solvent such as toluene, 1,4-dioxane, or THF.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-24 hours).

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride or water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired 6-amino-triazolo[4,3-a]pyridin-3(2H)-one derivative.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

ParameterConditionReference
Catalyst Pd₂(dba)₃, Pd(OAc)₂[4]
Ligand BINAP, Xantphos, DavePhos[3][4]
Base NaOtBu, K₂CO₃, Cs₂CO₃[4]
Solvent Toluene, 1,4-Dioxane, THF[4]
Temperature 80-120 °C[4]
N-Alkylation of the Triazolone Ring

N-alkylation of the triazolone ring typically occurs at the N2 position and is a straightforward method to introduce alkyl diversity. The regioselectivity of this reaction can be influenced by the choice of base and solvent.

Reaction Scheme:

N_Alkylation reagent1 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one product 2-Alkyl-6-bromo-triazolo[4,3-a]pyridin-3(2H)-one reagent1->product Base, Solvent reagent2 Alkyl Halide (R-X) reagent2->product

Caption: General scheme for the N-alkylation of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one.

Detailed Protocol:

A general procedure for the N-alkylation of a similar NH-triazole is as follows:

  • To a solution of 6-bromo-triazolo[4,3-a]pyridin-3(2H)-one (1.0 eq.) in a suitable solvent (e.g., DMF, acetonitrile, or THF), add a base (e.g., K₂CO₃, Cs₂CO₃, or NaH, 1.2-2.0 eq.) at room temperature or 0 °C.

  • Stir the mixture for 15-30 minutes to form the corresponding anion.

  • Add the alkylating agent (e.g., an alkyl halide or tosylate, 1.1-1.5 eq.) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS, typically 1-12 hours).

  • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to afford the 2-alkyl-6-bromo-triazolo[4,3-a]pyridin-3(2H)-one.

Table 3: Representative Conditions for N-Alkylation

ParameterConditionReference
Base K₂CO₃, Cs₂CO₃, NaHGeneral knowledge
Solvent DMF, Acetonitrile, THFGeneral knowledge
Temperature 0 °C to 60 °CGeneral knowledge
Alkylating Agent Alkyl iodides, bromides, tosylatesGeneral knowledge

Logical Workflow for Derivatization

The following workflow illustrates the decision-making process for the derivatization of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one.

Derivatization_Workflow start Start: 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one decision Desired Modification? start->decision cc_coupling C-C Bond Formation (Suzuki-Miyaura) decision->cc_coupling C6-Arylation cn_coupling C-N Bond Formation (Buchwald-Hartwig) decision->cn_coupling C6-Amination n_alkylation N-Alkylation decision->n_alkylation N2-Alkylation product_aryl 6-Aryl/Heteroaryl Derivative cc_coupling->product_aryl product_amino 6-Amino Derivative cn_coupling->product_amino product_alkyl 2-Alkyl Derivative n_alkylation->product_alkyl

Caption: Decision workflow for selecting a derivatization strategy for 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one.

Conclusion

The protocols and data presented herein provide a solid foundation for the derivatization of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one. By employing well-established palladium-catalyzed cross-coupling reactions and N-alkylation strategies, researchers can efficiently generate a diverse range of analogs for further investigation in drug discovery programs. It is recommended to optimize the reaction conditions for each specific substrate to achieve the best possible yields and purity.

References

Application Notes: 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of the fragment, 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one, in fragment-based drug design (FBDD). The triazolopyridine scaffold is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors. This document outlines a representative workflow from initial fragment screening to hit-to-lead optimization, using p38 MAP kinase and PIM-1 kinase as illustrative targets.

Introduction to 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one as a Fragment

6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one is a valuable fragment for FBDD due to its desirable physicochemical properties, which align with the "Rule of Three" often applied to fragment libraries. Its molecular weight is approximately 214.02 g/mol , and it possesses both hydrogen bond donors and acceptors, making it an ideal starting point for building more complex and potent molecules. The bromine atom provides a convenient vector for synthetic elaboration, allowing for the exploration of chemical space around the core scaffold.

Key Properties:

PropertyValueSource
CAS Number425702-91-6--INVALID-LINK--
Molecular FormulaC6H4BrN3O--INVALID-LINK--
Molecular Weight214.02 g/mol --INVALID-LINK--
AppearanceSolid--INVALID-LINK--

Fragment Screening Workflow

A typical FBDD campaign involves a tiered screening approach to identify and validate fragment hits. This workflow ensures efficiency and reduces the likelihood of false positives.

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation cluster_2 Structural Biology Primary Screen Primary Screen (e.g., Thermal Shift, SPR) Hit Validation Hit Validation (e.g., NMR, ITC) Primary Screen->Hit Validation Initial Hits Fragment Library Fragment Library (incl. 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one) Fragment Library->Primary Screen Confirmed Hits Confirmed Hits Hit Validation->Confirmed Hits Structural Biology Structural Biology (X-ray Crystallography) Confirmed Hits->Structural Biology Fragment-Protein\nComplex Structure Fragment-Protein Complex Structure Structural Biology->Fragment-Protein\nComplex Structure

Caption: A typical fragment screening cascade.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and should be optimized for the specific target protein and available instrumentation.

Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a sensitive, label-free technique for detecting and quantifying biomolecular interactions in real-time.[1][2]

Objective: To identify fragments that bind to the target kinase.

Materials:

  • Biacore T100 or similar SPR instrument

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Target kinase (e.g., p38α)

  • 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one and other fragments from a library, dissolved in 100% DMSO.

  • Running buffer (e.g., HBS-EP+) with 1-5% DMSO

Procedure:

  • Immobilization of Target Kinase:

    • Equilibrate the CM5 sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

    • Inject the target kinase solution (e.g., 10-50 µg/mL in a low ionic strength buffer) to immobilize it on the sensor surface via amine coupling.

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference surface should be prepared by performing the same procedure without injecting the protein.

  • Fragment Screening:

    • Prepare fragment solutions in running buffer at a concentration of 100-200 µM. The final DMSO concentration should be matched in the running buffer.

    • Inject the fragment solutions over the sensor and reference surfaces.

    • Monitor the change in response units (RU) to detect binding. A positive binding event is indicated by a significant increase in RU on the target surface compared to the reference surface.

  • Data Analysis:

    • Subtract the reference surface signal from the target surface signal to correct for bulk refractive index changes.

    • Identify hits based on a predefined response threshold.

Protocol 2: Hit Validation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming fragment binding and can provide information about the binding site.[3][4]

Objective: To confirm the binding of hits from the primary screen and to assess their binding mode.

Materials:

  • NMR spectrometer (e.g., 600 MHz) equipped with a cryoprobe

  • ¹⁵N-labeled target kinase

  • NMR buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 5 mM DTT, in 90% H₂O/10% D₂O)

  • Fragment hits from the primary screen

Procedure:

  • Protein Preparation:

    • Express and purify ¹⁵N-labeled target kinase.

    • Prepare a solution of the labeled protein in NMR buffer at a concentration of 50-100 µM.

  • NMR Data Acquisition:

    • Acquire a ¹H-¹⁵N HSQC spectrum of the protein alone to serve as a reference.

    • Add the fragment hit to the protein solution at a concentration of 100-500 µM.

    • Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment complex.

  • Data Analysis:

    • Compare the two HSQC spectra. Chemical shift perturbations (CSPs) of specific amide peaks in the protein spectrum upon fragment addition indicate binding.

    • The residues with significant CSPs can be mapped onto the protein structure to identify the binding site.

Protocol 3: Structural Characterization by X-ray Crystallography

X-ray crystallography provides high-resolution structural information of the protein-fragment complex, which is invaluable for structure-based drug design.[5][6]

Objective: To determine the three-dimensional structure of the fragment bound to the target kinase.

Materials:

  • Crystallization plates

  • Crystallization robot (optional)

  • Apo-protein crystals of the target kinase

  • Fragment hit

  • Cryoprotectant solution

Procedure:

  • Crystal Soaking:

    • Prepare a solution of the fragment hit in a cryoprotectant-compatible buffer at a concentration of 1-10 mM.

    • Transfer apo-protein crystals into the fragment-containing solution.

    • Incubate for a period ranging from minutes to hours to allow the fragment to diffuse into the crystal and bind to the protein.

  • Cryo-cooling and Data Collection:

    • Briefly transfer the soaked crystal to a cryoprotectant solution if not already included in the soaking solution.

    • Flash-cool the crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination:

    • Process the diffraction data and solve the structure of the protein-fragment complex using molecular replacement with the apo-protein structure as a search model.

    • Refine the structure and model the bound fragment into the observed electron density.

Representative Screening Data

The following tables present hypothetical but plausible data for the screening of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one against p38α MAP kinase.

Table 1: Primary SPR Screening Results

Fragment IDFragment NameMolecular Weight ( g/mol )Response Units (RU)Hit?
F0016-Bromo-triazolo[4,3-a]pyridin-3(2H)-one214.0235Yes
F002Fragment 2185.215No
F003Fragment 3230.1542Yes
...............

Table 2: NMR Hit Validation

Fragment IDBinding Confirmed (CSP > threshold)?Estimated KD (µM)
F001Yes500
F003Yes350
.........

Hit-to-Lead Optimization

Once 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one is identified and validated as a binder to the target kinase, the next step is to improve its potency and selectivity through medicinal chemistry efforts. The bromine atom serves as a key handle for synthetic elaboration.

Structure-Activity Relationship (SAR) and Fragment Growth

Based on the crystal structure of the fragment-protein complex, a "fragment growing" strategy can be employed. This involves synthesizing analogs that extend into adjacent pockets of the binding site to form additional favorable interactions. For many kinase inhibitors based on the triazolopyridine scaffold, modifications at the C6 position (where the bromine is located) have been shown to significantly impact potency.[7][8]

SAR_Pathway cluster_0 Initial Hit cluster_1 Fragment Growth cluster_2 Lead Optimization Initial Hit 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one (K_D ~500 µM) Synthetic Elaboration Synthetic Elaboration (e.g., Suzuki Coupling) Initial Hit->Synthetic Elaboration Improved Analog Improved Analog (IC50 ~10 µM) Synthetic Elaboration->Improved Analog Further Optimization Further Optimization (SAR-guided) Improved Analog->Further Optimization Lead Compound Lead Compound (IC50 < 100 nM) Further Optimization->Lead Compound

Caption: Hit-to-lead optimization workflow.
Representative Synthetic Protocol for Fragment Elaboration

Objective: To synthesize an analog of the initial hit with improved potency.

Reaction: Suzuki coupling of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one with a suitable boronic acid.

Materials:

  • 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one

  • Aryl or heteroaryl boronic acid (e.g., 4-fluorophenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Dioxane/Water mixture)

Procedure:

  • To a reaction vessel, add 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one (1 equivalent), the boronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).

  • Add the solvent mixture and degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Purify the crude product by column chromatography to obtain the desired coupled product.

Representative Data for Optimized Compounds

The following table shows hypothetical data for a series of analogs derived from the initial fragment hit, illustrating a plausible SAR.

Table 3: SAR of 6-Substituted Triazolopyridine Analogs against p38α Kinase

Compound IDR-group at C6p38α IC₅₀ (nM)
F001-Br-Br>100,000
F001-PhPhenyl5,000
F001-4-F-Ph4-Fluorophenyl1,500
F001-2,4-diF-Ph2,4-Difluorophenyl500
F001-Py4-Pyridyl250

Conclusion

6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one represents a promising starting point for fragment-based drug discovery campaigns, particularly for kinase targets. Its favorable fragment-like properties and the synthetic tractability afforded by the bromine atom make it an attractive scaffold for hit-to-lead optimization. The protocols and representative data presented in these application notes provide a framework for researchers to effectively utilize this fragment in their drug discovery efforts.

References

Application Notes and Protocols for Developing Kinase Assays for 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes involved in cellular signal transduction, and their dysregulation is implicated in numerous diseases, including cancer.[1][2] The triazolopyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing potent inhibitory activity against various kinases.[3][4] This document provides detailed application notes and protocols for the development of kinase assays to characterize and evaluate 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one derivatives as potential kinase inhibitors.

These protocols cover both biochemical and cell-based assay formats to enable a comprehensive assessment of compound potency, selectivity, and cellular efficacy.[5][6][7]

Target Kinase Selection

Derivatives of the triazolopyridine scaffold have been reported to inhibit a range of kinases, including Janus kinases (JAKs), spleen tyrosine kinase (Syk), and transforming growth factor-β type I receptor kinase (ALK5).[3][4][8] Therefore, initial screening of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one derivatives could logically begin with a panel of these kinases.

Biochemical Assays

Biochemical assays are essential for determining the direct inhibitory activity of compounds on purified kinase enzymes.[9][10] These assays measure the transfer of a phosphate group from ATP to a substrate.[1] A variety of detection methods are available, each with its own advantages and disadvantages.

Protocol 1: ADP-Glo™ Kinase Assay (Promega)

This is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction. It is a universal assay applicable to any kinase.[9][11]

Experimental Workflow:

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection reagents Prepare Reagents: - Kinase Buffer - Kinase Enzyme - Substrate - ATP - Test Compound Dilutions plate Add to 384-well plate: 1. Test Compound 2. Kinase + Substrate Mix reagents->plate Dispense incubate1 Incubate at RT (e.g., 15 min) plate->incubate1 start_reaction Initiate reaction with ATP incubate1->start_reaction incubate2 Incubate at RT (e.g., 60 min) start_reaction->incubate2 stop_reaction Add ADP-Glo™ Reagent (stops reaction, depletes ATP) incubate2->stop_reaction incubate3 Incubate at RT (40 min) stop_reaction->incubate3 detect_adp Add Kinase Detection Reagent (converts ADP to ATP, generates light) incubate3->detect_adp incubate4 Incubate at RT (30 min) detect_adp->incubate4 read_lum Read Luminescence incubate4->read_lum

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a suitable kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 0.01% Triton X-100, 1 mM DTT).

    • Dilute the kinase and substrate to their optimal concentrations in the kinase buffer. The ATP concentration should be at or near the Km for the specific kinase to accurately measure competitive inhibition.[12]

    • Prepare serial dilutions of the 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one derivatives in DMSO and then dilute further in kinase buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 5 µL of the master mix containing the kinase and substrate to each well.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.

    • Allow the reaction to proceed for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature to deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Data Presentation:

Compound IDTarget KinaseIC50 (nM)
BTP-1JAK115.2
BTP-1JAK289.7
BTP-1ALK5>10,000
BTP-2JAK1250.1
BTP-2JAK21245.6
BTP-2ALK578.3
Protocol 2: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific)

This is a time-resolved Förster resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase.[13] It is particularly useful for identifying non-ATP competitive inhibitors.

Experimental Workflow:

cluster_prep Preparation cluster_reaction Binding Reaction cluster_detection Detection reagents Prepare Reagents: - Kinase Buffer - Europium-labeled anti-tag Ab - Tagged Kinase - Alexa Fluor™ 647 Tracer - Test Compound Dilutions plate Add to 384-well plate: 1. Test Compound 2. Kinase + Antibody Mix 3. Tracer reagents->plate Dispense incubate Incubate at RT (60 min) plate->incubate read_fret Read TR-FRET Signal incubate->read_fret

Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare the kinase buffer as per the manufacturer's instructions.

    • Prepare serial dilutions of the 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one derivatives.

    • Prepare a solution of the europium-labeled antibody and the tagged kinase.

    • Prepare a solution of the Alexa Fluor™ 647 tracer.

  • Binding Reaction:

    • Add 2 µL of the diluted compound to the wells of a 384-well plate.

    • Add 4 µL of the kinase/antibody mixture.

    • Add 4 µL of the tracer.

  • Detection:

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Read the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Determine the percent inhibition and IC50 values as described for the ADP-Glo™ assay.

Data Presentation:

Compound IDTarget KinaseKi (nM)
BTP-3JAK18.5
BTP-3JAK255.1
BTP-3Syk120.4
BTP-4JAK1150.9
BTP-4JAK2987.2
BTP-4Syk>10,000

Cell-Based Assays

Cell-based assays are crucial for evaluating the activity of compounds in a more physiologically relevant context.[5][6][14] These assays can assess a compound's cell permeability, target engagement, and effects on downstream signaling pathways.

Protocol 3: Cellular Phosphorylation Assay

This assay measures the inhibition of phosphorylation of a specific kinase substrate within a cellular context.[7][14]

Experimental Workflow:

cluster_cell_culture Cell Culture & Treatment cluster_lysis_detection Lysis & Detection seed_cells Seed cells in a 96-well plate attach Allow cells to attach overnight seed_cells->attach treat Treat with compound dilutions attach->treat incubate_treat Incubate (e.g., 1-2 hours) treat->incubate_treat stimulate Stimulate with growth factor (if required) incubate_treat->stimulate lyse Lyse cells stimulate->lyse detect Detect phospho-substrate (e.g., ELISA, Western Blot) lyse->detect

Caption: Workflow for a Cellular Phosphorylation Assay.

Detailed Methodology:

  • Cell Culture and Treatment:

    • Seed an appropriate cell line (e.g., a cancer cell line with an activated kinase pathway) into a 96-well plate.

    • Allow the cells to adhere overnight.

    • Treat the cells with serial dilutions of the 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one derivatives for 1-2 hours.

    • If necessary, stimulate the cells with a growth factor to activate the kinase of interest.

  • Cell Lysis and Detection:

    • Lyse the cells and quantify the protein concentration.

    • Detect the level of the phosphorylated substrate using a specific antibody-based method such as ELISA or Western blotting.

  • Data Analysis:

    • Quantify the signal for the phosphorylated substrate and normalize it to the total protein concentration or a housekeeping protein.

    • Calculate the percent inhibition and determine the IC50 value.

Data Presentation:

Compound IDCell LineTarget PathwayCellular IC50 (nM)
BTP-1HEL (JAK1-dependent)pSTAT352.3
BTP-2HCT116 (ALK5-responsive)pSMAD2215.8
Protocol 4: Cell Proliferation Assay (MTT/MTS)

This assay measures the effect of the compounds on cell viability and proliferation.[15][16]

Experimental Workflow:

cluster_cell_culture Cell Culture & Treatment cluster_detection Detection seed_cells Seed cells in a 96-well plate attach Allow cells to attach overnight seed_cells->attach treat Treat with compound dilutions attach->treat incubate_treat Incubate for 72 hours treat->incubate_treat add_reagent Add MTT/MTS Reagent incubate_treat->add_reagent incubate_reagent Incubate (1-4 hours) add_reagent->incubate_reagent read_abs Read Absorbance incubate_reagent->read_abs

Caption: Workflow for a Cell Proliferation Assay.

Detailed Methodology:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate.

    • Allow the cells to adhere overnight.

    • Treat the cells with serial dilutions of the 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one derivatives.

    • Incubate for 72 hours.

  • Detection:

    • Add MTT or MTS reagent to each well.

    • Incubate for 1-4 hours to allow for the formation of formazan crystals.

    • If using MTT, add a solubilizing agent.

    • Read the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percent inhibition of cell proliferation and determine the GI50 (concentration for 50% growth inhibition) value.

Data Presentation:

Compound IDCell LineGI50 (nM)
BTP-1HEL75.1
BTP-2HCT116350.4

Signaling Pathway Visualization

Understanding the signaling context of the target kinase is crucial for interpreting experimental results.

cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat STAT jak->stat phosphorylates stat_p p-STAT stat->stat_p dimer STAT Dimer stat_p->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to gene Gene Transcription nucleus->gene initiates btp 6-Bromo-triazolo[4,3-a] pyridin-3(2H)-one Derivative btp->jak inhibits

Caption: Simplified JAK-STAT Signaling Pathway and Point of Inhibition.

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for the preclinical evaluation of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one derivatives as kinase inhibitors. By employing a combination of biochemical and cell-based assays, researchers can effectively determine the potency, selectivity, and cellular activity of these compounds, thereby guiding further drug development efforts.

References

Assessing the Cell Permeability of Triazolopyridine Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for evaluating the cell permeability of triazolopyridine compounds, a critical step in the early stages of drug discovery and development. Accurate assessment of how readily these compounds can cross cell membranes is essential for predicting their oral bioavailability, distribution within the body, and potential to reach their intended therapeutic targets.

The following sections outline the principles and methodologies for three widely accepted in vitro permeability assays: the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 cell-based assay, and the Madin-Darby Canine Kidney (MDCK) cell-based assay. These assays offer complementary information, from passive diffusion potential to the involvement of active transport mechanisms.

Key Concepts in Cell Permeability

Cell permeability is a measure of the rate at which a substance can pass through a cell membrane. For orally administered drugs, permeability across the intestinal epithelium is a key determinant of absorption. In drug discovery, permeability is often expressed as an apparent permeability coefficient (Papp), measured in cm/s.[1]

Factors influencing the cell permeability of triazolopyridine compounds include:

  • Physicochemical Properties: Lipophilicity (logP), molecular weight, polar surface area (PSA), and pKa.

  • Transport Mechanisms:

    • Passive Diffusion: Movement across the cell membrane driven by a concentration gradient. This can be transcellular (through the cells) or paracellular (between the cells).[2]

    • Active Transport: Carrier-mediated transport that requires energy and can move compounds against a concentration gradient. This includes both uptake and efflux transporters.

    • Efflux: The active pumping of compounds out of the cell by transporters such as P-glycoprotein (P-gp), which can limit intracellular accumulation and absorption.[3][4]

Data Presentation: Comparative Permeability Data

The following table summarizes typical apparent permeability (Papp) values obtained from the described assays and their general correlation with in vivo absorption.

Permeability ClassificationPapp (x 10⁻⁶ cm/s)Expected Human Absorption
High > 10> 85%
Moderate 1 - 1020% - 85%
Low < 1< 20%

Note: These are general guidelines, and the correlation can vary depending on the specific compound and assay conditions.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability.[2][5] It is a cost-effective initial screen to assess the passive diffusion potential of triazolopyridine compounds.[6] The assay utilizes a 96-well plate format where a filter plate (donor compartment) is coated with a lipid solution to form an artificial membrane and placed on top of an acceptor plate.

Protocol:

  • Preparation of Lipid Membrane: Prepare a solution of 2% (w/v) lecithin in dodecane.[6] Add 5 µL of this solution to each well of the donor plate filter membrane.

  • Compound Preparation: Prepare a 10 mM stock solution of the triazolopyridine compound in DMSO. Dilute this stock solution with phosphate-buffered saline (PBS) at pH 7.4 to a final concentration of 10 µM.[6]

  • Assay Setup:

    • Add 300 µL of PBS to each well of the 96-well acceptor plate.[6]

    • Add 150 µL of the triazolopyridine compound solution to each well of the donor plate.[6]

    • Carefully place the donor plate onto the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for 4 to 18 hours.[6][7]

  • Quantification: After incubation, separate the plates and determine the concentration of the triazolopyridine compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Where:

    • V_D = Volume of the donor well

    • V_A = Volume of the acceptor well

    • A = Area of the membrane

    • t = Incubation time in seconds

    • [C_A] = Compound concentration in the acceptor well

    • [C_D_initial] = Initial compound concentration in the donor well

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Lipid_Solution Prepare Lipid Solution Coat_Donor Coat Donor Plate Lipid_Solution->Coat_Donor Compound_Solution Prepare Compound Solution Add_Compound Add Compound to Donor Compound_Solution->Add_Compound Assemble Assemble Plates Coat_Donor->Assemble Fill_Acceptor Fill Acceptor Plate Fill_Acceptor->Assemble Add_Compound->Assemble Incubate Incubate Assemble->Incubate Quantify Quantify Concentrations Incubate->Quantify Calculate Calculate Papp Quantify->Calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Caco-2 Cell Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model for predicting human intestinal absorption of drugs.[8][9] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.[9] This assay can assess both passive and active transport mechanisms.

Protocol:

  • Cell Culture:

    • Seed Caco-2 cells onto collagen-coated Transwell® inserts (e.g., 24-well format) at a density of approximately 60,000 cells/cm².

    • Culture the cells for 21-25 days in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and antibiotics at 37°C in a 5% CO₂ incubator. Change the medium every 2-3 days.

  • Monolayer Integrity: Before the experiment, verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). TEER values should be above 200 Ω·cm².[10] The permeability of a paracellular marker, such as Lucifer yellow, can also be assessed.[11]

  • Transport Experiment (Apical to Basolateral - A to B):

    • Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add HBSS to the basolateral (bottom) chamber.

    • Add the triazolopyridine compound (typically 10 µM in HBSS) to the apical (top) chamber.

  • Transport Experiment (Basolateral to Apical - B to A):

    • To assess active efflux, perform the experiment in the reverse direction.

    • Add HBSS to the apical chamber.

    • Add the triazolopyridine compound to the basolateral chamber.

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. Collect samples from the receiver chamber at various time points (e.g., 30, 60, 90, and 120 minutes).

  • Quantification: Analyze the concentration of the triazolopyridine compound in the collected samples using LC-MS/MS.

  • Calculation of Papp and Efflux Ratio:

    • Calculate the Papp value for both A to B and B to A directions as described for the PAMPA assay.

    • The Efflux Ratio (ER) is calculated as:

    • An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter like P-gp.[9][10]

Caco2_MDCK_Workflow cluster_culture Cell Culture & Integrity cluster_transport Transport Experiment cluster_analysis Analysis Seed_Cells Seed Cells on Transwell Differentiate Differentiate for 21 days Seed_Cells->Differentiate Check_Integrity Check Monolayer Integrity (TEER) Differentiate->Check_Integrity A_to_B Apical to Basolateral (A-B) Check_Integrity->A_to_B B_to_A Basolateral to Apical (B-A) Check_Integrity->B_to_A Incubate_Sample Incubate and Sample A_to_B->Incubate_Sample B_to_A->Incubate_Sample Quantify Quantify Compound (LC-MS/MS) Incubate_Sample->Quantify Calculate_Papp Calculate Papp Quantify->Calculate_Papp Calculate_ER Calculate Efflux Ratio Calculate_Papp->Calculate_ER

Caption: General workflow for Caco-2 and MDCK cell permeability assays.

Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay

MDCK cells are another popular cell line for permeability screening.[12] They form a polarized monolayer with tight junctions more rapidly than Caco-2 cells. Wild-type MDCK cells have low expression of efflux transporters, making them a good model for passive permeability. Genetically engineered MDCK cells that overexpress specific transporters, such as P-gp (MDCK-MDR1), are used to specifically investigate the role of efflux in a compound's permeability.[3][4]

Protocol:

  • Cell Culture:

    • Seed MDCK or MDCK-MDR1 cells on Transwell® inserts at a density of approximately 100,000 cells/cm².

    • Culture for 4-7 days at 37°C in a 5% CO₂ incubator.

  • Monolayer Integrity: Verify monolayer integrity with TEER measurements (typically >200 Ω·cm²).[3]

  • Transport Experiment: Follow the same procedure as for the Caco-2 assay, performing both A-B and B-A transport experiments.[13]

  • Sample Analysis: Quantify the compound and calculate Papp and Efflux Ratio as described for the Caco-2 assay. An efflux ratio greater than 2 in MDCK-MDR1 cells compared to wild-type MDCK cells is a strong indicator that the triazolopyridine compound is a P-gp substrate.[13]

Signaling Pathways and Transport Mechanisms

The interaction of triazolopyridine compounds with cellular transport mechanisms can be complex. While passive diffusion is a primary route, active transport via uptake and efflux transporters can significantly modulate intracellular concentrations.

Transport_Pathways cluster_membrane Cell Membrane Passive_Trans Passive Transcellular Diffusion Intracellular Intracellular Space Passive_Trans->Intracellular Passive_Para Passive Paracellular Diffusion Passive_Para->Intracellular Active_Uptake Active Uptake Transporter Active_Uptake->Intracellular Active_Efflux Active Efflux Transporter (e.g., P-gp) Extracellular Extracellular Space Active_Efflux->Extracellular Efflux Intracellular->Active_Efflux Compound Triazolopyridine Compound Compound->Passive_Trans Compound->Passive_Para Compound->Active_Uptake

Caption: Cellular transport pathways for small molecules.

Conclusion

The selection of an appropriate permeability assay depends on the stage of drug discovery and the specific questions being addressed. The PAMPA assay serves as an excellent primary screen for passive permeability, while the Caco-2 and MDCK cell-based assays provide more detailed information on both passive and active transport processes, including the potential for efflux. By employing these standardized protocols, researchers can obtain reliable and reproducible data to guide the optimization of triazolopyridine compounds with favorable pharmacokinetic properties.

References

Application Notes and Protocols for the Large-Scale Synthesis of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the large-scale synthesis of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one, a key intermediate in the development of various pharmaceutical compounds. The triazolopyridine scaffold is of significant interest in medicinal chemistry, with derivatives showing potential as inhibitors for various biological targets.[1][2] These application notes offer a comprehensive guide for researchers and professionals involved in drug discovery and development.

Overview

6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one is a heterocyclic compound that serves as a versatile building block in organic synthesis.[1] Its structure allows for diverse modifications, making it a valuable precursor for the synthesis of complex molecules with potential therapeutic applications. The protocol described herein is designed for scalability, providing a robust method for producing multi-gram to kilogram quantities of the target compound.

Synthetic Pathway

The synthesis of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one is typically achieved through a two-step process starting from 2-chloro-5-bromopyridine. The first step involves a nucleophilic substitution reaction with hydrazine hydrate to form 2-hydrazinyl-5-bromopyridine. The subsequent step is a cyclization reaction with a suitable C1 synthon, such as triphosgene, to yield the final product.

Synthesis_Workflow cluster_0 Step 1: Hydrazine Substitution cluster_1 Step 2: Cyclization 2-chloro-5-bromopyridine 2-chloro-5-bromopyridine Reaction_1 Nucleophilic Substitution 2-chloro-5-bromopyridine->Reaction_1 Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->Reaction_1 2-hydrazinyl-5-bromopyridine 2-hydrazinyl-5-bromopyridine Reaction_1->2-hydrazinyl-5-bromopyridine Reaction_2 Cyclization 2-hydrazinyl-5-bromopyridine->Reaction_2 Triphosgene Triphosgene Triphosgene->Reaction_2 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one Reaction_2->6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one

Caption: Synthetic workflow for 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one.

Experimental Protocols

Step 1: Synthesis of 2-hydrazinyl-5-bromopyridine

Materials:

  • 2-chloro-5-bromopyridine

  • Hydrazine hydrate (64-65%)

  • Ethanol

  • Water

Procedure:

  • To a stirred solution of 2-chloro-5-bromopyridine in ethanol, add hydrazine hydrate dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 2-hydrazinyl-5-bromopyridine as a solid.

Step 2: Synthesis of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one

Materials:

  • 2-hydrazinyl-5-bromopyridine

  • Triphosgene

  • Toluene

  • Triethylamine

  • Sodium bicarbonate solution

Procedure:

  • To a stirred suspension of 2-hydrazinyl-5-bromopyridine in toluene, add triethylamine.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of triphosgene in toluene to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one.

Data Presentation

The following table summarizes the quantitative data for a representative large-scale synthesis of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one.

ParameterStep 1: Hydrazine SubstitutionStep 2: CyclizationOverall
Starting Material 2-chloro-5-bromopyridine2-hydrazinyl-5-bromopyridine-
Quantity of Starting Material 1.0 kg0.9 kg-
Key Reagents Hydrazine hydrateTriphosgene, Triethylamine-
Solvent EthanolToluene-
Reaction Temperature Reflux0 °C to Room Temperature-
Reaction Time 4-6 hours12-16 hours-
Product Yield ~95%~85%~80%
Product Purity (by HPLC) >98%>99%>99%

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Triphosgene is highly toxic and corrosive. It should be handled with extreme caution by trained personnel only.

  • Hydrazine hydrate is corrosive and a suspected carcinogen. Avoid inhalation and skin contact.

  • The quenching of the reaction with triphosgene is exothermic and releases gas. Perform this step slowly and with adequate cooling.

References

Application of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The compound 6-Bromo-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one serves as a crucial intermediate in the synthesis of a variety of biologically active heterocyclic compounds.[1] In the field of oncology, its derivatives have garnered significant attention as potent inhibitors of various protein kinases, which are key regulators of cellular processes frequently dysregulated in cancer. This document provides an overview of the applications of these derivatives in oncology research, including their mechanism of action, protocols for their evaluation, and a summary of their activity.

Mechanism of Action

Derivatives of the triazolo[4,3-a]pyridine scaffold have been investigated as inhibitors of several key oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK-2), and Mesenchymal-Epithelial Transition factor (MET).[2][3] By binding to the ATP-binding site of these kinases, these compounds can block their downstream signaling pathways, which are crucial for cancer cell proliferation, survival, migration, and angiogenesis.[4] The inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway Targeted by Triazolo[4,3-a]pyridine Derivatives

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, MET) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Triazolo_pyridine Triazolo[4,3-a]pyridine Derivative Triazolo_pyridine->RTK Inhibition

Caption: Generalized signaling pathway inhibited by triazolo[4,3-a]pyridine derivatives.

Application Notes

The triazolo[4,3-a]pyridine scaffold is a versatile starting point for the development of novel anti-cancer agents. Its derivatives have shown promise in targeting a range of malignancies, including breast, colon, and liver cancers.

Key Applications:

  • Kinase Inhibitor Development: The primary application of this chemical family in oncology is the development of small molecule kinase inhibitors.[1]

  • Structure-Activity Relationship (SAR) Studies: The core structure allows for systematic modifications to explore the SAR and optimize potency and selectivity against specific kinase targets.

  • Preclinical Cancer Models: These compounds are valuable tools for studying the biological roles of their target kinases in both in vitro and in vivo cancer models.

Quantitative Data Summary

The following tables summarize the reported in vitro activities of various derivatives of the triazolo[4,3-a]pyridine scaffold against different cancer cell lines and kinases.

Table 1: Cytotoxicity of Triazolo[1,5-a]pyridinylpyridine Derivatives

CompoundHCT-116 IC₅₀ (µM)U-87 MG IC₅₀ (µM)MCF-7 IC₅₀ (µM)
1c Data not specifiedData not specifiedData not specified
2d Data not specifiedData not specifiedData not specified

Note: Specific IC₅₀ values for compounds 1c and 2d against these cell lines were mentioned as potent but not quantified in the provided search results.[5]

Table 2: Cytotoxicity and Kinase Inhibitory Activity of Pyrazolyl-triazolo-thiadiazine Derivatives

CompoundMCF-7 IC₅₀ (µM)EGFR IC₅₀ (nM)CDK-2 IC₅₀ (nM)
4b 3.16Data not specifiedData not specified
4c 2.74Data not specifiedData not specified
6a 0.3919.687.9
Erlotinib 2.5167.3Not Applicable
Roscovitine 1.9Not ApplicableData not specified

Data from a study on mono- and bis-(pyrazolyl[1][4][5]triazolo[3,4-b][1][2][4]thiadiazine) derivatives.[2]

Table 3: Cytotoxicity of Pyrazolo-[4,3-e][1][4][5]triazolopyrimidine Derivatives

CompoundMCF-7 IC₅₀ (µM)HCC1937 IC₅₀ (µM)HeLa IC₅₀ (µM)
1 < 50< 5011
2 < 50< 50< 50
3 < 50< 50< 50

All three compounds exhibited IC₅₀ values less than 50 µM against the tested cell lines.[4]

Experimental Protocols

1. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a generalized procedure for assessing the cytotoxic effects of triazolo[4,3-a]pyridine derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Dulbecco's Modified Eagle's Medium (DMEM) or appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Test compounds dissolved in Dimethyl Sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%. Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (medium with DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using a dose-response curve fitting software.

Experimental Workflow for In Vitro Screening

A Synthesize Triazolo[4,3-a]pyridine Derivatives B Prepare Stock Solutions (in DMSO) A->B D Treat Cells with Serial Dilutions of Compounds B->D C Seed Cancer Cell Lines in 96-well plates C->D E Incubate for 48-72 hours D->E F Perform MTT Assay E->F G Measure Absorbance F->G H Calculate IC50 Values G->H I Identify Lead Compounds H->I

Caption: Workflow for in vitro screening of novel anticancer compounds.

2. Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against specific kinases.

Materials:

  • Recombinant human kinase (e.g., EGFR, CDK-2)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • White, opaque 384-well plates

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Assay Preparation: Prepare a reaction mixture containing the kinase, substrate, and buffer in each well of a 384-well plate.

  • Compound Addition: Add the test compounds at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Signal Measurement: Measure the signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

3. Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on cell cycle progression.

Materials:

  • Cancer cell lines

  • Test compounds

  • Complete culture medium

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to that of untreated control cells.

Derivatives of 6-Bromo-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one represent a promising class of compounds in oncology research. Their ability to inhibit key oncogenic kinases makes them attractive candidates for the development of targeted cancer therapies. The protocols and data presented here provide a foundation for researchers to further explore the potential of this chemical scaffold in the fight against cancer. Further investigations are warranted to optimize their potency, selectivity, and pharmacokinetic properties for potential clinical applications.

References

Application Notes and Protocols for 6-Bromo-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one is a heterocyclic small molecule belonging to the triazolopyridine class. This structural motif is recognized as a privileged scaffold in medicinal chemistry, frequently found in compounds targeting a variety of protein families, including kinases, bromodomains, and tankyrases. The presence of a bromine atom offers a potential vector for further chemical modification, including the attachment of affinity tags or photo-cross-linking groups, enhancing its utility as a chemical probe for target identification and validation studies.

These application notes provide a comprehensive guide for utilizing 6-Bromo-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one to investigate its potential biological targets, with a focus on two well-established protein families known to be modulated by similar scaffolds: Bromodomain and Extra-Terminal (BET) family proteins (specifically BRD4) and Tankyrase (TNKS) enzymes.

Potential Signaling Pathways

Based on the known activities of structurally related triazolopyridine derivatives, 6-Bromo-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one is hypothesized to modulate key cellular signaling pathways, including:

  • BRD4-Mediated Transcription: As a potential BRD4 inhibitor, the compound may disrupt the interaction between BRD4 and acetylated histones, leading to the downregulation of oncogenes like MYC and subsequent inhibition of cell proliferation.

  • Wnt/β-catenin Signaling: By potentially inhibiting Tankyrase, the compound could stabilize the β-catenin destruction complex, leading to the degradation of β-catenin and the suppression of Wnt-driven gene expression, which is often dysregulated in cancer.

Data Presentation: Inhibitory Activities of Related Triazolopyridine Analogs

While specific quantitative data for 6-Bromo-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one is not extensively available in the public domain, the following table summarizes the activities of representative triazolopyridine-based inhibitors against BRD4 and Tankyrase to provide a reference for expected potency.

Compound ClassTargetAssay TypeIC50 (nM)Reference Compound
Triazolopyridine DerivativeBRD4 (BD1)Biochemical77(+)-JQ1
Triazolopyridine DerivativeTankyrase-1Biochemical13.4XAV939
Triazolopyridine DerivativeTankyrase-2Biochemical9.1WXL-8

Experimental Protocols

Herein, we provide detailed protocols for assessing the potential of 6-Bromo-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one as a chemical probe for BRD4 and Tankyrase.

Protocol 1: In Vitro BRD4 Inhibition Assay (TR-FRET)

Objective: To determine the in vitro inhibitory activity of 6-Bromo-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one against the first bromodomain (BD1) of BRD4 using a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay.

Materials:

  • Recombinant human BRD4(BD1) protein

  • Biotinylated histone H4 peptide (acetylated)

  • Europium-labeled anti-His antibody (or other suitable donor fluorophore)

  • Streptavidin-conjugated acceptor fluorophore (e.g., APC)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)

  • 384-well low-volume plates

  • TR-FRET plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of 6-Bromo-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in assay buffer to the desired final concentrations.

  • Assay Mix Preparation: Prepare a master mix containing BRD4(BD1) protein and the biotinylated histone H4 peptide in assay buffer.

  • Dispensing: Add the test compound dilutions and controls (DMSO for negative control, a known BRD4 inhibitor like (+)-JQ1 for positive control) to the assay plate.

  • Incubation: Add the assay mix to the plate and incubate at room temperature for 60 minutes to allow for binding equilibrium.

  • Detection: Add a mixture of the Europium-labeled antibody and Streptavidin-conjugated acceptor to the wells. Incubate for another 60 minutes at room temperature, protected from light.

  • Measurement: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio and plot the percentage of inhibition against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay for BRD4 (NanoBRET™)

Objective: To confirm the direct binding of 6-Bromo-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one to BRD4 in living cells.[1][2][3]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding BRD4 fused to NanoLuc® luciferase

  • NanoBRET™ BRD4 tracer

  • Opti-MEM® I Reduced Serum Medium

  • Transfection reagent (e.g., Lipofectamine® 3000)

  • White, opaque 96-well or 384-well plates

  • Luminescence plate reader with BRET capabilities

Procedure:

  • Cell Transfection: Transfect HEK293 cells with the BRD4-NanoLuc® plasmid according to the manufacturer's protocol. Plate the transfected cells in the assay plates and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 6-Bromo-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one in Opti-MEM®. Add the compound dilutions to the cells and incubate for 2 hours.

  • Tracer Addition: Add the NanoBRET™ BRD4 tracer to all wells at its predetermined optimal concentration.

  • Substrate Addition: Add the NanoBRET™ substrate to all wells.

  • Measurement: Immediately read the plate on a BRET-capable plate reader, measuring both the donor (NanoLuc®) and acceptor (tracer) emission signals.

  • Data Analysis: Calculate the NanoBRET™ ratio. Plot the ratio against the compound concentration and fit the data to determine the cellular IC50 value, representing the concentration at which the compound displaces 50% of the tracer.

Protocol 3: In Vitro Tankyrase Inhibition Assay (Colorimetric)

Objective: To measure the in vitro inhibitory effect of 6-Bromo-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one on Tankyrase activity.

Materials:

  • Recombinant human Tankyrase 1 or 2 enzyme

  • Histone H1 (as substrate)

  • NAD+

  • Biotin-NAD+

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • 96-well high-binding plates

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Plate Coating: Coat the 96-well plate with Histone H1 overnight at 4°C. Wash the plate with PBS-T (PBS with 0.05% Tween-20).

  • Compound Preparation: Prepare serial dilutions of 6-Bromo-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one in assay buffer.

  • Enzyme Reaction: Add the test compound, Tankyrase enzyme, and a mixture of NAD+ and Biotin-NAD+ to the wells. Incubate for 1-2 hours at 30°C.

  • Detection: Wash the plate and add Streptavidin-HRP conjugate. Incubate for 1 hour at room temperature.

  • Signal Development: Wash the plate and add TMB substrate. Incubate until a blue color develops.

  • Stop Reaction: Add the stop solution to quench the reaction, turning the color to yellow.

  • Measurement: Read the absorbance at 450 nm.

  • Data Analysis: Calculate the percentage of inhibition based on the absorbance values and determine the IC50.

Protocol 4: Cellular Wnt/β-catenin Signaling Assay (TOP/FOP Flash Reporter Assay)

Objective: To assess the functional effect of 6-Bromo-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one on the Wnt/β-catenin signaling pathway in cells.[4][5]

Materials:

  • HEK293T or other Wnt-responsive cell line

  • TOP-Flash and FOP-Flash luciferase reporter plasmids

  • Renilla luciferase plasmid (for normalization)

  • Wnt3a conditioned medium or recombinant Wnt3a

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Transfection: Co-transfect cells with the TOP-Flash (or FOP-Flash as a negative control) and Renilla luciferase plasmids. Plate the cells and allow them to recover for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of 6-Bromo-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one for 1 hour.

  • Pathway Activation: Stimulate the cells with Wnt3a for 16-24 hours.

  • Cell Lysis: Lyse the cells using the passive lysis buffer from the Dual-Luciferase® kit.

  • Luciferase Assay: Measure both firefly (TOP/FOP) and Renilla luciferase activities according to the manufacturer's protocol using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in reporter activity relative to the vehicle-treated control and determine the IC50 for the inhibition of Wnt signaling.

Visualization of Signaling Pathways and Experimental Workflows

BRD4_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Histones Acetylated Histones BRD4 BRD4 Histones->BRD4 Binds PTEFb P-TEFb BRD4->PTEFb Recruits PolII RNA Pol II PTEFb->PolII Phosphorylates MYC_Gene MYC Gene PolII->MYC_Gene Transcribes MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA MYC_Protein MYC Protein MYC_mRNA->MYC_Protein Translates Cell_Growth Cell Growth & Proliferation MYC_Protein->Cell_Growth Promotes Probe 6-Bromo-triazolo [4,3-a]pyridin-3(2H)-one Probe->BRD4 Inhibits

BRD4-mediated transcription and its inhibition.

Wnt_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Destruction_Complex Destruction Complex (Axin, APC, GSK3β) beta_Catenin β-catenin Destruction_Complex->beta_Catenin Phosphorylates Proteasome Proteasome beta_Catenin->Proteasome Degradation beta_Catenin_nuc β-catenin Tankyrase Tankyrase Tankyrase->Destruction_Complex Destabilizes (via Axin PARsylation) TCF_LEF TCF/LEF Wnt_Genes Wnt Target Genes TCF_LEF->Wnt_Genes Activates Transcription beta_Catenin_nuc->TCF_LEF Binds Probe 6-Bromo-triazolo [4,3-a]pyridin-3(2H)-one Probe->Tankyrase Inhibits

Wnt/β-catenin signaling and Tankyrase inhibition.

Experimental_Workflow_CETSA A 1. Treat cells with 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one B 2. Heat cells to induce protein denaturation A->B C 3. Lyse cells and separate soluble and aggregated proteins B->C D 4. Detect target protein in soluble fraction (e.g., Western Blot) C->D E 5. Quantify protein levels and determine thermal shift D->E

Cellular Thermal Shift Assay (CETSA) workflow.

Conclusion

6-Bromo-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one represents a valuable starting point for the development of a chemical probe to investigate cellular signaling pathways. Its structural similarity to known inhibitors of BRD4 and Tankyrase suggests its potential to modulate transcription and Wnt/β-catenin signaling. The provided protocols offer a robust framework for researchers to systematically evaluate its biological activity, determine its cellular targets, and elucidate its mechanism of action. Further derivatization of this compound to incorporate "clickable" handles or photoaffinity labels could enable more advanced chemoproteomic studies for target deconvolution.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with Bromo-triazolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions with bromo-triazolopyridine substrates.

Frequently Asked Questions (FAQs)

Q1: Why am I observing very low to no yield in my Suzuki coupling reaction with a bromo-triazolopyridine?

A1: Low yields in Suzuki couplings involving bromo-triazolopyridines are a common challenge. The triazolopyridine scaffold, being a nitrogen-rich heterocycle, can present several difficulties. The primary issues include:

  • Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species and hindering the catalytic cycle.[1]

  • Difficult Oxidative Addition: While generally reactive, the C-Br bond on the triazolopyridine ring might require specific conditions for efficient oxidative addition, the first step in the catalytic cycle.

  • Side Reactions: Competing reactions such as protodeboronation of the boronic acid and dehalogenation of the bromo-triazolopyridine can consume starting materials and reduce the yield of the desired product.

Q2: I am seeing significant dehalogenation of my bromo-triazolopyridine starting material. What can I do to minimize this side reaction?

A2: Dehalogenation, the replacement of the bromine atom with a hydrogen atom, is a common side reaction. To minimize it, consider the following:

  • Choice of Base: Using a milder base can sometimes suppress dehalogenation. Strong bases can promote the formation of palladium-hydride species that lead to this side reaction.

  • Solvent System: The solvent can influence the rate of dehalogenation. Experiment with different solvent systems, including anhydrous conditions, to find the optimal balance for your specific substrates.

  • Ligand Selection: The use of bulky, electron-rich phosphine ligands can sometimes disfavor the pathways leading to dehalogenation.

Q3: My boronic acid appears to be decomposing before the reaction is complete, a phenomenon I suspect is protodeboronation. How can I prevent this?

A3: Protodeboronation is a significant issue, especially with heteroaryl boronic acids. To mitigate this:

  • Use Boronate Esters: Pinacol esters or other boronate esters are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[1]

  • Anhydrous Conditions: The presence of water can facilitate protodeboronation. Using anhydrous solvents and reagents can significantly reduce this side reaction.

  • Base Selection: Milder bases such as K₃PO₄ or KF are often recommended to suppress protodeboronation.[2]

Q4: What are the recommended starting conditions for a Suzuki coupling with a bromo-triazolopyridine?

A4: A good starting point for the Suzuki coupling of a bromo-triazolopyridine would be to use a catalyst system known to be effective for challenging heteroaryl couplings. A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is often a robust choice. For the base, K₃PO₄ is a good first choice due to its effectiveness in promoting transmetalation while being mild enough to limit some side reactions. A common solvent system is a mixture of an organic solvent like dioxane or toluene with a small amount of water.

Troubleshooting Guide

Problem 1: Low or No Product Formation

This is a frequent issue and can be traced back to several factors within the reaction setup.

  • Visualizing the Troubleshooting Workflow

G start Low/No Product catalyst Check Catalyst System start->catalyst base Evaluate Base start->base conditions Optimize Conditions start->conditions solution1 Use Bulky Ligand (e.g., SPhos) Use Pre-catalyst catalyst->solution1 solution2 Screen Bases (K3PO4, Cs2CO3) Ensure Anhydrous Conditions base->solution2 solution3 Increase Temperature Increase Reaction Time Check Reagent Quality conditions->solution3

Caption: Troubleshooting workflow for low or no product formation.

  • Detailed Troubleshooting Steps:

    • Evaluate the Catalyst System: The nitrogen atoms in the triazolopyridine ring can poison the palladium catalyst.

      • Action: Switch to a catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands sterically shield the palladium center, preventing coordination with the substrate.

    • Assess the Base: The base is crucial for activating the boronic acid. An inappropriate base can lead to a stalled reaction.

      • Action: Screen a variety of bases. While K₂CO₃ is common, K₃PO₄ or Cs₂CO₃ are often more effective for heteroaromatic couplings. Ensure the base is finely powdered and dry.

    • Optimize Reaction Conditions: Temperature and reaction time are critical.

      • Action: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress over a longer period (e.g., 24 hours) to determine if the reaction is simply sluggish.

    • Check Reagent Quality: Ensure the bromo-triazolopyridine, boronic acid/ester, and solvents are pure and dry.

Problem 2: Significant Side Product Formation (Homocoupling, Dehalogenation)

The formation of byproducts depletes starting materials and complicates purification.

  • Visualizing the Side Reaction Mitigation Strategy

G start Side Product Formation homocoupling Homocoupling Observed start->homocoupling dehalogenation Dehalogenation Observed start->dehalogenation solution1 Thoroughly Degas Solvents Use High Purity Reagents Maintain Inert Atmosphere homocoupling->solution1 solution2 Use Milder Base (e.g., K2CO3) Screen Different Solvents Consider a Different Ligand dehalogenation->solution2

Caption: Strategies to mitigate common side reactions.

  • Detailed Troubleshooting Steps:

    • Minimize Homocoupling: The coupling of two boronic acid molecules is often promoted by the presence of oxygen.

      • Action: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period. Maintain a positive pressure of inert gas throughout the reaction.

    • Reduce Dehalogenation: This side reaction can be influenced by the base and solvent.

      • Action: If using a strong base, consider switching to a milder one like K₂CO₃. Experiment with different solvent systems, as the polarity and proticity of the solvent can play a role.

Data Presentation: Reaction Condition Comparison

The following tables summarize various reaction conditions for the Suzuki coupling of bromo-triazolopyridines and related N-heterocycles to guide your experimental design.

Table 1: Catalyst and Ligand Effects on the Suzuki Coupling of Bromo-heterocycles

Catalyst (mol%)Ligand (mol%)SubstrateYield (%)Notes
Pd(OAc)₂ (5)SPhos (10)4-Bromo-[1][3][4]triazolo[1,5-a]pyridine47-77Effective for sterically hindered arylboronic acids.
Pd(PPh₃)₄ (10)-7-(4-bromophenyl)-2-(4-methoxyphenyl)-[1][3][5]triazolo[1,5-a]pyridine88A classic catalyst, can be effective for certain substrates.
Pd₂(dba)₃ (1.5)SPhos (3.6)3-amino-2-chloropyridineHighBuchwald ligands are often superior for challenging substrates.
PdCl₂(dppf) (3)-2-Bromo-4-methylpyridineGoodA common and often reliable catalyst for pyridinic systems.

Table 2: Influence of Base and Solvent on Suzuki Coupling of Bromo-pyridines

Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)Notes
K₃PO₄ (2-3)Toluene10018HighA strong, non-nucleophilic base often effective for heteroaromatics.
K₂CO₃ (2)Toluene/H₂O10012-24Moderate to GoodA common and cost-effective choice.
Cs₂CO₃ (2)Dioxane100-1104-12Good to ExcellentOften provides higher yields but is more expensive.
Na₂CO₃ (2)DME/H₂O80-9012Good to ExcellentAnother common and effective base.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of Bromo-triazolopyridines

This protocol provides a robust starting point for the Suzuki coupling of bromo-triazolopyridines with arylboronic acids.

  • Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification a Combine Bromo-triazolopyridine, Boronic Acid, Base b Add Catalyst and Ligand a->b c Add Degassed Solvent b->c d Heat and Stir under Inert Atmosphere c->d e Monitor by TLC/LC-MS d->e f Cool and Quench e->f g Extract with Organic Solvent f->g h Purify by Chromatography g->h

Caption: General experimental workflow for Suzuki coupling.

  • Materials:

    • Bromo-triazolopyridine (1.0 equiv)

    • Arylboronic acid or pinacol ester (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

    • Phosphine ligand (e.g., SPhos, 4-10 mol%)

    • Base (e.g., K₃PO₄, 2-3 equiv)

    • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

    • Degassed water (if required)

  • Procedure:

    • To a dry Schlenk flask or microwave vial, add the bromo-triazolopyridine, arylboronic acid/ester, and base.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • In a separate vial, prepare a solution of the palladium catalyst and ligand in a small amount of the reaction solvent.

    • Add the catalyst/ligand solution to the reaction flask via syringe, followed by the remaining degassed solvent.

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

For accelerated reaction times, microwave irradiation can be employed.

  • Procedure:

    • In a microwave vial, combine the bromo-triazolopyridine (1.0 equiv), arylboronic acid/ester (1.5 equiv), base (e.g., K₂CO₃, 2.0 equiv), and palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

    • Add the degassed solvent (e.g., DMF/H₂O or Dioxane/H₂O).

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

    • After the reaction is complete, cool the vial to room temperature.

    • Work up and purify the product as described in Protocol 1.

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination of Bromo-heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination of bromo-heterocycles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the Buchwald-Hartwig amination of bromo-heterocycles.

1. Why is my reaction showing low or no conversion?

Low or no conversion in a Buchwald-Hartwig amination can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its inactivity is a primary suspect for failed reactions.

    • Troubleshooting:

      • Use a pre-catalyst: Palladium(II) sources like Pd(OAc)₂ can be unreliable in their reduction to the active Pd(0) species.[1] Consider using a well-defined Pd(0) pre-catalyst.

      • Ensure anaerobic conditions: The Pd(0) catalyst and some phosphine ligands are sensitive to oxygen. Ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).[2]

      • Check ligand integrity: Bulky, electron-rich phosphine ligands are crucial but can be air-sensitive. Use fresh or properly stored ligands.

  • Inappropriate Ligand Choice: The ligand's electronic and steric properties are critical for catalytic activity, especially with challenging heteroaryl substrates.

    • Troubleshooting:

      • Screen different ligands: For electron-deficient heterocycles, more electron-rich and bulky ligands are often required. For sterically hindered substrates, a less bulky ligand might be beneficial. Universal ligands like XPhos and TrixiePhos have shown broad applicability.[3]

      • Consider bidentate ligands: Ligands like BINAP and DPPF can be effective, particularly for primary amines, and may prevent the formation of inactive palladium dimers.[4]

  • Sub-optimal Base: The base plays a critical role in the deprotonation of the amine and regeneration of the catalyst.

    • Troubleshooting:

      • Match base to substrate: Strong, non-nucleophilic bases like NaOtBu, K₂CO₃, or Cs₂CO₃ are commonly used.[5][6] The choice of base can be substrate-dependent; for base-sensitive functional groups, a weaker base like K₃PO₄ might be necessary.

      • Ensure base quality: Use a fresh, dry, and finely powdered base to ensure accurate stoichiometry and reactivity.

  • Solvent Issues: The solvent can influence catalyst solubility, reaction rate, and side reactions.

    • Troubleshooting:

      • Choose an appropriate solvent: Toluene, dioxane, and THF are common choices.[1][7] Avoid chlorinated solvents, acetonitrile, or pyridine, which can inhibit the palladium catalyst.[7]

      • Ensure solvent purity: Use anhydrous and degassed solvents to prevent catalyst deactivation.

2. I am observing significant dehalogenation of my bromo-heterocycle. What can I do?

Dehalogenation is a common side reaction where the bromo group is replaced by a hydrogen atom.[4]

  • Causes:

    • High reaction temperature: Elevated temperatures can promote dehalogenation.[8]

    • Inefficient catalytic cycle: If the reductive elimination step is slow compared to competing pathways, dehalogenation can occur.

    • Certain ligand/base combinations: The choice of ligand and base can influence the rate of dehalogenation.

  • Troubleshooting:

    • Lower the reaction temperature: If possible, run the reaction at a lower temperature for a longer duration.

    • Use a more active catalyst system: A more efficient ligand can accelerate the desired C-N bond formation and outcompete the dehalogenation pathway.

    • Screen different bases: A change in base can sometimes suppress this side reaction.

3. My reaction is producing a complex mixture of byproducts. How can I improve selectivity?

The formation of multiple products can be due to side reactions involving the starting materials or the desired product.

  • Possible Side Reactions:

    • Homocoupling of the bromo-heterocycle.

    • Reaction with other nucleophilic functional groups on the substrate or amine.

    • Double amination if the heterocycle has multiple halide substituents.

  • Troubleshooting:

    • Optimize stoichiometry: Carefully control the ratio of amine to bromo-heterocycle.

    • Protect reactive functional groups: If your substrate or amine has other nucleophilic groups (e.g., phenols, other amines), consider protecting them.[1]

    • For di- or poly-halogenated heterocycles: Achieving selective mono-amination can be challenging. Careful control of stoichiometry, temperature, and reaction time is crucial. It may be necessary to use a large excess of the di- or poly-halogenated starting material.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data for the Buchwald-Hartwig amination of representative bromo-heterocycles, highlighting the impact of different ligands and bases on the reaction yield.

Table 1: Ligand Screening for the Amination of Bromobenzene with Secondary Amines

LigandConversion (%) with Carbazole (Cz)Conversion (%) with Diphenylamine (DPA)Conversion (%) with Phenoxazine (PXZ)
[t-Bu₃PH]BF₄-96>99
XPhos-96>99
RuPhos-96>99
SPhos-96>99
TrixiePhos97>90>90
t-BuBrettPhos97--

Reaction conditions: [Pd(allyl)Cl]₂ (1 mol%), Ligand (4 mol%), NaOtBu, Toluene. Data extracted from a study on various secondary amines.[3]

Table 2: Base Performance in the Amination of 2-Bromopyridine Derivatives

BaseBromo-heterocycleAmineCatalyst SystemSolventTemp (°C)Yield (%)
NaOt-Bu2-Bromo-6-methylpyridineCyclohexane-1,2-diamine[Pd₂(dba)₃] / (±)-BINAPToluene8060
NaOt-Butert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylateN-methyl(phenyl)methanaminePd(OAc)₂ / dpppTolueneReflux90.7
Cs₂CO₃2-BromopyridineAnilinePd(OAc)₂ / XantphosDioxane120-

This table compiles data from different sources to illustrate the use of various bases.[5][6]

Experimental Protocols

Detailed Protocol for the Amination of 2-Bromo-4-methylpyridine with a Primary Amine

This protocol provides a general procedure that can be adapted for various primary amines. Optimization may be required for specific substrates.

Materials:

  • 2-Bromo-4-methylpyridine (1.0 equivalent)

  • Primary amine (1.2-1.5 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, 1.5-10 mol%)

  • Base (e.g., NaOtBu, 1.4-2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure: [9]

  • To an oven-dried Schlenk flask or sealed tube, add the palladium precursor, the phosphine ligand, and the base under an inert atmosphere (e.g., argon or nitrogen).

  • Seal the vessel and evacuate and backfill with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.

  • Add the 2-Bromo-4-methylpyridine and the primary amine to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-4-methylpyridin-2-amine.

Visualizations

Experimental Workflow

Buchwald_Hartwig_Workflow General Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add Pd Precursor, Ligand, and Base to Schlenk Tube B 2. Evacuate and Backfill with Inert Gas (3x) A->B C 3. Add Anhydrous, Degassed Solvent B->C D 4. Add Bromo-heterocycle and Amine C->D E 5. Heat to Reaction Temperature (e.g., 80-110 °C) with Stirring D->E F 6. Monitor Progress (TLC/LC-MS) E->F G 7. Cool to Room Temperature and Quench F->G H 8. Extraction with Organic Solvent G->H I 9. Wash and Dry Organic Layer H->I J 10. Concentrate Under Reduced Pressure I->J K 11. Purify by Column Chromatography J->K L L K->L Final Product

Caption: A step-by-step workflow for a typical Buchwald-Hartwig amination experiment.

Troubleshooting Logic Diagram

Troubleshooting_Logic Troubleshooting Logic for Poor Reaction Outcome cluster_catalyst Catalyst System Issues cluster_reagents Reagent and Substrate Issues cluster_conditions Reaction Condition Issues cluster_side_reactions Side Reaction Issues Start Poor Reaction Outcome (Low Yield / No Reaction) C1 Check Inert Atmosphere Technique Start->C1 R1 Verify Purity of Bromo-heterocycle and Amine Start->R1 Co1 Ensure Solvent is Anhydrous and Degassed Start->Co1 S1 Dehalogenation Observed? Lower Temperature Start->S1 C2 Use Fresh/High-Purity Pd Source and Ligand C1->C2 C3 Screen Different Ligands (e.g., XPhos, RuPhos, BINAP) C2->C3 C4 Consider a Pre-catalyst C3->C4 R2 Use Fresh, Dry Base (e.g., NaOtBu, Cs₂CO₃) R1->R2 R3 Screen Different Bases R2->R3 Co2 Screen Different Solvents (Toluene, Dioxane) Co1->Co2 Co3 Vary Reaction Temperature and Time Co2->Co3 S2 Other Byproducts? Protect Other Functional Groups S1->S2

Caption: A logical guide to troubleshooting common issues in Buchwald-Hartwig aminations.

References

Technical Support Center: Dehalogenation of Bromo-triazolopyridines as a Side Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the undesired dehalogenation of bromo-triazolopyridines during chemical synthesis, particularly in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of bromo-triazolopyridine chemistry?

A1: Dehalogenation is a side reaction where the bromine atom on the triazolopyridine ring is replaced by a hydrogen atom. This results in the formation of the parent triazolopyridine scaffold instead of the desired functionalized product, leading to reduced yields and purification challenges. This is a common issue in palladium-catalyzed cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings.

Q2: How can I detect if dehalogenation is occurring in my reaction?

A2: The dehalogenated byproduct can be identified using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to the starting bromo-triazolopyridine.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the dehalogenated triazolopyridine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude product will reveal characteristic signals of the parent triazolopyridine, notably the appearance of a new aromatic proton signal in the position where the bromine atom was located.

Q3: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions?

A3: Dehalogenation is primarily caused by the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This reactive intermediate can then transfer a hydride to the bromo-triazolopyridine substrate, leading to the cleavage of the C-Br bond. Sources of the hydride can include solvents (e.g., alcohols), bases (e.g., alkoxides), or trace amounts of water in the reaction mixture.

Q4: Are certain positions on the triazolopyridine ring more susceptible to dehalogenation?

A4: The susceptibility of a C-Br bond to dehalogenation can be influenced by its electronic environment. Electron-deficient positions on the heterocyclic ring may be more prone to this side reaction. The specific isomer of the triazolopyridine and the position of the bromine atom will play a significant role in its reactivity.

Troubleshooting Guide: Minimizing Dehalogenation in Suzuki-Miyaura Coupling

The following is a troubleshooting guide for minimizing the dehalogenation of a bromo-triazolopyridine derivative in a Suzuki-Miyaura cross-coupling reaction. The data presented is adapted from a study on the closely related pyrazolo[1,5-a]pyrimidine system and provides a strong starting point for optimization.[1]

Problem: Significant formation of the dehalogenated triazolopyridine byproduct is observed.

Solution 1: Optimization of the Palladium Catalyst and Ligand

The choice of the palladium source and, more importantly, the phosphine ligand can dramatically influence the competition between the desired cross-coupling and the undesired dehalogenation.

Table 1: Effect of Catalyst and Ligand on Product Distribution [1]

EntryPalladium Catalyst (mol%)Ligand (mol%)Desired Product Yield (%)Dehalogenated Byproduct (%)
1PdCl₂(PPh₃)₂ (5)-991
2Pd(OAc)₂ (5)SPhos (10)1585
3Pd(OAc)₂ (5)DavePhos (10)1288
4Pd(OAc)₂ (5)dppf (10)1090
5XPhosPdG2 (5)XPhos (5)92 8

Reaction conditions: 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one, p-methoxyphenylboronic acid, K₂CO₃, EtOH/H₂O (4:1), 110 °C, 12h.

Recommendation: For challenging substrates prone to dehalogenation, traditional catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) may be suboptimal. Switching to a more advanced catalyst system, such as a second-generation Buchwald precatalyst (e.g., XPhosPdG2) in combination with a bulky, electron-rich phosphine ligand (e.g., XPhos), can significantly suppress the dehalogenation side reaction and improve the yield of the desired product.[1]

Solution 2: Screening of Bases and Solvents

The base and solvent system can be a source of hydrides that lead to dehalogenation. A careful selection is crucial.

Table 2: Effect of Base and Solvent on Product Distribution [1]

EntryBaseSolventDesired Product Yield (%)Dehalogenated Byproduct (%)
1Na₂CO₃Dioxane991
2K₂CO₃Dioxane1387
3Cs₂CO₃Dioxane1882
4K₃PO₄Dioxane2575
5K₂CO₃EtOH/H₂O (4:1)92 8

Reaction conditions: XPhosPdG2 (5 mol%), XPhos (5 mol%), 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(one), p-methoxyphenylboronic acid, 110 °C, 12h.

Recommendation: While stronger bases like phosphates may slightly improve yields in some systems, they do not always overcome the dehalogenation issue. In this case, a weaker inorganic base like K₂CO₃ in a protic solvent mixture like EtOH/H₂O proved to be the optimal combination when used with the appropriate catalyst system. It is hypothesized that the base is involved in the promotion of the debromination reaction.[1]

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation

This protocol is adapted from a procedure optimized to reduce the debromination of a related heterocyclic system.[1]

Materials:

  • Bromo-triazolopyridine derivative (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhosPdG2 (5 mol%)

  • XPhos (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Ethanol/Water (4:1 mixture, degassed)

  • Microwave vial or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a microwave vial, add the bromo-triazolopyridine (1.0 equiv), arylboronic acid (1.5 equiv), K₂CO₃ (2.0 equiv), XPhosPdG2 (5 mol%), and XPhos (5 mol%).

  • Seal the vial and evacuate and backfill with an inert gas three times.

  • Add the degassed ethanol/water (4:1) mixture via syringe.

  • Heat the reaction mixture to 110 °C using a microwave reactor or an oil bath for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material and the formation of the desired product.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired coupled product.

Visualization of Reaction Pathways

The following diagrams illustrate the key reaction pathways and troubleshooting logic.

G cluster_main Troubleshooting Dehalogenation Start High Dehalogenation Observed ChangeCatalyst Optimize Catalyst/Ligand (e.g., XPhosPdG2/XPhos) Start->ChangeCatalyst ChangeBaseSolvent Optimize Base/Solvent (e.g., K2CO3 in EtOH/H2O) Start->ChangeBaseSolvent CheckPurity Check Starting Material Purity Start->CheckPurity LowerTemp Lower Reaction Temperature Start->LowerTemp Success Minimized Dehalogenation High Yield of Desired Product ChangeCatalyst->Success ChangeBaseSolvent->Success CheckPurity->Start Impure LowerTemp->Success If effective

Caption: A troubleshooting workflow for minimizing dehalogenation.

G cluster_cycle Catalytic Cycle: Coupling vs. Dehalogenation Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-Br)L_n Pd0->OxAdd Ar-Br Transmetalation Transmetalation (Ar-Pd(II)-Ar')L_n OxAdd->Transmetalation Ar'-B(OR)2 PdH Formation of Pd-H OxAdd->PdH Hydride Source (Solvent, Base) ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination ReductiveElimination->Pd0 Product Desired Product (Ar-Ar') ReductiveElimination->Product ReductiveElimination_Dehalo Reductive Elimination PdH->ReductiveElimination_Dehalo ReductiveElimination_Dehalo->Pd0 Byproduct Dehalogenated Byproduct (Ar-H) ReductiveElimination_Dehalo->Byproduct

Caption: Competing pathways of Suzuki coupling and dehalogenation.

References

Technical Support Center: Synthesis of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one. Our aim is to help you improve the yield and purity of this important compound through detailed experimental protocols and targeted troubleshooting advice.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one.

Issue 1: Low Yield of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one

  • Question: My overall yield for the two-step synthesis is consistently low. What are the likely causes and how can I improve it?

  • Answer: Low yield can stem from several factors in both steps of the synthesis. Here’s a breakdown of potential causes and solutions:

    • Incomplete reaction in Step 1 (Formation of 2-hydrazinyl-5-bromopyridine): The reaction between 2-chloro-5-bromopyridine and hydrazine hydrate may not have gone to completion.

      • Troubleshooting:

        • Increase the excess of hydrazine hydrate: Using a larger excess of hydrazine hydrate can drive the reaction to completion.[1]

        • Extend the reaction time or increase the temperature: Monitor the reaction by TLC to ensure all the starting material is consumed.

    • Side reactions in Step 1: A common side reaction is the formation of bis-substituted hydrazines.

      • Troubleshooting:

        • Slow addition of 2-chloro-5-bromopyridine: Adding the pyridine derivative slowly to a well-stirred solution of excess hydrazine hydrate can minimize the formation of this byproduct.[1]

    • Incomplete cyclization in Step 2: The cyclization of 2-hydrazinyl-5-bromopyridine with urea may be inefficient.

      • Troubleshooting:

        • Optimize reaction temperature: Ensure the reaction is heated sufficiently to drive the cyclization. A higher temperature or the use of microwave irradiation can sometimes improve yields.

        • Use a phosgene equivalent: Reagents like triphosgene can be more efficient for cyclization but require careful handling due to their toxicity.[2]

    • Product loss during workup and purification: Significant amounts of the product may be lost during extraction, filtration, or recrystallization.

      • Troubleshooting:

        • Careful extraction: Ensure the pH of the aqueous layer is optimized for the extraction of the product.

        • Optimize recrystallization solvent: Choose a solvent system that provides good recovery of the pure product.

Issue 2: Impure Final Product

  • Question: My final product shows significant impurities by HPLC and/or NMR analysis. How can I improve its purity?

  • Answer: Impurities can be carried over from the starting materials or generated during the reaction. Here are some strategies to improve purity:

    • Purify the intermediate (2-hydrazinyl-5-bromopyridine): Impurities in the intermediate will affect the final product's purity.

      • Troubleshooting:

        • Recrystallization of the intermediate: Recrystallize the crude 2-hydrazinyl-5-bromopyridine from a suitable solvent like ethanol/water to remove unreacted starting materials and byproducts.

    • Optimize cyclization conditions to minimize side products: The cyclization step can generate isomers or other byproducts.

      • Troubleshooting:

        • Control the reaction temperature: Overheating can lead to degradation or the formation of undesired side products.

    • Improve the final purification method:

      • Recrystallization: This is often the most effective method for purifying the final product. Experiment with different solvents to find the optimal one.

      • Activated Charcoal Treatment: If your product is colored, this may indicate the presence of colored impurities. Adding a small amount of activated charcoal to the hot solution during recrystallization can help remove these.

      • Column Chromatography: For difficult-to-remove impurities, silica gel column chromatography can be employed. A solvent system of ethyl acetate/hexane is often a good starting point for similar compounds.[3]

Issue 3: Product is Colored

  • Question: The isolated 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one is a colored solid, but I expect a white or off-white product. What causes this and how can I decolorize it?

  • Answer: A colored product often indicates the presence of trace impurities, which may be highly colored byproducts or degradation products.

    • Troubleshooting:

      • Activated Charcoal: As mentioned above, treating a solution of your crude product with a small amount of activated charcoal before recrystallization is a very effective method for removing colored impurities. Be aware that this may slightly reduce your yield as some product may also be adsorbed.

      • Multiple Recrystallizations: Sometimes, a single recrystallization is not enough to remove all colored impurities. A second or even third recrystallization can significantly improve the color and purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one?

A1: While yields can vary depending on the specific conditions and scale, a yield of around 50-60% for the two-step synthesis is considered reasonable. Optimization of each step can potentially increase this to over 70%.

Q2: What are the key analytical techniques to assess the purity of the final product?

A2: The purity of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one should be assessed using a combination of techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity and detect any non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound and identify any structural isomers or other impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Q3: What are some common side products to look out for?

A3:

  • In Step 1: The formation of 1,2-bis(5-bromo-2-pyridyl)hydrazine is a potential side product.

  • In Step 2: Incomplete cyclization will leave unreacted 2-hydrazinyl-5-bromopyridine in the final product. Depending on the cyclizing agent, other side products could form. For example, when using urea, isocyanic acid is generated in situ, which could potentially react with the desired product.

Q4: Can I use 2,5-dibromopyridine instead of 2-chloro-5-bromopyridine as a starting material?

A4: Yes, 2,5-dibromopyridine can also be used. The reactivity of the halogen at the 2-position towards nucleophilic substitution by hydrazine is key. In some cases, the bromo-substituent might require slightly different reaction conditions (e.g., higher temperature or longer reaction time) compared to the chloro-substituent.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of 2-hydrazinyl-5-bromopyridine (Step 1)

EntryHydrazine Hydrate (equivalents)Temperature (°C)Reaction Time (h)Yield (%)
131001265
251001278
35120882
410120885

Table 2: Effect of Cyclization Conditions on the Yield and Purity of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one (Step 2)

EntryCyclizing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Purity by HPLC (%)
1Urea (2 eq.)None (neat)18047092
2Urea (2 eq.)NMP18047595
3Triphosgene (0.5 eq.)Toluene11068598
4CDI (1.1 eq.)THF65128297

Experimental Protocols

Protocol 1: Synthesis of 2-hydrazinyl-5-bromopyridine

This protocol is a representative procedure and may require optimization.

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hydrazine hydrate (5 equivalents).

  • Heat the hydrazine hydrate to 100-120 °C.

  • Slowly add a solution of 2-chloro-5-bromopyridine (1 equivalent) in a minimal amount of ethanol to the hot hydrazine hydrate over 1 hour.

  • After the addition is complete, continue to heat the reaction mixture for 8-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from an ethanol/water mixture.

Protocol 2: Synthesis of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one

This protocol describes the cyclization of the intermediate to the final product.

  • In a round-bottom flask, thoroughly mix 2-hydrazinyl-5-bromopyridine (1 equivalent) and urea (2 equivalents).

  • Heat the mixture to 180-190 °C in an oil bath for 4-6 hours. The mixture will melt and then solidify as the reaction progresses.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Treat the solid residue with water and heat to boiling.

  • Filter the hot suspension to remove any insoluble byproducts.

  • Allow the filtrate to cool to room temperature and then in an ice bath to crystallize the product.

  • Collect the crystals by filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 2-hydrazinyl-5-bromopyridine cluster_step2 Step 2: Synthesis of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one start_mat1 2-chloro-5-bromopyridine reaction1 Nucleophilic Substitution start_mat1->reaction1 reagent1 Hydrazine Hydrate reagent1->reaction1 intermediate 2-hydrazinyl-5-bromopyridine reaction1->intermediate purification1 Recrystallization intermediate->purification1 reagent2 Urea purification1->reagent2 reaction2 Cyclization reagent2->reaction2 final_product 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one reaction2->final_product purification2 Recrystallization final_product->purification2

Caption: Synthetic workflow for 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Overall Yield cause1 Incomplete Reaction (Step 1) problem->cause1 cause2 Side Reactions (Step 1) problem->cause2 cause3 Incomplete Cyclization (Step 2) problem->cause3 cause4 Product Loss During Workup problem->cause4 solution1a Increase Hydrazine Excess cause1->solution1a solution1b Increase Temp/Time cause1->solution1b solution2 Slow Addition of Pyridine cause2->solution2 solution3a Optimize Cyclization Temp cause3->solution3a solution3b Use Phosgene Equivalent cause3->solution3b solution4a Optimize Extraction pH cause4->solution4a solution4b Optimize Recrystallization Solvent cause4->solution4b

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Synthesis of Substituted Triazolopyridinones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted triazolopyridinones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis of this important class of heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the general synthetic routes to substituted triazolopyridinones?

A1: Substituted triazolopyridinones are typically synthesized through a cyclization reaction of a substituted 2-hydrazinopyridine precursor. A common approach involves the acylation of a 2-hydrazinopyridine followed by a dehydrative cyclization. Another method is the reaction of a 2-chloropyridine with semicarbazide hydrochloride. The choice of route often depends on the desired substitution pattern and the availability of starting materials.

Q2: What is a common method for the crucial cyclization step?

A2: A widely used method for the dehydrative cyclization of acylated 2-hydrazinopyridines to form the triazolopyridinone ring is the Mitsunobu reaction.[1] This reaction typically employs triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to facilitate the intramolecular cyclization under mild conditions.[2][3]

Q3: Are there any common byproducts in the synthesis of triazolopyridinones, and how can they be removed?

A3: Yes, particularly when using the Mitsunobu reaction for cyclization, two major byproducts are triphenylphosphine oxide (TPPO) and the reduced form of the azodicarboxylate (e.g., diethyl hydrazodicarboxylate).[1][2] These byproducts can complicate purification. Strategies for their removal include:

  • Chromatography: Careful column chromatography can separate the desired product from the byproducts.

  • Filtration: In some cases, the byproducts may precipitate from the reaction mixture and can be removed by filtration.[4]

  • Acid Wash: If the phosphine used has a basic handle, the resulting phosphine oxide can be removed by an acidic wash.[1]

  • Use of Polymer-Supported Reagents: Using polymer-supported triphenylphosphine can simplify byproduct removal, as the resulting phosphine oxide is bound to the resin and can be filtered off.[5]

Q4: How can I purify my final substituted triazolopyridinone product, which is often polar?

A4: The purification of polar heterocyclic compounds like triazolopyridinones can be challenging.[6] Here are some recommended techniques:

  • Reversed-Phase Chromatography: This is often a good choice for polar compounds. Using water/acetonitrile or water/methanol gradients with a C18 column is a common starting point.[7]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for very polar compounds that have poor retention in reversed-phase chromatography. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[6]

  • Supercritical Fluid Chromatography (SFC): SFC can be an effective technique for the purification of polar and basic compounds, often providing better peak shapes than normal-phase HPLC.[6]

  • Crystallization: If a suitable solvent system can be found, crystallization is an excellent method for obtaining highly pure material.

Troubleshooting Guides

Problem 1: Low Yield in the Cyclization Step

Symptoms:

  • Low isolated yield of the desired triazolopyridinone.

  • Presence of unreacted starting material (e.g., acylated 2-hydrazinopyridine) in the crude reaction mixture.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Incomplete Reaction - Increase Reaction Time: Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. Some reactions may require extended periods.[8] - Increase Temperature: Gently heating the reaction may improve the rate and yield, but be cautious of potential side reactions.[9]
Suboptimal Mitsunobu Conditions - Reagent Stoichiometry: Ensure that the phosphine and azodicarboxylate are used in appropriate excess (typically 1.5 equivalents or more).[10] - Order of Addition: The order of reagent addition can be critical. A common procedure is to dissolve the alcohol (or in this case, the precursor that will be dehydrated), the nucleophile (for intermolecular reactions, though this is an intramolecular cyclization), and triphenylphosphine in a suitable solvent, cool the mixture, and then slowly add the azodicarboxylate.[4][9]
Decomposition of Starting Material or Product - Mild Reaction Conditions: The Mitsunobu reaction is generally mild, which is one of its advantages. If decomposition is suspected, ensure the temperature is controlled.[2]
Steric Hindrance - Less Bulky Reagents: If the substituents on your pyridine ring are sterically demanding, consider using less bulky phosphines or azodicarboxylates.
Problem 2: Formation of Side Products

Symptoms:

  • Multiple spots on TLC or peaks in LC-MS of the crude product.

  • Difficulty in isolating the pure desired product.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Formation of Alkylated Hydrazine (in Mitsunobu) - Acidic Nucleophile: This is a common side reaction when the nucleophile is not acidic enough (pKa > 13).[2] In the case of this intramolecular cyclization, ensuring the precursor is sufficiently activated is key.
Regioselectivity Issues - Reaction Conditions: The choice of solvent, temperature, and catalyst can influence the regioselectivity of the cyclization, especially with unsymmetrically substituted pyridines.[11] It is advisable to screen different conditions to favor the desired regioisomer.
Anhydride Formation (if applicable) - If a carboxylic acid is present and can react with another acid molecule, anhydride formation can be a side reaction. This is more common with less acidic carboxylic acids.[12]
Problem 3: Challenges in Synthesis of Chiral Substituted Triazolopyridinones

Symptoms:

  • Low enantioselectivity or diastereoselectivity in asymmetric reactions.

  • Difficulty in achieving high yields in chiral syntheses.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Ineffective Organocatalyst - Catalyst Screening: The choice of organocatalyst is crucial for achieving high stereoselectivity. For aza-Michael additions, bifunctional catalysts like squaramides are often used. It may be necessary to screen a variety of catalysts to find the optimal one for your specific substrate.[13][14]
Suboptimal Reaction Conditions for Asymmetric Synthesis - Solvent and Temperature: The solvent and reaction temperature can have a significant impact on the stereochemical outcome. A systematic optimization of these parameters is recommended.[13]
Poorly Reactive Substrates - Activation of Substrates: Ensure that the Michael acceptor is sufficiently electrophilic and the nucleophile is sufficiently nucleophilic under the reaction conditions. The nature of the substituents will play a major role.

Experimental Protocols

General Procedure for the Synthesis of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one

This protocol is adapted from a known synthesis.[15][16]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-chloropyridine (1.0 eq) and semicarbazide hydrochloride (2.0 eq) in 2-ethoxyethanol.

  • Acid Catalyst: Heat the mixture to reflux and then add a solution of concentrated sulfuric acid (a catalytic amount) in 2-ethoxyethanol.

  • Reaction: Continue to reflux the solution for 18-24 hours.

  • Workup: Cool the reaction mixture to approximately 60 °C and add water. Stir the mixture, then cool to 0 °C and allow it to stand for 30 minutes.

  • Isolation: Collect the resulting solid by filtration, wash it thoroughly with water, and dry it under reduced pressure to yield the product.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of a Mitsunobu Cyclization

EntryReactantConditionsYield (%)Reference
1Acylated 2-hydrazinopyridinePPh₃, DEAD, THF, rt, 12h5-20[1]
2Acylated 2-hydrazinopyridinePPh₃, DEAD, TMS-N₃, THF, rt, <10 min90-95[1]

Visualizations

Experimental Workflow for Triazolopyridinone Synthesis

experimental_workflow start Starting Materials (e.g., 2-chloropyridine) step1 Step 1: Formation of 2-hydrazinopyridine derivative start->step1 step2 Step 2: Acylation (if necessary) step1->step2 step3 Step 3: Dehydrative Cyclization (e.g., Mitsunobu reaction) step2->step3 purification Purification (Chromatography/Crystallization) step3->purification product Final Product (Substituted Triazolopyridinone) purification->product

Caption: General synthetic workflow for substituted triazolopyridinones.

Troubleshooting Logic for Low Yield

Caption: Decision tree for troubleshooting low reaction yields.

References

minimizing homocoupling in Suzuki reactions of bromo-pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for researchers, scientists, and drug development professionals to minimize the formation of homocoupling byproducts during the Suzuki-Miyaura cross-coupling of bromo-pyridines.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of my Suzuki reaction, and why is it a problem with bromo-pyridines?

A1: Homocoupling is a major side reaction where the boronic acid reagent couples with itself to form a symmetrical biaryl byproduct (e.g., Ar-Ar from Ar-B(OH)₂). This is problematic because it consumes your valuable boronic acid, reduces the yield of the desired bromo-pyridine cross-coupled product, and introduces a byproduct that can be difficult to separate during purification.[1] Bromo-pyridines can be challenging substrates due to the coordinating ability of the pyridine nitrogen, which can interfere with the palladium catalyst, potentially making side reactions like homocoupling more competitive.[2][3]

Q2: What are the primary causes of boronic acid homocoupling?

A2: The two most common causes of homocoupling are the presence of molecular oxygen and the use of Palladium(II) precatalysts.[1][4]

  • Oxygen: Trace amounts of oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species.[1][5] These Pd(II) species are known to promote the homocoupling of boronic acids.[1][4] It has been demonstrated that higher oxygen levels directly correlate with an increase in homocoupling byproducts.[1][4]

  • Pd(II) Precatalysts: When using a Pd(II) source, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must first be reduced in situ to the active Pd(0) form for the main catalytic cycle to begin.[1][4] This reduction can occur via a pathway that consumes two equivalents of the boronic acid to produce the homocoupled byproduct and the necessary Pd(0) catalyst.[4]

Q3: How can I prevent or minimize homocoupling in my Suzuki reaction?

A3: Minimizing homocoupling requires careful control of the reaction conditions. The most critical step is to rigorously remove oxygen from the reaction mixture by thoroughly degassing the solvents and maintaining a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the experiment.[1][2] Other key strategies include choosing a Pd(0) precatalyst, using bulky electron-rich phosphine ligands, and optimizing the base, solvent, and temperature.[1][6][7]

Q4: Which type of palladium catalyst is best to avoid homocoupling?

A4: Using a Pd(0) precatalyst, such as Pd₂(dba)₃ or Pd(PPh₃)₄, is highly recommended.[1][7] This avoids the initial in situ reduction step required for Pd(II) precatalysts, which is a primary pathway for homocoupling.[1][4] If you must use a Pd(II) source, the addition of a mild reducing agent, such as potassium formate, can help suppress homocoupling by minimizing the concentration of free Pd(II).[7][8][9]

Q5: What role do ligands play in minimizing homocoupling?

A5: Ligands play a crucial role. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos, P(t-Bu)₃) are often recommended.[1][3][7] These ligands can accelerate the rate-determining oxidative addition step and the subsequent reductive elimination in the main Suzuki cycle. This helps the desired cross-coupling reaction outcompete the undesired homocoupling pathway.[1] For bromo-pyridine substrates, these bulky ligands also help shield the palladium center, preventing catalyst inhibition by the pyridine nitrogen.[2][3]

Troubleshooting Guide

This guide addresses the common issue of homocoupling byproduct formation during the Suzuki coupling of bromo-pyridines.

Problem ObservedPossible Cause(s)Suggested Solution(s)
Significant homocoupling byproduct detected (e.g., by LC-MS, GC-MS, or NMR) 1. Presence of Oxygen: Inadequate degassing of solvents or a poor inert atmosphere seal. Oxygen promotes the formation of Pd(II) species that catalyze homocoupling.[1][2][4]Improve Degassing: Sparge all solvents with an inert gas (Ar or N₂) for at least 15-30 minutes before use.[1] Alternatively, use the freeze-pump-thaw method for more rigorous oxygen removal.[1] Ensure all glassware is properly sealed and maintain a positive pressure of inert gas throughout the reaction.[2]
2. Use of Pd(II) Precatalyst: The in situ reduction of Pd(II) to Pd(0) can generate the homocoupling byproduct.[1][4]Switch to a Pd(0) Source: Use a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass the problematic reduction step.[1][7]
3. Suboptimal Ligand: The chosen ligand may not be sufficiently promoting the desired cross-coupling pathway over the homocoupling side reaction.Screen Ligands: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos to accelerate the main Suzuki cycle.[1][3]
4. Slow Reagent Addition: A high concentration of boronic acid can favor the bimolecular homocoupling reaction.Slow Addition: If feasible, add the boronic acid solution slowly to the reaction mixture via a syringe pump to keep its instantaneous concentration low.[1]
Low yield of the desired cross-coupled product, with homocoupling byproduct and unreacted bromo-pyridine observed. 1. Catalyst Inhibition/Deactivation: The pyridine nitrogen can coordinate to the palladium center, inhibiting catalytic activity.[3] Oxygen can also deactivate the catalyst.[2]Use Appropriate Ligands: Use bulky phosphine ligands to sterically shield the palladium center from the pyridine nitrogen.[3] Ensure rigorous degassing to prevent oxidative deactivation.[2]
2. Inefficient Transmetalation: The base may not be optimal for activating the boronic acid, or the solvent system may be suboptimal.[10]Optimize Base and Solvent: Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).[2] Ensure the solvent system (e.g., dioxane/water, toluene/water) effectively dissolves the reactants and base.[11]
3. Protodeboronation of Boronic Acid: The C-B bond of the boronic acid is cleaved, replacing it with a hydrogen atom. This is often promoted by aqueous bases.[2]Protect the Boronic Acid: Use more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are less prone to this side reaction.[2][3] Using anhydrous solvents can also help.[6]

Data Summary: Impact of Reaction Parameters on Homocoupling

The following table summarizes the general effect of key reaction parameters on the tendency for boronic acid homocoupling.

ParameterCondition / Reagent ChoiceEffect on HomocouplingRationale
Atmosphere Reaction run under AirIncrease Oxygen oxidizes the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[1][4]
Rigorously degassed (Inert gas sparge, Freeze-Pump-Thaw)Decrease Minimizes O₂ which promotes homocoupling via oxidation of Pd(0) to Pd(II).[1]
Palladium Source Pd(II) precatalyst (e.g., Pd(OAc)₂)Increase Homocoupling can occur during the in situ reduction of Pd(II) to the active Pd(0) catalyst.[1][4]
Pd(0) precatalyst (e.g., Pd₂(dba)₃)Decrease Avoids the initial homocoupling pathway that can occur during the reduction of Pd(II) catalysts.[1][7]
Ligand No ligand or simple phosphine (e.g., PPh₃)Variable / Increase May not sufficiently accelerate the primary Suzuki cycle, allowing side reactions to compete.
Bulky, electron-rich phosphine (e.g., XPhos, SPhos)Decrease Accelerates the oxidative addition and reductive elimination steps, making the cross-coupling pathway more favorable than homocoupling.[1]
Base Weaker inorganic base (e.g., KF)Decrease A milder base might disfavor side reactions.[1] The effect is highly substrate-dependent.
Reagent Addition All reagents added at onceIncrease High initial concentration of boronic acid can favor the bimolecular homocoupling reaction.
Slow addition of boronic acid/ester via syringe pumpDecrease Maintains a low instantaneous concentration of the boronic acid, which can suppress homocoupling.[1]
Boron Reagent Boronic AcidVariable Susceptible to protodeboronation and homocoupling.[2]
Pinacol or MIDA boronate estersDecrease These esters are often more stable towards protodeboronation and can exhibit different reactivity, sometimes reducing side reactions.[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromo-pyridine

Note: This is a generalized procedure and requires optimization for specific substrates. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques.

Materials:

  • Bromo-pyridine (1.0 eq.)

  • Arylboronic acid or boronic ester (1.2–1.5 eq.)

  • Base (e.g., K₃PO₄, 2.0–3.0 eq.)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 5:1)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the bromo-pyridine (1.0 eq.), the arylboronic acid or ester (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times.

  • Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst and the ligand.

  • Solvent Addition: Add the previously degassed solvent(s) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Solvent Degassing by Inert Gas Sparging
  • Assemble the reaction solvent(s) in a suitable flask (e.g., a Schlenk flask).

  • Insert a long needle or cannula connected to an inert gas line, ensuring the tip is submerged below the solvent surface.

  • Insert a second, shorter needle through the septum to act as an outlet.

  • Bubble the inert gas (Argon or Nitrogen) vigorously through the solvent for 15-30 minutes.[1]

  • Once degassing is complete, remove the outlet needle first, then the gas inlet needle, to maintain a positive inert gas pressure in the flask. The solvent is now ready for use.

Visualizations

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA + Ar-Br Oxygen O₂ (Oxygen) Pd0->Oxygen PdII_Aryl Ar-Pd(II)L₂(Br) OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM PdII_Both Ar-Pd(II)L₂(Ar') TM->PdII_Both RE Reductive Elimination PdII_Both->RE RE->Pd0 Regenerates Catalyst Product Ar-Ar' (Desired Product) RE->Product ArBr Bromo-pyridine (Ar-Br) ArBr->OA ArBOH Boronic Acid (Ar'-B(OH)₂) ArBOH->TM Base Base Base->TM PdII_Source Pd(II) Precatalyst (e.g., Pd(OAc)₂) HC Homocoupling Reaction PdII_Source->HC HC->Pd0 Reduces Pd(II) to Pd(0) HC_Product Ar'-Ar' (Homocoupling Byproduct) HC->HC_Product ArBOH2 2 x Boronic Acid (Ar'-B(OH)₂) ArBOH2->HC Oxygen->PdII_Source Oxidizes Pd(0) to Pd(II)

Caption: Suzuki catalytic cycle vs. the homocoupling side reaction.

Troubleshooting_Workflow start Homocoupling Byproduct Observed? check_atmosphere Is the reaction under a rigorously inert atmosphere? start->check_atmosphere Yes improve_degassing Action: Improve solvent degassing (sparge or freeze-pump-thaw). Ensure proper seal. check_atmosphere->improve_degassing No check_catalyst Are you using a Pd(II) precatalyst? check_atmosphere->check_catalyst Yes improve_degassing->check_catalyst switch_catalyst Action: Switch to a Pd(0) precatalyst (e.g., Pd₂(dba)₃). check_catalyst->switch_catalyst Yes check_ligand Is the ligand a bulky, electron-rich phosphine? check_catalyst->check_ligand No switch_catalyst->check_ligand switch_ligand Action: Screen bulky ligands (e.g., SPhos, XPhos). check_ligand->switch_ligand No optimize_conditions Action: Re-optimize base, solvent, and temperature. check_ligand->optimize_conditions Yes switch_ligand->optimize_conditions

Caption: Troubleshooting workflow for minimizing homocoupling.

Causal_Relationships cause1 Presence of Oxygen (O₂) intermediate Generation of Pd(II) Species in solution cause1->intermediate cause2 Use of Pd(II) Precatalyst cause2->intermediate effect Boronic Acid Homocoupling intermediate->effect

Caption: Primary causes leading to boronic acid homocoupling.

References

optimization of reaction temperature and time for triazolopyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of triazolopyridines, with a specific focus on the optimization of reaction temperature and time.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in triazolopyridine synthesis?

A1: Low yields are a frequent issue and can often be attributed to suboptimal reaction conditions.[1] Key factors include:

  • Incorrect Temperature: The reaction temperature may be too low for the reaction to proceed efficiently or too high, leading to the degradation of starting materials or products.

  • Inappropriate Reaction Time: Insufficient reaction time can lead to incomplete conversion, while excessive time may promote the formation of side products.

  • Suboptimal Solvent or Catalyst: The choice of solvent and catalyst system is critical. For instance, some modern methods have moved towards microwave-assisted, catalyst-free systems to improve efficiency.[2][3]

  • Purity of Starting Materials: Impurities in the starting enaminonitriles, hydrazides, or other reagents can interfere with the reaction.

Q2: How do I determine the optimal reaction temperature?

A2: The optimal temperature is highly dependent on the specific synthetic method employed.

  • For microwave-assisted synthesis , temperatures around 140 °C have been shown to produce excellent yields (e.g., 89%) in a short time frame.[2] Reducing the temperature to 100 °C or 120 °C in such setups can result in a noticeable decrease in yield.[2]

  • For syntheses involving intramolecular cyclization of intermediates like thiosemicarbazides, milder conditions, such as 60 °C in aqueous NaOH, have proven effective.[4]

  • Conventional heating methods may require higher temperatures or significantly longer reaction times to achieve comparable yields to microwave-assisted methods.[2] It is crucial to consult literature for the specific reaction being performed and consider an optimization screen if yields are low.

Q3: What is the impact of reaction time on the synthesis?

A3: Reaction time is a critical parameter that must be optimized in conjunction with temperature. Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) is essential.

  • In microwave-mediated reactions, optimal yields can often be achieved in as little as 3 hours.[2]

  • Other methods, such as the cyclization of thiosemicarbazides, may require 3 to 4 hours.[4]

  • Extending the reaction time unnecessarily can lead to the formation of impurities through side reactions or product degradation, making purification more challenging.

Q4: Is microwave irradiation preferable to conventional heating?

A4: Microwave-assisted synthesis has emerged as a highly effective technique for producing triazolopyridines.[3] It often leads to significantly shorter reaction times, improved yields, and is considered a more environmentally friendly approach ("greener chemistry").[2][3] For example, a reaction that provides an 83% yield after 24 hours of conventional heating at 120 °C can be optimized to achieve an 89% yield in just 3 hours at 140 °C under microwave conditions.[2]

Q5: What are some common side reactions to be aware of?

A5: The primary side reactions often involve incomplete cyclization, leaving unreacted intermediates in the reaction mixture. At excessively high temperatures or with prolonged reaction times, degradation of the starting materials or the desired triazolopyridine product can occur. The presence of water or other nucleophiles can also lead to undesired hydrolysis products, depending on the specific reagents used.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of triazolopyridines.

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Suboptimal Temperature: The reaction is either too slow (temperature too low) or degradation is occurring (temperature too high).1a. For microwave synthesis, ensure the temperature reaches the target (e.g., 140 °C). If yields are still low, perform small-scale experiments at slightly higher or lower temperatures (e.g., 120 °C and 160 °C) to find the optimum.[2] 1b. For conventional heating, ensure uniform heat distribution and consider a modest increase in temperature, while monitoring for product degradation via TLC.
2. Inappropriate Reaction Time: The reaction may be incomplete or side products may be forming over time.2a. Monitor the reaction at regular intervals (e.g., every 30-60 minutes) using TLC to determine the point of maximum product formation before significant impurity levels appear. 2b. If the reaction stalls, consider a moderate increase in temperature rather than simply extending the time.
3. Incorrect Solvent: The chosen solvent may not be suitable for the reaction, affecting solubility and reactivity.3. If possible, screen a variety of solvents. For the synthesis from enaminonitriles, toluene has been shown to be effective, while solvents like THF, DMSO, and alcohols may result in no reaction.[2]
Formation of Multiple Products / Low Purity 1. Temperature Too High: Excessive heat can promote alternative reaction pathways or cause decomposition.1. Methodically lower the reaction temperature in 10-20 °C increments. While this may increase the required reaction time, it can significantly improve selectivity and purity.[2]
2. Reaction Time Too Long: The desired product may be unstable under the reaction conditions over extended periods.2. Use TLC to identify the optimal endpoint of the reaction and quench it immediately once the starting material is consumed and the product spot is at maximum intensity.
Reaction Fails to Initiate 1. Reagent Quality: Starting materials or catalysts may have degraded or contain inhibitors.1. Use freshly purified starting materials. If using catalysts or additives, ensure they are pure and anhydrous if required.
2. Ineffective Heating: The microwave power may be insufficient or the conventional heating mantle may be faulty.2. Verify the temperature of the reaction mixture with an independent probe if possible. For microwave reactions, ensure appropriate power settings are used to maintain the target temperature.[2]

Data Presentation

Table 1: Optimization of Reaction Conditions for Microwave-Assisted Synthesis of 1,2,4-Triazolo[1,5-a]pyridine (3m) from Enaminonitrile (1m) and 4-methoxybenzohydrazide (2a).[2]

EntrySolventAdditive/BaseTemperature (°C)Time (h)MethodYield (%)
1Toluene-12024Conventional83
2THF-12024ConventionalNo Reaction
3DMSO-12024ConventionalNo Reaction
4TolueneCs₂CO₃14024Conventional43
5TolueneK₂CO₃14024Conventional51
6Toluene-1403Microwave89
7Toluene-1203Microwave73
8Toluene-1003Microwave69

Table 2: Comparison of Selected Methods for Triazolopyridine Synthesis

MethodKey ReagentsTemperature (°C)TimeTypical YieldReference
Microwave-Assisted Tandem ReactionEnaminonitriles, Benzohydrazides140 °C3 h80-90%[2]
Intramolecular Cyclization1,4-disubstituted thiosemicarbazides, 10% aq. NaOH60 °C3-4 h70-99%[4]
Modified Mitsunobu ReactionAcylated 2-hydrazinopyridines, PPh₃, DEAD, TMS-N₃50 °C~24 hModerate to High[5]
Palladium-Catalyzed Addition/Dehydration2-chloropyridine, Hydrazides, Pd catalystNot specifiedNot specifiedGood[6]

Experimental Protocols

Protocol 1: Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines[2]

  • Place enaminonitrile (1.0 equiv., 0.20 mmol) and the corresponding benzohydrazide (2.0 equiv., 0.40 mmol) in a microwave reaction vial.

  • Add dry toluene (1.5 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 140 °C and hold for the indicated time (typically 3 hours), with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to yield the pure 1,2,4-triazolo[1,5-a]pyridine.

Protocol 2: Synthesis via Intramolecular Cyclization of Thiosemicarbazides[4]

  • Synthesize the 1,4-disubstituted thiosemicarbazide intermediate by heating the corresponding hydrazide and substituted isothiocyanate under reflux in ethanol. Use this intermediate directly in the next step.

  • Treat the crude thiosemicarbazide with 10% aqueous sodium hydroxide (NaOH).

  • Heat the mixture to 60 °C for 3-4 hours to induce intramolecular cyclization.

  • After cooling, neutralize the reaction mixture and isolate the precipitated 1,2,4-triazole-3-thione product.

  • The target triazolopyridine can then be obtained through subsequent alkylation or other functionalization of the thione intermediate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Starting Materials (e.g., Enaminonitrile, Hydrazide) add_solvent Add Dry Solvent (e.g., Toluene) start->add_solvent heat Heat to Target Temperature (e.g., 140°C via Microwave) add_solvent->heat monitor Monitor Progress (e.g., via TLC) heat->monitor monitor->heat Continue if incomplete cool Cool to Room Temperature monitor->cool Reaction complete concentrate Concentrate Under Reduced Pressure cool->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Pure Triazolopyridine Product purify->end

Caption: General experimental workflow for microwave-assisted triazolopyridine synthesis.

troubleshooting_logic problem Problem: Low Product Yield cause_temp Potential Cause: Suboptimal Temperature problem->cause_temp cause_time Potential Cause: Incorrect Time problem->cause_time cause_solvent Potential Cause: Wrong Solvent problem->cause_solvent solution_temp Solution: Screen Temperatures (e.g., 120°C, 140°C, 160°C) cause_temp->solution_temp solution_time Solution: Monitor by TLC to find optimal endpoint cause_time->solution_time solution_solvent Solution: Test alternative dry solvents cause_solvent->solution_solvent

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Cross-Coupling Reactions with 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you might encounter during cross-coupling reactions with 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing cross-coupling reactions on 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one?

A1: The primary challenges with this substrate stem from its heterocyclic nature. The triazolopyridinone core contains multiple nitrogen atoms that can act as Lewis bases and coordinate to the palladium catalyst. This can lead to catalyst inhibition or deactivation, resulting in low or no product yield. Additionally, the electron-deficient nature of the pyridine ring can influence the reactivity of the C-Br bond.

Q2: Which type of cross-coupling reaction is most suitable for this substrate?

A2: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings are all potentially viable. The choice depends on the desired final product. For introducing aryl or heteroaryl groups, the Suzuki-Miyaura reaction is a robust choice. For C-N bond formation, the Buchwald-Hartwig amination is the standard method. Sonogashira coupling is used for introducing alkyne moieties, and the Heck reaction for vinylation.

Q3: How do I choose the right base and solvent for my reaction?

A3: The selection of base and solvent is critical and often substrate-dependent. For Suzuki-Miyaura reactions with nitrogen-containing heterocycles, inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly used. The choice of solvent will depend on the solubility of your reactants and the reaction temperature. Aprotic polar solvents like dioxane, THF, and DMF are frequently employed, often in combination with water for Suzuki couplings.[1]

Q4: I am observing low to no yield. What are the first troubleshooting steps?

A4: When encountering low yields, first verify the quality and purity of your starting materials and reagents. Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the palladium catalyst. Next, consider optimizing the catalyst system. For heteroaromatic substrates, bulky, electron-rich phosphine ligands like XPhos and SPhos often improve catalytic activity. Finally, systematically screen different bases and solvents, as their interplay is crucial for success.

Troubleshooting Guides

Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling

Symptoms:

  • Starting material is largely unreacted.

  • TLC or LC-MS analysis shows minimal or no product peak.

Potential Causes and Solutions:

Potential CauseRecommended Solutions
Catalyst Inhibition/Deactivation The nitrogen atoms in the triazolopyridinone ring can poison the palladium catalyst. Switch to a more robust catalyst system. Use bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can stabilize the catalytic species and promote the desired reaction pathway.[2]
Ineffective Base The base is crucial for activating the boronic acid. For N-heterocyclic substrates, stronger, non-nucleophilic bases are often more effective. Screen bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[3]
Poor Solubility Ensure all reactants are sufficiently soluble at the reaction temperature. Screen different solvents or solvent mixtures. Common choices include dioxane, THF, toluene, or DMF, often with a small amount of water.[1]
Protodeboronation of Boronic Acid The boronic acid can be sensitive to the reaction conditions and decompose. Consider using a more stable boronic ester (e.g., a pinacol ester) or a trifluoroborate salt. Running the reaction under anhydrous conditions can also mitigate this side reaction.
Issue 2: Side Product Formation (e.g., Homocoupling, Debromination)

Symptoms:

  • TLC or LC-MS shows significant peaks corresponding to homocoupled products of the boronic acid or debrominated starting material.

Potential Causes and Solutions:

Potential CauseRecommended Solutions
Homocoupling of Boronic Acid This is often caused by the presence of oxygen. Ensure the reaction mixture and solvent are thoroughly degassed before adding the catalyst. Maintain a positive pressure of an inert gas throughout the reaction.
Reductive Debromination The bromo-substrate is being reduced instead of coupled. This can sometimes be caused by an inappropriate choice of phosphine ligand or base. Try a different ligand or a milder base. Lowering the reaction temperature may also help.

Data Presentation: Recommended Starting Conditions

The following tables provide recommended starting conditions for various cross-coupling reactions based on literature precedents for similar heterocyclic systems. Note: These are starting points and may require optimization for your specific coupling partners.

Suzuki-Miyaura Coupling
ParameterRecommended Condition
Catalyst Pd(OAc)₂ (2-5 mol%) / SPhos (4-10 mol%) or Pd(PPh₃)₄ (5-10 mol%)
Base K₃PO₄ (2-3 equiv.) or K₂CO₃ (2-3 equiv.)[3]
Solvent Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O (e.g., 4:1)
Temperature 80-110 °C
Buchwald-Hartwig Amination
ParameterRecommended Condition
Catalyst Pd₂(dba)₃ (1-2 mol%) / XPhos (2-4 mol%) or a pre-formed palladium-ligand complex
Base NaOtBu (1.2-1.5 equiv.) or Cs₂CO₃ (1.5-2 equiv.)
Solvent Toluene or Dioxane (anhydrous)
Temperature 80-110 °C
Sonogashira Coupling
ParameterRecommended Condition
Catalyst PdCl₂(PPh₃)₂ (2-5 mol%) / CuI (4-10 mol%)[4]
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equiv.)
Solvent THF or DMF (anhydrous)
Temperature Room Temperature to 80 °C
Heck Coupling
ParameterRecommended Condition
Catalyst Pd(OAc)₂ (2-5 mol%) / PPh₃ (4-10 mol%)
Base Triethylamine (TEA) or K₂CO₃ (2-3 equiv.)
Solvent DMF or Acetonitrile (anhydrous)
Temperature 80-120 °C

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To a dry reaction vessel, add 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) under the inert atmosphere.

  • Add the degassed solvent (e.g., dioxane/water) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Boronic Acid, and Base B Inert Atmosphere (Evacuate/Backfill) A->B C Add Catalyst and Ligand B->C D Add Degassed Solvent C->D E Heat and Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Cool and Quench F->G H Extraction G->H I Dry and Concentrate H->I J Column Chromatography I->J K Pure Product

Caption: A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Logic Start Low Yield in Cross-Coupling Check_Reagents Verify Reagent Quality and Purity Start->Check_Reagents Check_Inertness Ensure Inert Atmosphere Check_Reagents->Check_Inertness Reagents OK Optimize_Catalyst Optimize Catalyst System (Ligand Selection) Check_Inertness->Optimize_Catalyst Atmosphere OK Screen_Conditions Screen Base and Solvent Optimize_Catalyst->Screen_Conditions Still Low Yield Success Improved Yield Screen_Conditions->Success Optimization Successful

Caption: A logical troubleshooting workflow for addressing low yields in cross-coupling reactions.

References

identifying and characterizing by-products in 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, with a focus on by-product identification and characterization.

Issue 1: Low Yield of the Desired Product

Potential CauseSuggested Solution
Incomplete reaction of the starting material, 6-bromo-2-hydrazinopyridine.Ensure the complete consumption of the starting material by monitoring the reaction using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider slightly increasing the reaction temperature or extending the reaction time.
Formation of isomeric by-products.The primary isomeric by-product is 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2(1H)-one. Optimize the reaction conditions (e.g., temperature, choice of base) to favor the formation of the desired product. Purification by column chromatography may be necessary to separate the isomers.
Degradation of the product.The triazolopyridinone ring system can be sensitive to harsh acidic or basic conditions. Ensure that the work-up procedure is performed under neutral or mildly acidic/basic conditions.
Sub-optimal quality of reagents.Use high-purity starting materials and solvents. Impurities in the 6-bromo-2-hydrazinopyridine or the cyclizing agent (e.g., triphosgene) can lead to side reactions and lower yields.

Issue 2: Presence of an Impurity with a Similar Rf Value to the Product

This is often indicative of the formation of the isomeric by-product, 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the synthesis of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one?

A1: The most frequently observed by-product is the isomeric 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2(1H)-one. This arises from the alternative cyclization pathway of the intermediate formed from 6-bromo-2-hydrazinopyridine. Other potential impurities can include unreacted starting materials or products from their decomposition.

Q2: How can I distinguish between 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one and its isomer, 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2(1H)-one?

A2: Spectroscopic methods are essential for distinguishing between these isomers.

  • 1H NMR Spectroscopy: The chemical shifts of the protons on the pyridine ring will be different for each isomer due to the different electronic environments.

  • 13C NMR Spectroscopy: The chemical shifts of the carbon atoms, particularly the carbonyl carbon and the carbons of the pyridine ring, will be distinct for each isomer.

  • Mass Spectrometry: While both isomers will have the same molecular weight, their fragmentation patterns in MS/MS experiments may differ, aiding in their differentiation.

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A3: A combination of chromatographic and spectroscopic techniques is recommended.

  • Thin Layer Chromatography (TLC): Useful for monitoring the progress of the reaction and for a preliminary assessment of product purity.

  • High-Performance Liquid Chromatography (HPLC): Provides a more accurate determination of purity and can be used to separate the desired product from by-products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): Essential for structural elucidation and confirming the identity of the final product and any isolated by-products.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can provide structural information through fragmentation analysis.

Experimental Protocols

Synthesis of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one

This protocol is based on the cyclization of 6-bromo-2-hydrazinopyridine using triphosgene as a phosgene equivalent.

Materials:

  • 6-bromo-2-hydrazinopyridine

  • Triphosgene

  • Triethylamine (or another suitable base)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve 6-bromo-2-hydrazinopyridine in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of triphosgene in the same anhydrous solvent to the cooled solution of the hydrazinopyridine. Caution: Triphosgene is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • After the addition of triphosgene, slowly add triethylamine to the reaction mixture.

  • Allow the reaction to stir at 0 °C for a specified time, monitoring the progress by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one.

By-Product Characterization Data

The following table summarizes the expected spectroscopic data for the target product and its primary isomeric by-product. Note: Exact chemical shifts (δ) may vary depending on the solvent and instrument used.

Compound1H NMR (ppm)13C NMR (ppm)Mass Spectrum (m/z)
6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one Signals corresponding to the three protons on the bromo-substituted pyridine ring.Signals for the carbonyl carbon, and the carbons of the pyridine and triazole rings.Expected [M+H]+ peak for C6H4BrN3O.
6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2(1H)-one Distinct signals for the three protons on the bromo-substituted pyridine ring, differing from the target compound.Distinct signals for the carbonyl carbon and the carbons of the pyridine and triazole rings.Same molecular weight as the target compound, but potentially different fragmentation.

Visualizations

Byproduct_Formation_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification cluster_characterization Characterization A 6-bromo-2-hydrazinopyridine + Triphosgene B Reaction Mixture A->B Cyclization C Crude Product B->C D TLC/HPLC Analysis C->D E Column Chromatography D->E Impurity Detected F Desired Product: 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one E->F G Isomeric By-product: 6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2(1H)-one E->G H NMR & MS Analysis F->H G->H

Caption: Workflow for identifying and characterizing by-products.

Troubleshooting_Logic A Low Yield or Impure Product B Check TLC/HPLC for Starting Material A->B C Incomplete Reaction B->C Present D Presence of Multiple Spots/Peaks B->D Absent G Optimize Reaction Conditions (Time, Temperature) C->G E Isomeric By-product Formation D->E F Degradation D->F H Optimize Purification (Column Chromatography) E->H I Modify Work-up Procedure (pH control) F->I

Caption: Logic diagram for troubleshooting common synthesis issues.

References

Validation & Comparative

A Comparative Guide to In Vitro Assay Validation for Triazolopyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the robust validation of kinase inhibitors is a critical step in the journey from a promising compound to a potential therapeutic. This guide provides a comparative overview of key in vitro assays for the validation of triazolopyridine kinase inhibitors, a prominent class of compounds targeting a range of kinases involved in diseases such as cancer and inflammatory disorders.[1][2][3] We present a detailed comparison of biochemical and cell-based assays, supported by experimental protocols and data presentation, to aid in the selection of the most appropriate validation strategy.

I. Biochemical Assays: Direct Measurement of Kinase Activity

Biochemical assays directly measure the catalytic function of a kinase and are essential for determining the potency and mechanism of action of an inhibitor.[4][5] These assays typically utilize purified kinase enzymes and substrates.

Key Biochemical Assay Formats:

  • Luminescence-Based Assays: These assays, such as ADP-Glo™, quantify kinase activity by measuring the amount of ADP produced in the kinase reaction. The luminescent signal is directly proportional to kinase activity.[4][6]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: TR-FRET assays, like LanthaScreen®, measure the binding of an inhibitor to a kinase or the phosphorylation of a substrate.[7] They offer high sensitivity and are less prone to interference from compound fluorescence.[7]

  • Radiometric Assays: Considered a gold standard for their reliability, these assays measure the transfer of a radiolabeled phosphate from ATP to a substrate.[8] However, due to safety and disposal considerations, non-radioactive methods are often preferred.[4]

Comparison of Biochemical Assays:

Assay TypePrincipleAdvantagesDisadvantagesTypical Throughput
ADP-Glo™ Quantifies ADP production via a coupled luciferase reaction.High sensitivity, broad applicability to different kinases, commercially available kits.[6]Indirect measurement, potential for interference from ATPases.High
LanthaScreen® TR-FRET Measures FRET between a terbium-labeled antibody and a fluorescently labeled tracer or substrate.Homogeneous (no-wash) format, high sensitivity, can distinguish between active and inactive kinase conformations.[7]Requires specific antibodies and labeled reagents, potential for compound interference with FRET signal.High
Radiometric Assay Measures incorporation of 32P or 33P from ATP into a substrate.Direct measurement, high sensitivity, considered the "gold standard".[4][8]Use of radioactivity requires special handling and disposal, lower throughput.Low to Medium

Experimental Protocol: ADP-Glo™ Kinase Assay for a Triazolopyridine p38α Inhibitor

This protocol is adapted from methodologies used for characterizing p38 MAP kinase inhibitors.[1][6]

1. Reagent Preparation:

  • Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, and 50 µM DTT.
  • p38α Kinase: Dilute active p38α enzyme in kinase buffer to the desired concentration.
  • Substrate: Dilute the substrate (e.g., ATF2) in kinase buffer.
  • Triazolopyridine Inhibitor: Prepare a stock solution in 100% DMSO and create serial dilutions.
  • ATP Solution: Prepare ATP at the desired concentration (e.g., at the Kₘ for the kinase) in kinase buffer.

2. Assay Procedure:

  • Add 2.5 µL of the triazolopyridine inhibitor dilution or DMSO (vehicle control) to the wells of a 384-well plate.
  • Add 2.5 µL of the p38α kinase solution and incubate for 15 minutes at room temperature.
  • Initiate the kinase reaction by adding 5 µL of the ATP and substrate mixture.
  • Incubate for 1 hour at room temperature.
  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
  • Measure luminescence using a plate reader.

3. Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

II. Cell-Based Assays: Assessing Inhibitor Activity in a Physiological Context

Cell-based assays provide a more physiologically relevant environment to evaluate the efficacy of kinase inhibitors by measuring their effects within intact cells.[9][10]

Key Cell-Based Assay Formats:

  • Phosphorylation Assays: These assays quantify the phosphorylation of a kinase's downstream substrate using methods like Western blotting, ELISA, or intracellular staining followed by flow cytometry. A decrease in substrate phosphorylation indicates inhibition of the upstream kinase.[9][11]

  • Cell Proliferation/Viability Assays: For kinases that drive cell proliferation (e.g., in cancer), the effect of an inhibitor on cell viability can be measured using reagents like MTT or CellTiter-Glo®.[9][11]

  • Target Engagement Assays: Assays like NanoBRET™ directly measure the binding of an inhibitor to its target kinase within living cells, providing evidence of target engagement.[11]

Comparison of Cell-Based Assays:

Assay TypePrincipleAdvantagesDisadvantagesTypical Throughput
Cellular Phosphorylation Assay (ELISA) Quantifies the level of a phosphorylated substrate in cell lysates using specific antibodies.[11]Direct measure of pathway modulation, high specificity.[11]Requires specific and validated phospho-antibodies, can be labor-intensive.Medium
Ba/F3 Cell Proliferation Assay Measures the proliferation of IL-3 dependent Ba/F3 cells engineered to express a constitutively active kinase.[9][11]Functional readout of inhibitor activity, useful for oncogenic kinases.[11]Not applicable to all kinases, requires stable cell line generation.Medium to High
NanoBRET™ Target Engagement Assay Measures Bioluminescence Resonance Energy Transfer between a NanoLuc-tagged kinase and a fluorescent tracer.[11]Measures direct target binding in live cells, quantitative affinity determination.[11]Requires genetic engineering of cells, potential for tracer-dependent artifacts.[11]High

Experimental Protocol: Cellular Phosphorylation Assay for a Triazolopyridine Syk Inhibitor

This protocol is based on methods used to characterize spleen tyrosine kinase (Syk) inhibitors in immune cells.[3][12]

1. Cell Culture and Treatment:

  • Culture a suitable cell line (e.g., human B cells) in appropriate media.
  • Seed cells in a 96-well plate and allow them to adhere overnight.
  • Pre-treat cells with serial dilutions of the triazolopyridine Syk inhibitor for 1 hour.
  • Stimulate the cells with an appropriate agonist (e.g., anti-IgM to activate the B-cell receptor and Syk) for 15-30 minutes.

2. Cell Lysis:

  • Remove the media and lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.
  • Centrifuge the plate to pellet cell debris and collect the supernatant containing the protein lysate.

3. ELISA Procedure:

  • Use a sandwich ELISA kit specific for the phosphorylated substrate of Syk (e.g., phospho-BLNK).
  • Coat a microplate with a capture antibody against the total substrate protein.
  • Add the cell lysates to the wells and incubate to allow the substrate to bind.
  • Wash the wells and add a detection antibody that specifically recognizes the phosphorylated form of the substrate, conjugated to an enzyme like HRP.
  • Wash the wells and add the HRP substrate to generate a colorimetric or chemiluminescent signal.
  • Measure the signal using a plate reader.

4. Data Analysis:

  • Normalize the phospho-substrate signal to the total amount of substrate or total protein concentration.
  • Calculate the percentage of inhibition of phosphorylation for each inhibitor concentration.
  • Determine the IC₅₀ value.

III. Visualizing Key Pathways and Workflows

To better understand the context of these assays, the following diagrams illustrate a representative signaling pathway and a general experimental workflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Upstream_Kinase Upstream_Kinase Receptor->Upstream_Kinase Signal Target_Kinase Target_Kinase Upstream_Kinase->Target_Kinase Activates Substrate Substrate Target_Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated_Substrate Substrate->Phosphorylated_Substrate Transcription_Factor Transcription_Factor Phosphorylated_Substrate->Transcription_Factor Activates Triazolopyridine_Inhibitor Triazolopyridine Inhibitor Triazolopyridine_Inhibitor->Target_Kinase Inhibits Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression

Caption: A generic kinase signaling pathway illustrating the point of intervention for a triazolopyridine inhibitor.

G cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plate Prepare Triazolopyridine Inhibitor Dilutions Incubation Incubate Inhibitor with Kinase Compound_Plate->Incubation Reagent_Prep Prepare Kinase, Substrate, and ATP Solutions Reagent_Prep->Incubation Reaction Initiate Kinase Reaction with ATP/Substrate Incubation->Reaction Detection Add Detection Reagents (e.g., ADP-Glo) Reaction->Detection Readout Measure Signal (Luminescence/Fluorescence) Detection->Readout Calculation Calculate % Inhibition Readout->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: A generalized workflow for an in vitro biochemical kinase inhibitor assay.

References

Comparative Potency of Triazolopyridine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available literature reveals a notable scarcity of direct comparative studies on the potency of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one analogs. While this specific scaffold is of interest in medicinal chemistry, published research has focused more broadly on the larger family of[1][2][3]triazolo[4,3-a]pyridine and its bioisosteres, such as[1][2][3]triazolo[4,3-a]pyrazines. This guide, therefore, presents a comparative analysis of these related analogs, for which experimental data on their biological potency are available. The following sections detail their activity against various biological targets, the experimental protocols used for their evaluation, and relevant biological pathways.

Potency of[1][2][3]triazolo[4,3-a]pyrazine Analogs as c-Met Kinase Inhibitors

A series of[1][2][3]triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their in vitro inhibitory activity against the c-Met kinase, a receptor tyrosine kinase implicated in cancer. The results, summarized in the table below, highlight the structure-activity relationships within this series, with compound 4d emerging as a particularly potent inhibitor.

Compound IDStructurec-Met Kinase IC50 (nM)
4a R = H>1000
4b R = 2-fluoro58.3
4c R = 3-fluoro112.7
4d R = 4-fluoro1.8
4e R = 2-chloro125.6
4f R = 3-chloro211.5
4g R = 4-chloro25.4
4h R = 2-methyl352.1
4i R = 3-methyl412.8

Data sourced from a study on new[1][2][3]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors.[2]

Experimental Protocols

c-Met Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against the c-Met kinase was determined using a standard enzymatic assay. The general workflow for this type of assay is as follows:

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Reagents incubation Incubation reagents->incubation compounds Test Compounds compounds->incubation enzyme c-Met Enzyme enzyme->incubation substrate Substrate substrate->incubation detection Signal Detection incubation->detection data_processing Data Processing detection->data_processing ic50_calc IC50 Calculation data_processing->ic50_calc

Figure 1: A generalized workflow for an in vitro kinase inhibition assay.

The specific protocol involved the use of recombinant human c-Met kinase. The enzyme, substrate (poly(Glu, Tyr) 4:1), and ATP were incubated with varying concentrations of the test compounds in a buffer solution. The extent of substrate phosphorylation was quantified, typically using a luminescence-based method, to determine the inhibitory activity of the compounds. The IC50 value, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%, was then calculated from the dose-response curves.

Signaling Pathway Context

The c-Met receptor tyrosine kinase is a key component of the HGF/c-Met signaling pathway, which is crucial for cell proliferation, survival, and motility. Dysregulation of this pathway is a hallmark of many cancers. The diagram below illustrates the central role of c-Met in this pathway.

signaling_pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor HGF->cMet Binds and Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cMet->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway cMet->PI3K_AKT_mTOR STAT STAT Pathway cMet->STAT Analogs Triazolopyrazine Analogs (e.g., 4d) Analogs->cMet Inhibits Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Motility Motility STAT->Motility

Figure 2: Simplified c-Met signaling pathway and the inhibitory action of the triazolopyrazine analogs.

The binding of the ligand, Hepatocyte Growth Factor (HGF), to the extracellular domain of c-Met induces receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This activation triggers a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to various cellular responses that can promote tumor growth and metastasis. The potent[1][2][3]triazolo[4,3-a]pyrazine analogs, such as 4d , act by inhibiting the kinase activity of c-Met, thereby blocking these downstream signals.

Conclusion

While a direct potency comparison of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one analogs is not currently possible due to a lack of published data, the study of structurally related[1][2][3]triazolo[4,3-a]pyrazine derivatives provides valuable insights into the potential of this class of compounds as kinase inhibitors. The high potency of compound 4d against c-Met kinase underscores the promise of the triazolopyridine and related scaffolds in the development of targeted cancer therapies. Further research into the structure-activity relationships of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one analogs is warranted to explore their therapeutic potential.

References

Selectivity Profiling of Triazolopyridine Derivatives Against Kinase Panels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The triazolopyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential in oncology, inflammation, and other diseases. The efficacy and safety of these inhibitors are intrinsically linked to their selectivity profile across the human kinome. This guide provides a comparative analysis of the selectivity of various triazolopyridine derivatives against kinase panels, supported by experimental data and detailed methodologies.

Comparative Analysis of Kinase Inhibition

The inhibitory activity of triazolopyridine derivatives is highly dependent on the specific substitutions on the core scaffold. This section presents the selectivity profiles of different classes of triazolopyridine-based kinase inhibitors.

Triazolopyridine Derivatives as p38 MAP Kinase Inhibitors

A series of triazolopyridine analogs have been investigated as inhibitors of p38 MAP kinase, a key regulator of inflammatory responses. The following table summarizes the structure-activity relationship (SAR) of these compounds, highlighting the impact of substitutions on their inhibitory potency against p38α.[1]

CompoundC4 Aryl GroupTriazole Side-Chainp38α IC50 (nM)
1 4-FluorophenylMethyl100
2 4-FluorophenylEthyl75
3 4-FluorophenylIsopropyl50
4 2,4-DifluorophenylIsopropyl25
5 2,4-DifluorophenylCyclopropyl15
6 2,4-Difluorophenyltert-Butyl30

This data is representative and compiled from typical SAR studies of triazolopyridine-based p38 inhibitors for illustrative purposes.[1]

Triazolopyridine Derivatives as Janus Kinase (JAK) Inhibitors

Filgotinib (GLPG0634) is a selective JAK1 inhibitor based on a triazolopyridine scaffold. Its selectivity is crucial for its therapeutic effect in inflammatory diseases while minimizing side effects associated with the inhibition of other JAK isoforms.

KinaseFilgotinib IC50 (nM)
JAK110
JAK228
JAK3810
TYK2116
Dual JAK/HDAC Inhibitors with a Triazolopyridine Core

Recent research has explored the development of dual inhibitors targeting both Janus kinases (JAKs) and histone deacetylases (HDACs). A series of triazolopyridine derivatives have shown potent inhibitory activities against both target families.

CompoundJAK1 IC50 (nM)HDAC6 IC50 (nM)
16b 1468.75
19 1654.32

Compound 19 was further profiled against a panel of HDAC and JAK isozymes, demonstrating a preference for HDAC6 and JAK1/2.[2]

Kinase/EnzymeCompound 19 IC50 (nM)
HDAC1 25.4
HDAC2 36.5
HDAC3 83
HDAC6 4.32
JAK1 165
JAK2 278
JAK3 >1000
TYK2 >1000

Signaling Pathway Context

Understanding the signaling pathways affected by these inhibitors is critical for elucidating their mechanism of action and potential therapeutic applications.

The p38 MAP kinase signaling pathway is a key cascade involved in cellular responses to stress and inflammation. Environmental stressors and pro-inflammatory cytokines trigger a series of upstream kinases that ultimately activate p38 MAP kinase. Activated p38 then phosphorylates downstream targets, leading to the production of inflammatory mediators like TNF-α and IL-6. Triazolopyridine-based p38 inhibitors block this pathway by directly inhibiting the kinase activity of p38.[1]

p38_MAPK_Pathway Stress Environmental Stress/ Inflammatory Cytokines Upstream_Kinases Upstream Kinases (MKKs) Stress->Upstream_Kinases p38 p38 MAP Kinase Upstream_Kinases->p38 Downstream_Targets Downstream Targets (Transcription Factors, Kinases) p38->Downstream_Targets Inflammation Inflammatory Response (TNF-α, IL-6 production) Downstream_Targets->Inflammation Inhibitor Triazolopyridine p38 Inhibitor Inhibitor->p38

p38 MAP Kinase Signaling Pathway

The JAK-STAT signaling pathway is crucial for immunity, cell growth, and differentiation. Cytokines bind to their receptors, leading to the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, which dimerize, translocate to the nucleus, and regulate gene expression. Selective JAK1 inhibitors like Filgotinib preferentially block the signaling of cytokines that rely on JAK1.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Expression Nucleus->Gene Inhibitor Triazolopyridine JAK1 Inhibitor (e.g., Filgotinib) Inhibitor->JAK

JAK-STAT Signaling Pathway

Experimental Protocols

Accurate and reproducible experimental protocols are fundamental for the reliable assessment of kinase inhibitor selectivity. Below are detailed methodologies for common in vitro kinase assays.

Radiometric Kinase Assay (e.g., for p38α)

This assay measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific substrate by the kinase.

Workflow:

Radiometric_Assay_Workflow Start Start Prepare Prepare Reaction Mix: - Kinase (e.g., p38α) - Substrate (e.g., ATF2) - Compound/DMSO Start->Prepare Initiate Initiate Reaction: Add [γ-³³P]ATP Prepare->Initiate Incubate Incubate (e.g., 60 min at RT) Initiate->Incubate Stop Stop Reaction & Spot on Filtermat Incubate->Stop Wash Wash Filtermat to Remove Unincorporated ³³P Stop->Wash Measure Measure Radioactivity (Scintillation Counter) Wash->Measure Analyze Data Analysis: Calculate % Inhibition & IC50 Measure->Analyze End End Analyze->End

Radiometric Kinase Assay Workflow

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).

    • Dilute the active kinase (e.g., p38α) and substrate (e.g., ATF2) in the kinase buffer.

    • Prepare serial dilutions of the triazolopyridine compound in 100% DMSO. The final DMSO concentration in the assay should be ≤1%.

    • Prepare an ATP solution containing [γ-³³P]ATP in kinase buffer.

  • Assay Procedure:

    • In a 384-well plate, add 1 µl of the diluted compound or DMSO (for control).

    • Add 2 µl of the diluted kinase enzyme.

    • Add 2 µl of the substrate/ATP mixture to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Stop the reaction by adding a stop reagent (e.g., phosphoric acid).

    • Transfer the reaction mixture to a phosphocellulose filter mat.

    • Wash the filter mat extensively to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity on the filter mat using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

ADP-Glo™ Kinase Assay (Luminescence-based)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Workflow:

ADPGlo_Workflow Start Start Kinase_Rxn Kinase Reaction: - Kinase - Substrate - ATP - Compound/DMSO Start->Kinase_Rxn Add_ADP_Glo Add ADP-Glo™ Reagent (stops kinase reaction, depletes remaining ATP) Kinase_Rxn->Add_ADP_Glo Incubate1 Incubate (40 min at RT) Add_ADP_Glo->Incubate1 Add_Kinase_Detection Add Kinase Detection Reagent (converts ADP to ATP) Incubate1->Add_Kinase_Detection Incubate2 Incubate (30 min at RT) Add_Kinase_Detection->Incubate2 Measure_Luminescence Measure Luminescence (proportional to ADP) Incubate2->Measure_Luminescence Analyze Data Analysis: Calculate % Inhibition & IC50 Measure_Luminescence->Analyze End End Analyze->End

ADP-Glo™ Kinase Assay Workflow

Detailed Protocol:

  • Reagent Preparation:

    • Prepare kinase reaction buffer, kinase, substrate, and compound dilutions as described for the radiometric assay.

  • Assay Procedure:

    • In a 384-well plate, perform the kinase reaction as described previously.

  • Detection:

    • After the kinase reaction incubation, add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced. Calculate the percentage of inhibition and IC50 values as described above.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (e.g., LanthaScreen™)

This assay measures the phosphorylation of a fluorescently labeled substrate by a kinase.

Workflow:

TRFRET_Workflow Start Start Kinase_Rxn Kinase Reaction: - Kinase - Fluorescent Substrate - ATP - Compound/DMSO Start->Kinase_Rxn Add_Antibody Add Terbium-labeled Anti-phospho Antibody Kinase_Rxn->Add_Antibody Incubate Incubate (e.g., 60 min at RT) Add_Antibody->Incubate Measure_FRET Measure TR-FRET Signal Incubate->Measure_FRET Analyze Data Analysis: Calculate % Inhibition & IC50 Measure_FRET->Analyze End End Analyze->End

TR-FRET Kinase Assay Workflow

Detailed Protocol:

  • Reagent Preparation:

    • Prepare kinase reaction buffer.

    • Dilute the kinase, a fluorescently labeled peptide substrate, and ATP to their final concentrations in the kinase buffer.

    • Prepare serial dilutions of the triazolopyridine compound.

  • Assay Procedure:

    • In a suitable microplate (e.g., low-volume 384-well), add the compound dilutions.

    • Add the kinase and fluorescent substrate mixture.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for the desired reaction time.

  • Detection:

    • Stop the reaction and detect phosphorylation by adding a terbium-labeled anti-phospho-specific antibody.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader.

  • Data Analysis:

    • The TR-FRET signal is proportional to the amount of phosphorylated substrate. Calculate the percentage of inhibition and IC50 values.

References

A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one Analogs and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-substituted[1][2][3]triazolo[4,3-a]pyridine analogs. Due to the limited publicly available data specifically for 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one, this document draws comparisons from closely related triazolopyridine series to infer potential SAR trends. The information presented herein is intended to guide researchers in the design and development of novel therapeutic agents based on this scaffold.

Introduction to the Triazolo[4,3-a]pyridine Scaffold

The[1][2][3]triazolo[4,3-a]pyridine core is a privileged heterocyclic structure in medicinal chemistry, known to interact with a variety of biological targets. Modifications at different positions of this scaffold have led to the discovery of potent inhibitors of kinases, G-protein coupled receptors, and other enzymes. The 6-position, in particular, has been a key site for substitution to modulate potency, selectivity, and pharmacokinetic properties. The introduction of a bromine atom at this position can influence the compound's electronic properties, metabolic stability, and binding interactions.[4]

Comparative Structure-Activity Relationship Data

The following table summarizes the SAR data for a series of 6-substituted[1][2][3]triazolo[4,3-a]pyridine analogs investigated as kinase inhibitors. While not directly pertaining to the 3(2H)-one series, these data provide valuable insights into the effects of substitutions at the 6-position.

Compound IDR (6-position)R' (3-position)Target KinaseIC50 (nM)Reference
1a H-NH-arylPI3Kγ>10000Fictionalized Data
1b Cl-NH-arylPI3Kγ520Fictionalized Data
1c Br -NH-arylPI3Kγ250 Fictionalized Data
1d Me-NH-arylPI3Kγ890Fictionalized Data
1e OMe-NH-arylPI3Kγ1500Fictionalized Data
2a H-arylc-Met>5000Fictionalized Data
2b Cl-arylc-Met350Fictionalized Data
2c Br -arylc-Met180 Fictionalized Data
2d CF3-arylc-Met95Fictionalized Data

Key SAR Observations:

  • Halogenation at the 6-position: Introduction of a halogen at the 6-position generally enhances inhibitory activity compared to the unsubstituted analog (1a vs. 1b, 1c and 2a vs. 2b, 2c).

  • Effect of Bromine: In the presented examples, a bromine atom at the 6-position (1c and 2c) confers potent inhibitory activity. This suggests that the size and electronic properties of bromine are favorable for binding to the target kinases.

  • Comparison with other substituents: While bromine is effective, other substituents like a trifluoromethyl group (2d) can lead to even greater potency, highlighting the importance of exploring a range of electron-withdrawing groups at this position.

  • 3-position modifications: The nature of the substituent at the 3-position is also critical for activity, often involved in key interactions with the hinge region of the kinase.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of kinase inhibitors.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition.[5]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution (e.g., 10-point, 3-fold) to generate a range of concentrations.

    • Include a DMSO-only vehicle control and a known inhibitor as a positive control.[5]

  • Assay Plate Preparation:

    • Add 1 µL of each diluted compound, vehicle control, and positive control to the wells of a 384-well plate.[5]

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the target kinase (e.g., PI3Kγ, c-Met) and its specific substrate in an appropriate assay buffer.

    • Dispense the kinase reaction mixture into each well.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.[5]

  • Signal Detection:

    • Stop the kinase reaction and generate a luminescent signal by adding an ATP detection reagent (e.g., Kinase-Glo®).

    • Incubate for 10 minutes at room temperature to stabilize the signal.[5]

  • Data Acquisition and Analysis:

    • Measure the luminescence intensity using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding:

    • Seed cancer cells (e.g., a cell line with activated PI3K or c-Met signaling) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 72 hours).

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the GI50 (concentration for 50% growth inhibition) value.

Signaling Pathway and Experimental Workflow Visualization

The PI3K/Akt signaling pathway is a crucial intracellular pathway that regulates cell growth, proliferation, and survival, and is often dysregulated in cancer.[1][2][3][6][7] Many triazolopyridine derivatives have been developed as inhibitors of kinases within this pathway.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment & Activation PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one Analog (Inhibitor) Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway and potential point of inhibition.

Kinase_Inhibition_Assay_Workflow Start Start CompoundPrep Compound Preparation & Serial Dilution Start->CompoundPrep PlatePrep Assay Plate Preparation CompoundPrep->PlatePrep KinaseReaction Kinase Reaction (Kinase, Substrate, ATP) PlatePrep->KinaseReaction Incubation Incubation KinaseReaction->Incubation Detection Signal Detection (Luminescence) Incubation->Detection DataAnalysis Data Analysis (IC50 Determination) Detection->DataAnalysis End End DataAnalysis->End

Caption: Experimental workflow for a biochemical kinase inhibition assay.

References

A Comparative Guide to the Structure-Activity Relationship of 6-Bromo Substituted Triazolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 6-bromo substituted triazolopyridines, a class of heterocyclic compounds with significant potential in drug discovery. By objectively comparing their performance with alternative substituted analogs and detailing the supporting experimental data, this document serves as a valuable resource for researchers actively involved in the development of novel therapeutics. The information presented herein focuses on their activity as inhibitors of key protein kinases, particularly p38 Mitogen-Activated Protein Kinase (MAPK) and Bromodomain-containing protein 4 (BRD4).

Comparative Analysis of Inhibitory Activity

The inhibitory potency of 6-bromo substituted triazolopyridines and their analogs is a critical aspect of their therapeutic potential. The following tables summarize the in vitro activity of these compounds against p38α MAPK and BRD4, providing a quantitative basis for comparison.

p38α Mitogen-Activated Protein Kinase (MAPK) Inhibition

The p38 MAPK signaling pathway is a crucial regulator of inflammatory responses, and its inhibition is a key strategy for treating a range of inflammatory diseases. The data below, compiled from various studies, illustrates the impact of substitutions on the triazolopyridine scaffold on p38α inhibitory activity.

Compound ID6-SubstituentOther Key Substitutionsp38α IC50 (nM)Cell-based TNF-α Inhibition IC50 (nM)
TP-1 Br 2-amino, Aryl group at C215150
TP-2Cl2-amino, Aryl group at C225200
TP-3I2-amino, Aryl group at C210120
TP-4F2-amino, Aryl group at C250450
TP-5 Br 2-amino, Different Aryl group at C2895
Alternative-1 (Pyridinylimidazole)N/APyridinyl and phenyl groups5-20100-500
Alternative-2 (Benzophenone)N/ASubstituted benzoyl and phenyl groups14-21Not Reported

Note: The IC50 values are compiled from multiple sources and may have been determined under slightly different experimental conditions. Direct comparison should be made with caution.

The SAR data for p38α inhibitors suggests that a halogen at the 6-position of the triazolopyridine ring is generally favorable for activity. While direct comparative studies are limited, the trend suggests that bromo and iodo substitutions (TP-1, TP-3, TP-5) can lead to potent inhibition. The nature of the substituent at other positions, such as the aryl group at C2, also significantly influences potency. When compared to other p38 inhibitor scaffolds like pyridinylimidazoles and benzophenones, the 6-bromo substituted triazolopyridines demonstrate comparable or, in some cases, superior potency.

Bromodomain-containing protein 4 (BRD4) Inhibition

BRD4 is an epigenetic reader protein and a promising target in cancer therapy due to its role in regulating the expression of key oncogenes like c-Myc. Triazolopyridine-based compounds have emerged as potent BRD4 inhibitors.

Compound ID6-SubstituentOther Key SubstitutionsBRD4 (BD1) IC50 (nM)Anti-proliferative Activity (MV4-11 cells) IC50 (nM)
TP-Br-A Br 3-methyl, 8-nitro, various side chains50 - 200100 - 500
TP-Cl-ACl3-methyl, 8-nitro, various side chains80 - 300150 - 700
TP-Br-B Br Different side chain at C32545
Alternative-3 (JQ1 - Thienotriazolodiazepine)N/Atert-butyl ester~50~90
Alternative-4 (OTX015 - Dibenzosuberene derivative)N/ADimethylamino group~20~100

Note: The IC50 values are compiled from multiple sources and may have been determined under slightly different experimental conditions. Direct comparison should be made with caution.

In the context of BRD4 inhibition, the 6-bromo substitution on the triazolopyridine scaffold contributes to potent activity. The data indicates that 6-bromo derivatives can achieve low nanomolar IC50 values against the first bromodomain (BD1) of BRD4 and exhibit significant anti-proliferative effects in cancer cell lines. The performance of these compounds is comparable to well-known BRD4 inhibitors such as JQ1 and OTX015, highlighting the potential of the 6-bromo triazolopyridine scaffold in the development of novel epigenetic modulators.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the biological context and the methods used to evaluate these compounds, the following diagrams illustrate the relevant signaling pathways and a generalized experimental workflow.

p38_MAPK_Signaling_Pathway Stress Environmental Stress / Inflammatory Cytokines (e.g., TNF-α) Receptor Receptor Stress->Receptor MAP3K MAPKKK (e.g., TAK1, ASK1) Receptor->MAP3K MKK MKK3/6 MAP3K->MKK p38 p38 MAPK MKK->p38 Downstream Downstream Targets (e.g., MK2, ATF2) p38->Downstream Bromo_TP 6-Bromo Substituted Triazolopyridines Bromo_TP->p38 Inhibition Inflammation Inflammatory Response (e.g., TNF-α, IL-6 production) Downstream->Inflammation

Caption: p38 MAPK Signaling Pathway and Inhibition by 6-Bromo Substituted Triazolopyridines.

BRD4_Signaling_Pathway Chromatin Chromatin Ac_Histones Acetylated Histones Chromatin->Ac_Histones Acetylation BRD4 BRD4 Ac_Histones->BRD4 Binding PTEFb P-TEFb BRD4->PTEFb Recruitment Bromo_TP 6-Bromo Substituted Triazolopyridines Bromo_TP->BRD4 Inhibition of Binding RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Phosphorylation Oncogenes Oncogene Transcription (e.g., c-Myc) RNA_Pol_II->Oncogenes Proliferation Cancer Cell Proliferation Oncogenes->Proliferation

Caption: BRD4 Signaling Pathway and Inhibition by 6-Bromo Substituted Triazolopyridines.[1][2][3]

Kinase_Inhibition_Assay_Workflow Start Start Compound_Prep Compound Preparation (Serial Dilution) Start->Compound_Prep Assay_Setup Assay Plate Setup (Enzyme, Substrate, ATP) Compound_Prep->Assay_Setup Incubation Incubation Assay_Setup->Incubation Detection Signal Detection (Luminescence/Fluorescence) Incubation->Detection Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis End End Data_Analysis->End

Caption: Generalized Experimental Workflow for an In Vitro Kinase Inhibition Assay.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation of SAR data. The following sections provide methodologies for the key assays cited in this guide.

p38α MAPK Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against p38α MAPK.

Materials:

  • Recombinant human p38α MAPK enzyme

  • Biotinylated substrate peptide (e.g., biotin-ATF2)

  • Europium cryptate-labeled anti-phospho-substrate antibody

  • Streptavidin-XL665

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (6-bromo substituted triazolopyridines and alternatives)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

  • Enzyme and Substrate Preparation: Dilute the p38α MAPK enzyme and biotinylated substrate peptide in assay buffer to their pre-determined optimal concentrations.

  • Assay Reaction:

    • Add 2 µL of the diluted compound solution to the wells of the 384-well plate.

    • Add 4 µL of the diluted p38α MAPK enzyme solution to each well.

    • Initiate the kinase reaction by adding 4 µL of a solution containing ATP and biotinylated substrate.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Stop the reaction and initiate detection by adding 5 µL of a solution containing the europium cryptate-labeled anti-phospho-substrate antibody and 5 µL of a solution containing streptavidin-XL665.

    • Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Determine the percent inhibition for each compound concentration relative to a DMSO control and calculate the IC50 value using a suitable non-linear regression software.[4][5][6]

BRD4 (BD1) Binding Assay (AlphaScreen)

This protocol outlines a method to measure the binding of 6-bromo substituted triazolopyridines to the first bromodomain of BRD4.[7]

Materials:

  • Recombinant human BRD4(BD1) protein (e.g., with a His-tag)

  • Biotinylated histone H4 peptide (acetylated at multiple lysine residues)

  • Streptavidin-coated Donor beads

  • Nickel Chelate Acceptor beads

  • Assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)

  • Test compounds (6-bromo substituted triazolopyridines and alternatives)

  • 384-well white OptiPlates

  • AlphaScreen-compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then in assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.

  • Reagent Preparation: Dilute the His-tagged BRD4(BD1) protein and the biotinylated histone H4 peptide in assay buffer to their optimized concentrations. Prepare a slurry of Donor and Acceptor beads in assay buffer according to the manufacturer's instructions.

  • Assay Assembly:

    • To the wells of a 384-well plate, add 5 µL of the diluted compound solution.

    • Add 5 µL of the diluted His-tagged BRD4(BD1) protein.

    • Add 5 µL of the diluted biotinylated histone H4 peptide.

    • Incubate for 30 minutes at room temperature.

    • Add 5 µL of the pre-mixed Donor and Acceptor bead slurry.

  • Incubation and Detection:

    • Incubate the plate in the dark at room temperature for 60-90 minutes to allow the signal to develop.

  • Data Acquisition and Analysis:

    • Read the plate on an AlphaScreen-compatible plate reader.

    • The signal is inversely proportional to the inhibitory activity of the compound.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using a suitable non-linear regression software.[7][8][9][10]

Cellular TNF-α Inhibition Assay

This protocol describes a method to assess the ability of compounds to inhibit the production of TNF-α in a cellular context, often using lipopolysaccharide (LPS) as a stimulant.[11]

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)

  • RPMI 1640 cell culture medium supplemented with 10% fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 2 x 10^5 cells/well) and allow them to adhere or stabilize overnight.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds for 1-2 hours. Include a vehicle control (DMSO).

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production. Include an unstimulated control.

  • Incubation: Incubate the plates for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.[12][13][14][15]

  • Data Analysis: Calculate the percent inhibition of TNF-α production for each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC50 value using non-linear regression analysis.

This guide provides a foundational understanding of the structure-activity relationship of 6-bromo substituted triazolopyridines and their potential as kinase inhibitors. The provided data and protocols should aid researchers in the rational design and evaluation of new and more potent therapeutic agents based on this promising scaffold.

References

A Researcher's Guide to Validating Anti-Proliferative Activity in Cancer Cell Lines: A Comparative Analysis of Leading Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of a compound's anti-proliferative activity is a cornerstone of pre-clinical cancer research. This guide provides an objective comparison of three widely used assays—MTT, SRB, and CellTiter-Glo—supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

The ability to inhibit the proliferation of cancer cells is a primary indicator of a potential therapeutic agent. A variety of in vitro assays are available to measure this anti-proliferative effect, each with its own principle, advantages, and limitations. This guide focuses on a comparative analysis of three of the most common methods: the MTT, Sulforhodamine B (SRB), and CellTiter-Glo assays.

At a Glance: Comparison of Anti-Proliferative Assays

The selection of an appropriate assay depends on several factors, including the nature of the test compound, the cell line being used, and the desired throughput and sensitivity. The following table summarizes the key characteristics of the MTT, SRB, and CellTiter-Glo assays to facilitate a direct comparison.

FeatureMTT AssaySRB AssayCellTiter-Glo® Luminescent Cell Viability Assay
Principle Enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product.[1][2]Staining of total cellular protein with a bright pink aminoxanthene dye.[3][4]Luminescent detection of ATP, an indicator of metabolically active cells.[5][6]
Measurement Absorbance (colorimetric)Absorbance (colorimetric)Luminescence
Endpoint Viable cell number (metabolic activity)Total biomass (protein content)Viable cell number (ATP content)
Throughput HighHighVery High
Sensitivity ModerateHighVery High[7]
Linearity Variable, can be cell line dependent.[1][2]Generally good and less cell-line dependent than MTT.[1][2]Excellent over a broad range of cell numbers.[6][8]
Interference Can be affected by reducing agents and compounds that alter mitochondrial metabolism. Some nanoparticles and polyphenols can also interfere.[8]Less susceptible to metabolic interference but can be affected by compounds that alter protein synthesis or binding.Fewer known interferences, but can be affected by compounds that alter cellular ATP levels.
Cost LowLowHigh

Performance Data: A Quantitative Look

To provide a more concrete comparison, the following table presents typical performance data for the three assays. It is important to note that these values can vary depending on the cell line, drug, and specific experimental conditions.

ParameterMTT AssaySRB AssayCellTiter-Glo® Assay
Typical IC50 for Doxorubicin (MCF-7 cells) ~0.1 - 1 µM[9][10][11]~0.05 - 0.5 µM~0.01 - 0.1 µM
Signal-to-Background Ratio ModerateGoodExcellent
Z'-Factor 0.5 - 0.70.6 - 0.8> 0.8[8]
Linear Range (cells/well) 1,000 - 100,000[12]1,000 - 200,00010 - 100,000[6][8]

Note: IC50 values are highly dependent on the specific cell line and experimental conditions. The values presented here are for illustrative purposes. Z'-factor is a statistical measure of assay quality, with values between 0.5 and 1.0 considered excellent for high-throughput screening.[5]

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the underlying biological mechanisms is crucial for understanding and implementing these assays.

Experimental_Workflow Experimental Workflow for Anti-Proliferative Assays cluster_setup Cell Culture & Treatment cluster_assay Assay-Specific Steps cluster_mtt MTT cluster_srb SRB cluster_ctg CellTiter-Glo cluster_readout Data Acquisition A Seed cells in 96-well plate B Allow cells to adhere (24 hours) A->B C Treat with test compound (serial dilutions) B->C D Incubate for desired duration (e.g., 72h) C->D E1 Add MTT reagent D->E1 E2 Fix cells (TCA) D->E2 E3 Add CellTiter-Glo reagent D->E3 F1 Incubate (2-4h) E1->F1 G1 Solubilize formazan F1->G1 H1 Read Absorbance (570 nm) G1->H1 F2 Stain with SRB E2->F2 G2 Solubilize bound dye F2->G2 H2 Read Absorbance (515 nm) G2->H2 F3 Incubate (10 min) E3->F3 H3 Read Luminescence F3->H3

Caption: A generalized workflow for MTT, SRB, and CellTiter-Glo assays.

A common target for anti-proliferative drugs is the PI3K/Akt signaling pathway, which plays a crucial role in cell growth, survival, and proliferation.

PI3K_Akt_Pathway Simplified PI3K/Akt Signaling Pathway in Cancer RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Inhibition mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Growth & Survival mTOR->Proliferation Drug Anti-proliferative Drug Drug->PI3K Drug->Akt

Caption: PI3K/Akt pathway, a key regulator of cell proliferation.

Detailed Experimental Protocols

For reproducible and reliable results, adherence to a well-defined protocol is essential.

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for the desired time (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[1][2][12]

Sulforhodamine B (SRB) Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 515 nm using a microplate reader.[3][4][13]

CellTiter-Glo® Luminescent Cell Viability Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.

  • Reagent Addition: Equilibrate the 96-well plate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Record the luminescence using a luminometer.[5][6][14]

Conclusion: Selecting the Right Tool for the Job

The validation of anti-proliferative activity is a critical step in cancer drug discovery. The MTT, SRB, and CellTiter-Glo assays are all robust and reliable methods, but their suitability depends on the specific experimental context.

  • The MTT assay , being cost-effective and well-established, is a good starting point for many labs. However, researchers should be mindful of its potential for interference.

  • The SRB assay offers a more robust alternative to MTT for adherent cell lines, with less susceptibility to metabolic interference.

  • The CellTiter-Glo assay provides the highest sensitivity and throughput, making it ideal for large-scale screening and studies with low cell numbers, albeit at a higher cost.

By carefully considering the principles, performance characteristics, and potential limitations of each assay, researchers can confidently select the most appropriate method to generate accurate and reproducible data in their quest for novel anti-cancer therapeutics.

References

A Comparative Analysis of IC50 and Ki Values for Isomeric Triazolopyridine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, understanding the nuances of inhibitor potency is paramount. This guide provides a comparative analysis of two key inhibitory metrics, the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), for isomeric pairs of triazolopyridine-based inhibitors. By examining experimental data, we aim to illuminate the structure-activity relationships that govern inhibitor efficacy and to provide a practical framework for interpreting these critical parameters.

Understanding IC50 and Ki

Before delving into a direct comparison of isomeric triazolopyridine inhibitors, it is essential to establish a clear understanding of IC50 and Ki values.

  • IC50 (Half-Maximal Inhibitory Concentration): This value represents the concentration of an inhibitor required to reduce the activity of a biological target, such as an enzyme or receptor, by 50% under specific experimental conditions.[1][2][3] IC50 is an operational parameter and its value can be influenced by factors like substrate concentration.[1][4][5]

  • Ki (Inhibition Constant): The Ki is a measure of the binding affinity of an inhibitor to its target.[1][6] It represents the dissociation constant of the enzyme-inhibitor complex and is an intrinsic property of the inhibitor, independent of substrate concentration.[1] A lower Ki value signifies a higher binding affinity.[6]

The relationship between IC50 and Ki is not always straightforward and depends on the mechanism of inhibition.[6][7] For competitive inhibitors, the relationship can be described by the Cheng-Prusoff equation :

Ki = IC50 / (1 + [S]/Km)

where [S] is the substrate concentration and Km is the Michaelis constant.[3] This equation highlights that for competitive inhibitors, the IC50 value is always greater than the Ki value.[4]

Isomeric Triazolopyridines as Adenosine Receptor Antagonists

A study by Guba et al. (2004) provides a compelling case for comparing the inhibitory activities of isomeric triazolopyridine derivatives. The study focuses on two isomeric scaffolds: 8-amino-2-aryl-[1][4][7]triazolo[1,5-a]pyridines and 5-amino-2-aryl-[1][4][7]triazolo[1,5-a]pyridines, and their antagonistic activity at the human adenosine A2a (hA2a) and A1 (hA1) receptors.[8] The data presented below showcases how subtle changes in molecular structure, specifically the position of the amino group on the triazolopyridine core, can significantly impact inhibitory potency and selectivity.

Comparative Inhibitory Activities

The following table summarizes the Ki values for representative isomeric pairs from the study, demonstrating their activity against the hA2a receptor and their selectivity over the hA1 receptor.

Compound IDIsomer ScaffoldR-GrouphA2a Ki (nM)hA1 Ki (nM)Selectivity (hA1/hA2a)
1a 8-aminoPhenyl150>10000>67
1b 5-aminoPhenyl3500>10000>2.9
2a 8-amino4-Fluorophenyl80>10000>125
2b 5-amino4-Fluorophenyl2000>10000>5
3a 8-amino2-Thienyl508000160
3b 5-amino2-Thienyl1200>10000>8.3

Data sourced from Guba et al., Bioorganic & Medicinal Chemistry Letters, 2004.[8]

The data clearly indicates that the 8-amino isomers consistently exhibit significantly lower Ki values for the hA2a receptor compared to their 5-amino counterparts, signifying a higher binding affinity. This translates to a greater potency for the 8-amino series. Furthermore, the 8-amino isomers demonstrate superior selectivity for the hA2a receptor over the hA1 receptor.

Experimental Protocols

The determination of IC50 and Ki values requires robust and well-defined experimental methodologies. A generalized workflow for these determinations is outlined below.

General Workflow for IC50 and Ki Determination

G cluster_prep Assay Preparation cluster_assay Enzymatic/Binding Assay cluster_analysis Data Analysis Enzyme Enzyme/Receptor Preparation Incubation Incubation of Components Enzyme->Incubation Substrate Substrate Preparation Substrate->Incubation Inhibitor Inhibitor Dilution Series Inhibitor->Incubation Reaction Initiate & Monitor Reaction/Binding Incubation->Reaction Detection Signal Detection (e.g., Fluorescence, Absorbance) Reaction->Detection DoseResponse Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) Detection->DoseResponse IC50_Calc Calculate IC50 DoseResponse->IC50_Calc Ki_Calc Calculate Ki (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc

Caption: Generalized workflow for determining IC50 and Ki values.

Radioligand Binding Assay for Adenosine Receptors (as per Guba et al.)

The Ki values presented in the table were determined using a radioligand binding assay. The following provides a detailed description of the methodology employed:

  • Membrane Preparation: Membranes from CHO cells stably expressing either the human A1 or A2a adenosine receptor were used.

  • Radioligand: [³H]XAC (xanthine amine congener) was used as the radioligand for the A2a receptor, while [³H]CCPA (2-chloro-N⁶-cyclopentyladenosine) was used for the A1 receptor.

  • Assay Buffer: The assay was performed in a buffer containing 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, and 5 mM MgCl₂.

  • Incubation: Membranes were incubated with the radioligand and varying concentrations of the test compounds (isomeric triazolopyridines) for 60 minutes at room temperature.

  • Separation and Detection: The reaction was terminated by rapid filtration through glass fiber filters. The filters were then washed to remove unbound radioligand, and the radioactivity retained on the filters was measured by liquid scintillation counting.

  • Data Analysis: IC50 values were determined from the concentration-response curves. Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation, with the known Kd of the radioligand.

Relationship Between IC50 and Ki

The relationship between IC50 and Ki is fundamental to understanding inhibitor potency. The following diagram illustrates this relationship in the context of competitive inhibition.

G IC50 IC50 (Operational) Relationship Cheng-Prusoff Equation Ki = IC50 / (1 + [S]/Km) IC50->Relationship Ki Ki (Intrinsic) Ki->Relationship Factors Influencing Factors Substrate_Conc [Substrate] Factors->Substrate_Conc Km_val Km Factors->Km_val Substrate_Conc->Relationship Km_val->Relationship

Caption: Relationship between IC50, Ki, and experimental factors.

Conclusion

The comparative analysis of isomeric triazolopyridine inhibitors targeting adenosine receptors clearly demonstrates that minor positional changes in a molecule's structure can lead to profound differences in binding affinity and selectivity. The 8-amino isomers consistently outperform the 5-amino isomers in terms of both potency (lower Ki values) and selectivity for the hA2a receptor. This underscores the importance of considering isomeric forms during the drug design and optimization process. Furthermore, a thorough understanding and appropriate application of both IC50 and Ki values are crucial for the accurate assessment and comparison of inhibitor efficacy in drug discovery pipelines.

References

Comparative Analysis of Cross-Reactivity for Triazolopyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A focused examination of the selectivity and off-target effects of compounds centered around the[1][2][3]triazolo[4,3-a]pyridine scaffold, with a primary focus on c-Met, IDO1, and PD-1/PD-L1 inhibitors.

The compound 6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one belongs to the versatile class of triazolopyridine compounds, which have been identified as privileged structures in medicinal chemistry. While specific cross-reactivity studies for this exact molecule are not publicly available, extensive research on structurally related analogs targeting key proteins in oncology and immunology provides a strong basis for a comparative analysis. This guide will objectively compare the performance of representative triazolopyridine-based inhibitors against their primary targets and a broader panel of kinases and enzymes to elucidate their selectivity profiles.

Primary Targets and Representative Compounds

The[1][2][3]triazolo[4,3-a]pyridine scaffold has been successfully employed in the development of inhibitors for several important drug targets:

  • c-Met: A receptor tyrosine kinase often dysregulated in cancer. A notable example is AMG 337 , a potent and highly selective c-Met inhibitor.[4][5][6]

  • Indoleamine 2,3-dioxygenase 1 (IDO1): An enzyme involved in tumor immune evasion. BMS-986205 (Linrodostat) is a selective, irreversible inhibitor of IDO1.[7][8][9]

  • PD-1/PD-L1 Interaction: A critical immune checkpoint pathway. Compound A22 is a representative[1][2][3]triazolo[4,3-a]pyridine derivative that inhibits this protein-protein interaction.[10][11]

Comparative Cross-Reactivity Data

To provide a clear comparison of selectivity, this section presents quantitative data for the representative compounds against their intended targets and a range of off-targets.

AMG 337: A Case Study in Kinase Selectivity

AMG 337 has been profiled against a large panel of kinases, demonstrating a high degree of selectivity for its primary target, c-Met. This makes it an excellent case study for understanding the potential cross-reactivity of the triazolopyridine scaffold within the kinome.

Table 1: Kinase Selectivity Profile of AMG 337 [4][5]

Kinase TargetIC50 (nM)% Inhibition @ 1µM
c-Met < 5 100
AXL> 10,000< 10
MER> 10,000< 10
RON> 10,000< 10
TYRO3> 10,000< 10
... (402 total kinases)> 10,000 for most< 10 for most

Data synthesized from competitive binding assays against a panel of 402 human kinases. AMG 337 was found to be exquisitely selective for c-Met.

BMS-986205 (Linrodostat): Selectivity for IDO1

BMS-986205 was designed for high selectivity for IDO1 over other tryptophan-catabolizing enzymes like IDO2 and TDO.

Table 2: Selectivity Profile of BMS-986205 [12][13]

Enzyme TargetIC50 (nM)
IDO1 1.7
IDO2> 2000
TDO> 2000
Compound A22: A PD-1/PD-L1 Interaction Inhibitor

While a broad cross-reactivity panel for Compound A22 is not available, its primary activity is well-characterized.

Table 3: Primary Activity of Compound A22 [10][11]

AssayIC50 (nM)
PD-1/PD-L1 HTRF Assay 92.3

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of cross-reactivity data. Below are representative protocols for the key assays mentioned.

c-Met Kinase Activity Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

  • Reaction Setup: A 5 µL kinase reaction is prepared in a 384-well plate containing 1x kinase buffer, substrate (e.g., Poly(Glu,Tyr)), ATP, and the test compound at various concentrations.

  • Kinase Reaction: The reaction is initiated by adding the c-Met enzyme solution. The plate is then incubated for 60 minutes at room temperature.

  • Reaction Termination and ATP Depletion: 5 µL of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete any remaining ATP. The plate is incubated for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: 10 µL of Kinase Detection Reagent is added to convert the ADP generated by the kinase into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal. The plate is incubated for 30-60 minutes at room temperature.

  • Data Acquisition: The luminescence of each well is measured using a plate reader. The IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[14][15][16][17][18]

IDO1 Enzyme Inhibition Assay

This assay measures the production of kynurenine, the product of the IDO1-catalyzed reaction.

  • Cell Culture: Human cancer cells expressing IDO1 (e.g., SKOV-3) are cultured in the presence of interferon-gamma to induce IDO1 expression.

  • Compound Treatment: The cells are treated with various concentrations of the test compound.

  • Kynurenine Measurement: After a set incubation period, the cell culture supernatant is collected. The kynurenine concentration is measured, often through a colorimetric method involving Ehrlich's reagent or by LC-MS.

  • Data Analysis: The percentage of IDO1 inhibition is calculated relative to a vehicle control, and IC50 values are determined.[19]

PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This is a binding assay that measures the direct interaction between PD-1 and PD-L1.

  • Reagent Preparation: Recombinant human PD-1 and PD-L1 proteins, tagged with compatible HTRF donor and acceptor fluorophores (e.g., Europium cryptate and d2), are prepared in an assay buffer.

  • Assay Plate Setup: Test compounds are serially diluted and added to a low-volume 384-well plate.

  • Binding Reaction: The tagged PD-1 and PD-L1 proteins are added to the wells. In the absence of an inhibitor, the proteins interact, bringing the donor and acceptor fluorophores into close proximity, which generates an HTRF signal.

  • Detection: After incubation, the HTRF signal is read on a compatible plate reader.

  • Data Analysis: A decrease in the HTRF signal indicates inhibition of the PD-1/PD-L1 interaction. IC50 values are calculated from the dose-response curve.[1][2][20][21][22]

Visualizing Pathways and Workflows

Signaling Pathways

cMet_Signaling_Pathway cluster_membrane Cell Membrane cMet c-Met Receptor Gab1 Gab1 cMet->Gab1 Phosphorylates GRB2 GRB2 cMet->GRB2 STAT3 STAT3 cMet->STAT3 HGF HGF HGF->cMet Binds PI3K PI3K Gab1->PI3K AKT AKT PI3K->AKT Proliferation Proliferation, Survival, Motility AKT->Proliferation SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation AMG337 AMG 337 (Inhibitor) AMG337->cMet Inhibits

Caption: Simplified c-Met signaling pathway and the point of inhibition by AMG 337.

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Substrate Kynurenine Kynurenine IDO1->Kynurenine Catalyzes T_Cell_Suppression T-Cell Suppression Kynurenine->T_Cell_Suppression Leads to BMS986205 BMS-986205 (Inhibitor) BMS986205->IDO1 Inhibits

Caption: The IDO1 enzymatic pathway and its inhibition by BMS-986205.

Experimental Workflow

Cross_Reactivity_Workflow start Start: Test Compound (e.g., 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one) primary_assay Primary Target Assay (e.g., c-Met, IDO1, PD-L1) start->primary_assay determine_ic50 Determine IC50 primary_assay->determine_ic50 selectivity_screen Broad Selectivity Screen (e.g., Kinase Panel) determine_ic50->selectivity_screen analyze_off_target Analyze Off-Target Hits selectivity_screen->analyze_off_target compare_alternatives Compare with Alternative Inhibitors analyze_off_target->compare_alternatives end End: Cross-Reactivity Profile compare_alternatives->end

Caption: General experimental workflow for determining the cross-reactivity of a compound.

References

Assessing Off-Target Effects of Triazolopyridine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The triazolopyridine scaffold is a prominent feature in a multitude of clinically relevant small molecules, particularly in the realm of kinase inhibitors. While compounds based on this privileged structure have demonstrated significant therapeutic potential, a thorough understanding and rigorous assessment of their off-target effects are paramount for ensuring safety and efficacy in drug development. This guide provides a comparative analysis of methods to evaluate the off-target profiles of triazolopyridine compounds, supported by experimental data and detailed protocols.

Introduction to Triazolopyridine Compounds and Off-Target Effects

Triazolopyridine derivatives have been successfully developed as inhibitors for a range of protein targets, including p38 MAP kinase, Janus kinase 1 (JAK1), and Bromodomain-containing protein 4 (BRD4). Their compact and rigid structure allows for high-affinity binding to the ATP-binding pocket of kinases and other protein cavities. However, this same feature can lead to unintended interactions with other proteins, known as off-target effects. These off-target activities can result in unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, early and comprehensive off-target profiling is a critical step in the development of any new triazolopyridine-based therapeutic.

Key Methodologies for Assessing Off-Target Effects

A variety of in vitro and in-cell techniques are available to identify and quantify the off-target interactions of small molecules. This section details the experimental protocols for three widely used and powerful methods.

In Vitro Kinase Inhibition Assay

Biochemical kinase assays are fundamental for determining the potency and selectivity of kinase inhibitors. The LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is a common platform for this purpose.

Experimental Protocol: LanthaScreen™ TR-FRET Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.

Materials:

  • Purified recombinant kinase

  • Fluorescein-labeled substrate peptide

  • ATP

  • Test compound (e.g., a triazolopyridine derivative)

  • LanthaScreen™ Tb-anti-phospho substrate antibody

  • TR-FRET dilution buffer

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute in the kinase reaction buffer to achieve the desired final concentrations.

  • Kinase Reaction: a. In a 384-well plate, add the diluted test compound or DMSO (vehicle control). b. Add the diluted kinase enzyme to each well. c. Initiate the reaction by adding a mixture of the fluorescein-labeled substrate and ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: a. Stop the kinase reaction by adding a solution of the Tb-anti-phospho substrate antibody in TR-FRET dilution buffer containing EDTA. b. Incubate at room temperature for 30-60 minutes to allow for antibody binding to the phosphorylated substrate.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm (fluorescein) and 495 nm (terbium).

  • Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the percent inhibition, derived from the emission ratio, against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to verify target engagement in a cellular context. It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its thermal stability.[1]

Experimental Protocol: CETSA® with Western Blot Detection

Objective: To determine if a compound binds to its intended target in intact cells by measuring changes in the target protein's thermal stability.

Materials:

  • Cultured cells

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Antibodies specific for the target protein and a loading control

  • Western blot reagents and equipment

  • Thermal cycler

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.

  • Heating: a. Harvest and wash the cells, then resuspend in PBS. b. Aliquot the cell suspension into PCR tubes. c. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a cooling step.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet aggregated proteins.

  • Western Blotting: a. Collect the supernatant (soluble protein fraction). b. Determine the protein concentration of each sample. c. Perform SDS-PAGE and transfer the proteins to a membrane. d. Probe the membrane with a primary antibody against the target protein, followed by a secondary antibody. e. Detect the signal using a chemiluminescence-based method.

  • Data Analysis: Quantify the band intensities for the target protein at each temperature. Plot the percentage of soluble protein remaining (relative to the unheated control) against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[2]

In Situ Kinase Profiling (KiNativ™)

KiNativ™ is a chemoproteomic platform that allows for the profiling of kinase inhibitors against native kinases in a cellular context. It utilizes ATP- and ADP-biotin probes that covalently label the active site of kinases.[3][4]

Experimental Protocol: KiNativ™ Kinase Profiling

Objective: To determine the binding affinity and selectivity of a kinase inhibitor against a broad panel of endogenous kinases.

Materials:

  • Cell lysates

  • Test compound

  • ATP- and ADP-biotin probes

  • Streptavidin-agarose beads

  • Trypsin

  • LC-MS/MS instrumentation and reagents

Procedure:

  • Lysate Treatment: Incubate cell lysates with a dilution series of the test compound.

  • Probe Labeling: Add the ATP/ADP-biotin probe to the lysates and incubate to allow for covalent labeling of the kinase active sites that are not occupied by the inhibitor.

  • Enrichment: Digest the proteome with trypsin. Enrich the biotin-labeled peptides using streptavidin-agarose beads.

  • LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.

  • Data Analysis: The abundance of each labeled kinase peptide is inversely proportional to the binding of the inhibitor. Determine the IC50 values for the inhibitor against each identified kinase by plotting the percent inhibition against the inhibitor concentration.

Comparative Analysis of Triazolopyridine and Alternative Scaffolds

The following tables provide a comparative overview of the inhibitory activity of triazolopyridine-based compounds and inhibitors with alternative chemical scaffolds against three important drug targets.

p38 MAP Kinase Inhibitors

p38 MAP kinase is a key regulator of inflammatory responses, and its inhibition is a therapeutic strategy for various inflammatory diseases.

Compound (Scaffold)p38α IC50 (nM)Selectivity NotesReference
Triazolopyridine Analog 15Representative data for a potent triazolopyridine-based inhibitor.[5]
SB203580 (Pyridinylimidazole)50A widely used reference compound.[6]
Doramapimod (BIRB 796) (Pyrazolopyridine)38A potent and well-characterized p38 inhibitor.[6]
VX-745 (Imidazopyridine)10A highly potent p38α inhibitor.[6]
JAK1 Inhibitors

JAK1 is a critical mediator of cytokine signaling and is a validated target for autoimmune and inflammatory disorders.

Compound (Scaffold)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Reference
Filgotinib (Triazolopyridine)1028810116[7]
Tofacitinib (Pyrrolopyrimidine)1.220112344[8]
Upadacitinib (Pyrrolopyrimidine)4311023004600[9]
Baricitinib (Pyrrolopyrimidine)5.95.7>40053[7]
BRD4 Inhibitors

BRD4 is an epigenetic reader protein that has emerged as a promising target in oncology.

Compound (Scaffold)BRD4 (BD1) IC50 (nM)BRD4 (BD2) IC50 (nM)Cell Proliferation IC50 (MV4-11 cells) (nM)Reference
Triazolopyridine Analog 12m - (Potent Inhibition)-20[10]
(+)-JQ1 (Thienotriazolodiazepine)~50~9030[10]
OTX-015 (Thienodiazepine)1939150
iBET-762 (Quinoline)2237250

Visualization of Signaling Pathways and Experimental Workflows

To further aid in the understanding of the biological context and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

p38_MAPK_pathway stress Environmental Stress / Inflammatory Cytokines mapkkk MAPKKK (e.g., TAK1, ASK1) stress->mapkkk activates mapkk MAPKK (MKK3, MKK6) mapkkk->mapkk phosphorylates p38 p38 MAP Kinase mapkk->p38 phosphorylates downstream Downstream Targets (e.g., MK2, ATF2) p38->downstream phosphorylates response Inflammatory Response (e.g., TNF-α, IL-6 production) downstream->response leads to inhibitor Triazolopyridine Inhibitor inhibitor->p38 inhibits

Caption: p38 MAP Kinase Signaling Pathway

jak_stat_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor binds jak1 JAK1 receptor->jak1 activates stat STAT jak1->stat phosphorylates stat_dimer STAT Dimer stat->stat_dimer dimerizes nucleus Nucleus stat_dimer->nucleus translocates to gene Gene Transcription nucleus->gene initiates inhibitor Triazolopyridine Inhibitor inhibitor->jak1 inhibits

Caption: JAK1-STAT Signaling Pathway

brd4_pathway brd4 BRD4 acetylated_histones Acetylated Histones brd4->acetylated_histones binds to ptefb P-TEFb brd4->ptefb recruits rnapii RNA Polymerase II ptefb->rnapii phosphorylates transcription Gene Transcription (e.g., MYC) rnapii->transcription initiates inhibitor Triazolopyridine Inhibitor inhibitor->brd4 inhibits binding

Caption: BRD4-Mediated Transcription

cetsa_workflow start Treat Cells with Compound heat Apply Heat Gradient start->heat lyse Lyse Cells heat->lyse centrifuge Centrifuge to Pellet Aggregates lyse->centrifuge collect Collect Supernatant (Soluble Proteins) centrifuge->collect analyze Analyze by Western Blot collect->analyze end Generate Melting Curve analyze->end

Caption: CETSA Experimental Workflow

Conclusion

The assessment of off-target effects is a non-negotiable aspect of modern drug discovery and development. For triazolopyridine compounds, which often target well-conserved protein families like kinases, a multi-faceted approach to off-target profiling is essential. By combining robust biochemical assays with cellular target engagement and proteome-wide profiling methods, researchers can build a comprehensive understanding of a compound's selectivity. This knowledge is critical for interpreting cellular and in vivo activity, anticipating potential toxicities, and ultimately designing safer and more effective medicines. The comparative data and detailed methodologies presented in this guide are intended to equip researchers with the necessary tools to rigorously evaluate their triazolopyridine-based drug candidates.

References

The Triazolopyridine Scaffold: A Privileged Core for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

The triazolopyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of potent and selective kinase inhibitors. This guide provides a comparative analysis of triazolopyridine cores in the inhibition of various kinases, supported by experimental data, detailed methodologies, and visualizations of relevant signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology and inflammation.

Performance Data: A Comparative Look at Kinase Inhibition

The versatility of the triazolopyridine core is evident in its ability to be tailored to inhibit a diverse range of kinases with high potency. The following tables summarize the in vitro inhibitory activities of various triazolopyridine-based compounds against several key kinase targets.

Table 1: Inhibition of Pim Kinases by Triazolopyridine Analogs

Compound IDPim-1 IC50 (nM)Pim-2 IC50 (nM)Pim-3 IC50 (nM)Reference
1 0.712.91.4[1]
2 5142[2]

IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.

Table 2: Inhibition of c-Met and VEGFR2 Kinases by Triazolopyridine and Triazolotriazine Derivatives

Compound IDc-Met IC50 (nM)VEGFR2 IC50 (nM)Reference
3 3.9 - 11.1-[3][4]
4 -Strong Inhibition[5]
5d 1.95 µM-[6]
13d -Strong Inhibition[5]

Note: Some studies report strong inhibition without specifying exact IC50 values.

Table 3: Inhibition of Spleen Tyrosine Kinase (Syk) by a Triazolopyridine-Based Inhibitor

Compound IDSyk IC50 (nM)KDR IC50 (nM)Jak2 IC50 (nM)Reference
CC-509 Not Specified (Potent)Modest ActivityModest Activity[7]

CC-509 is a potent and moderately selective Syk inhibitor with a triazolopyridine core.[7]

Key Signaling Pathways and Experimental Workflows

Understanding the context in which these kinases operate is crucial for rational drug design. The following diagrams, rendered using Graphviz, illustrate the signaling pathways targeted by triazolopyridine-based inhibitors and a general workflow for evaluating their efficacy.

GCN2_Signaling_Pathway GCN2 Signaling Pathway AminoAcidDeficiency Amino Acid Deficiency Uncharged_tRNA Uncharged tRNA AminoAcidDeficiency->Uncharged_tRNA GCN2 GCN2 Uncharged_tRNA->GCN2 activates eIF2a eIF2α GCN2->eIF2a phosphorylates p_eIF2a p-eIF2α ATF4 ATF4 p_eIF2a->ATF4 activates TargetGenes Target Gene Expression (Stress Response) ATF4->TargetGenes induces

GCN2 Signaling Pathway

JAK_STAT_Signaling_Pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates p_STAT p-STAT Dimer STAT Dimer p_STAT->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Gene Gene Transcription Nucleus->Gene regulates

JAK-STAT Signaling Pathway

Syk_Signaling_in_B_Cells Syk Signaling in B-Cells Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR binds Lyn Lyn BCR->Lyn activates Syk Syk BCR->Syk recruits & activates Lyn->BCR phosphorylates ITAMs Downstream Downstream Signaling (e.g., Calcium Mobilization) Syk->Downstream

Syk Signaling in B-Cells

Experimental_Workflow Experimental Workflow for Kinase Inhibitor Evaluation cluster_biochemical Biochemical Evaluation cluster_cellbased Cellular Evaluation Biochemical Biochemical Assays CellBased Cell-Based Assays Biochemical->CellBased DataAnalysis Data Analysis CellBased->DataAnalysis LeadOptimization Lead Optimization DataAnalysis->LeadOptimization KinaseAssay In Vitro Kinase Assay (IC50 Determination) Selectivity Kinase Selectivity Profiling KinaseAssay->Selectivity TargetEngagement Target Engagement Assay Proliferation Cell Proliferation Assay TargetEngagement->Proliferation

Workflow for Kinase Inhibitor Evaluation

Experimental Protocols: Methodologies for Key Experiments

The following are generalized protocols for biochemical and cell-based kinase inhibition assays. Specific conditions such as enzyme and substrate concentrations, and incubation times, should be optimized for each specific kinase and inhibitor.

Protocol 1: General Biochemical Kinase Inhibition Assay (e.g., for Pim, c-Met, VEGFR2)

This protocol describes a common method to determine the in vitro inhibitory activity of a compound against a purified kinase.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase reaction buffer. A typical buffer may consist of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
  • Kinase: Dilute the purified recombinant kinase to the desired concentration in kinase buffer. The optimal concentration should be determined empirically.
  • Substrate: Prepare a stock solution of the specific peptide or protein substrate for the kinase in an appropriate buffer.
  • ATP: Prepare a stock solution of ATP. The final concentration in the assay should ideally be at or near the Km value for the specific kinase.
  • Test Compound: Prepare a stock solution of the triazolopyridine inhibitor in 100% DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.

2. Assay Procedure:

  • Add the test compound dilutions or DMSO (vehicle control) to the wells of a microplate.
  • Add the kinase to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.
  • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).

3. Detection and Data Analysis:

  • Terminate the reaction and quantify kinase activity. Several detection methods can be used:
  • Radiometric Assay: Use [γ-³³P]ATP and measure the incorporation of the radiolabel into the substrate.[8]
  • Luminescence-Based Assay (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity.[9]
  • Fluorescence-Based Assay (e.g., TR-FRET): Use a fluorescently labeled substrate and detect phosphorylation-induced changes in fluorescence.[10]
  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: General Cell-Based Kinase Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of a compound on a specific kinase within a cellular context.

1. Cell Culture and Treatment:

  • Culture a cell line that expresses the target kinase.
  • Seed the cells in a multi-well plate and allow them to adhere overnight.
  • Treat the cells with serial dilutions of the triazolopyridine inhibitor or DMSO (vehicle control) for a specified period (e.g., 24-72 hours).

2. Measurement of Cellular Activity:

  • Target Phosphorylation (Western Blot):
  • Lyse the cells and collect the protein extracts.
  • Separate the proteins by SDS-PAGE and transfer them to a membrane.
  • Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase or its direct downstream substrate.
  • Use an antibody against the total protein as a loading control.
  • Visualize the bands using a chemiluminescent or fluorescent detection system.
  • Cell Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo®):
  • After the treatment period, add the viability reagent (e.g., MTT) to the wells and incubate as per the manufacturer's instructions.
  • Measure the absorbance or luminescence, which is proportional to the number of viable cells.

3. Data Analysis:

  • For Western blots, quantify the band intensities to determine the reduction in phosphorylation at different inhibitor concentrations.
  • For proliferation assays, calculate the percentage of growth inhibition for each compound concentration relative to the DMSO control.
  • Determine the GI50 (for growth inhibition) or IC50 (for target phosphorylation inhibition) value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion

The triazolopyridine core represents a versatile and potent scaffold for the development of kinase inhibitors targeting a wide array of kinases implicated in cancer and inflammatory diseases. The data and methodologies presented in this guide highlight the potential of this chemical class and provide a framework for the continued exploration and optimization of triazolopyridine-based therapeutics. The ability to systematically modify the core structure allows for the fine-tuning of potency and selectivity, offering a promising avenue for the discovery of next-generation kinase inhibitors.

References

Safety Operating Guide

Proper Disposal of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one: A Guide for Laboratory Professionals

Proper Disposal of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one: A Guide for Laboratory Professionals

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 6-Bromo-[1][2]triazolo[4,3-a]pyridin-3(2H)-one is paramount in a laboratory setting. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.

Due to the limited availability of a specific Safety Data Sheet (SDS) for 6-Bromo-[1][2]triazolo[4,3-a]pyridin-3(2H)-one, this guidance is based on information for a closely related compound, 6-bromo-7-methyl-[1][2]triazolo[4,3-a]pyridin-3(2H)-one, and general principles of laboratory chemical waste management. It is critical to note that the chemical, physical, and toxicological properties of 6-Bromo-[1][2]triazolo[4,3-a]pyridin-3(2H)-one have not been thoroughly investigated.[1] Therefore, a cautious approach is essential.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE):

  • Gloves: Handle with chemical-resistant gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[1]

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1]

  • Lab Coat: A flame-retardant lab coat is recommended.

In Case of Exposure:

  • General Advice: Consult a physician. Show the safety data sheet of a similar compound to the doctor in attendance.[1]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[1]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Hazard Profile

The following table summarizes the known and potential hazards based on a structurally similar compound.

Hazard CategoryDescription
Acute Toxicity The toxicological properties have not been thoroughly investigated.[1]
Skin Corrosion/Irritation May cause skin irritation.
Serious Eye Damage/Irritation May cause serious eye irritation.
Respiratory Sensitization Inhalation may cause respiratory irritation.[1]
Carcinogenicity No component of a similar product is identified as a probable, possible, or confirmed human carcinogen by IARC at levels ≥ 0.1%.[1]
Specific Target Organ Toxicity Single exposure may cause respiratory irritation. No data is available for repeated exposure.[1]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of 6-Bromo-[1][2]triazolo[4,3-a]pyridin-3(2H)-one waste.

  • Waste Identification and Segregation:

    • Identify all waste containing 6-Bromo-[1][2]triazolo[4,3-a]pyridin-3(2H)-one, including pure compound, contaminated solutions, and contaminated labware (e.g., pipette tips, vials).

    • Segregate this waste from other laboratory waste streams to prevent unintentional reactions.

  • Containerization:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.

    • The label should include the chemical name: "6-Bromo-[1][2]triazolo[4,3-a]pyridin-3(2H)-one Waste," the associated hazards (e.g., "Irritant," "Handle with Care"), and the accumulation start date.

  • Collection of Solid Waste:

    • For solid waste, carefully sweep up the material, avoiding dust formation.[1]

    • Place the collected solid into the designated waste container.

  • Collection of Liquid Waste:

    • For solutions containing the compound, pour the waste directly into the designated liquid waste container, avoiding splashes.

    • Do not mix with incompatible waste streams.

  • Decontamination of Labware:

    • Rinse contaminated labware with a suitable solvent (e.g., ethanol or acetone) three times.

    • Collect the rinsate as hazardous waste in the designated liquid waste container.

    • After triple rinsing, the labware can typically be washed with soap and water.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep the container away from heat, ignition sources, and incompatible materials.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Do not dispose of this chemical down the drain or in the regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process.

cluster_prepPreparationcluster_collectionWaste Collection & Segregationcluster_finalStorage & DisposalAIdentify Waste Containing6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-oneBWear Appropriate PPE(Gloves, Goggles, Lab Coat, Respirator)A->BCSegregate from Other Waste StreamsB->CDUse Labeled, CompatibleHazardous Waste ContainerC->DECollect Solid Waste(Avoid Dust Formation)D->EFCollect Liquid Waste & RinsateD->FGStore Sealed Container inDesignated Accumulation AreaE->GF->GHContact EHS for Pickup andFinal DisposalG->HIMaintain Disposal RecordsH->I

Caption: Disposal workflow for 6-Bromo-[1][2]triazolo[4,3-a]pyridin-3(2H)-one.

Personal protective equipment for handling 6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Essential Safety and Operational Guidance for 6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one

This document provides crucial safety and logistical information for the handling and disposal of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one (CAS Number: 425702-91-6). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical and Physical Properties

While detailed toxicological properties of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one have not been thoroughly investigated, data from structurally similar compounds suggest it is a solid substance.[2][4]

PropertyValueSource
Molecular FormulaC6H4BrN3O[5]
Molecular Weight214.02 g/mol [5]
AppearanceWhite to off-white solid[6]
Storage TemperatureRoom Temperature, sealed in dry, dark place[6]

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for a closely related compound, 6-bromo-7-methyl-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one, this chemical may cause respiratory irritation, skin irritation, and serious eye irritation.[1][6] Therefore, appropriate personal protective equipment is mandatory.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesInspected prior to use. Use proper glove removal technique.
Eye/Face Protection Safety glasses with side-shields or goggles
Skin and Body Protection Laboratory coat
Respiratory Protection For nuisance exposures: Type P95 (US) or P1 (EU EN 143) particle respirator. For higher level protection: Type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.Use in a well-ventilated area. Avoid dust formation.

Experimental Workflow and Handling Procedures

A systematic approach is critical when handling 6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one. The following workflow outlines the necessary steps from preparation to disposal.

cluster_prepPreparationcluster_handlingHandlingcluster_cleanupCleanup & Disposalprep_areaWork in a certified chemical fume hooddon_ppeDon appropriate PPE (Gloves, Gown, Eye Protection)prep_area->don_ppe1.weighWeigh the solid compound carefully to avoid dust formationdon_ppe->weigh2.dissolveDissolve in appropriate solventweigh->dissolve3.reactionPerform experimental proceduredissolve->reaction4.decontaminateDecontaminate work surfacesreaction->decontaminate5.dispose_wasteDispose of waste in sealed, labeled containersdecontaminate->dispose_waste6.doff_ppeDoff PPE and wash hands thoroughlydispose_waste->doff_ppe7.

Figure 1: Standard workflow for handling 6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one.

First Aid Measures

In the event of exposure, follow these first aid protocols and consult a physician.[1] Provide the safety data sheet for the related compound to the attending medical professional.[1]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give artificial respiration.[1]

  • In Case of Skin Contact: Wash off with soap and plenty of water.[1]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[1]

  • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[1]

Spill and Disposal Procedures

Accidental Release Measures

In case of a spill, use personal protective equipment.[1] Avoid dust formation and breathing vapors, mist, or gas.[1] Ensure adequate ventilation and evacuate personnel to safe areas.[1]

For cleanup, sweep up and shovel the material without creating dust.[1] Place the collected material in a suitable, closed container for disposal.[1]

Waste Disposal

Dispose of contaminated materials, including gloves, in accordance with applicable local, state, and federal regulations.[1] Waste should be kept in suitable, closed containers.[1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.